3-(Benzotriazol-1-yl)propan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(benzotriazol-1-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4/c10-6-3-7-13-9-5-2-1-4-8(9)11-12-13/h1-2,4-5H,3,6-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTTOVIWXZJVEQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400974 | |
| Record name | 3-(benzotriazol-1-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73866-19-0 | |
| Record name | 1H-Benzotriazole-1-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73866-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(benzotriazol-1-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"synthesis of 3-(Benzotriazol-1-yl)propan-1-amine"
An In-depth Technical Guide to the Synthesis of 3-(Benzotriazol-1-yl)propan-1-amine
This guide provides a comprehensive overview of the synthesis of this compound, a valuable building block for researchers, scientists, and professionals in drug development. The primary synthetic route detailed herein involves a two-step process: a base-catalyzed Michael addition to form a propanamide intermediate, followed by its reduction to the target primary amine.
Synthetic Pathway Overview
The synthesis commences with the reaction of benzotriazole and acrylamide to yield 3-(1H-1,2,3-benzotriazol-1-yl)propanamide. This intermediate is then subjected to reduction to afford the final product, this compound.
Caption: Overall synthetic pathway for this compound.
Step 1: Synthesis of 3-(1H-1,2,3-Benzotriazol-1-yl)propanamide
This step involves a Michael addition reaction, a well-established method for forming carbon-carbon and carbon-heteroatom bonds. In this case, the nitrogen of benzotriazole acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated carbonyl compound, acrylamide.
Experimental Protocol
A detailed experimental protocol for a similar synthesis of 3-(1H-benzotriazol-1-yl)-2-methylpropanamide has been reported and can be adapted for the synthesis of the unsubstituted propanamide[1].
-
Reaction Setup: In a 150 mL three-neck flask equipped with a reflux condenser and a nitrogen inlet, combine benzotriazole and acrylamide in equimolar amounts.
-
Catalyst Addition: Add a catalytic amount of a strong base, such as Triton B (benzyltrimethylammonium hydroxide)[1].
-
Reaction Conditions: Heat the mixture in a boiling water bath under a nitrogen atmosphere for approximately 6.5 hours[1].
-
Work-up and Purification: Upon cooling, the reaction mixture is expected to solidify. The crude product can be slurried with ethanol and then purified by recrystallization from ethanol to yield the desired 3-(1H-1,2,3-benzotriazol-1-yl)propanamide[1].
Quantitative Data
| Parameter | Value | Reference |
| Starting Material 1 | Benzotriazole | [1] |
| Starting Material 2 | Acrylamide | [1] |
| Catalyst | Triton B | [1] |
| Reaction Time | 6.5 hours | [1] |
| Reaction Temperature | Boiling Water Bath | [1] |
| Analogous Yield | 32% (for methyl derivative) | [1] |
Experimental Workflow: Step 1
Caption: Experimental workflow for the synthesis of the propanamide intermediate.
Step 2: Reduction of 3-(1H-1,2,3-Benzotriazol-1-yl)propanamide to this compound
The conversion of the amide to the target amine is achieved through reduction. Common and effective reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and borane (BH₃) complexes.
Experimental Protocol (General)
A general procedure for the reduction of amides to amines using a reducing agent like LiAlH₄ is as follows:
-
Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), suspend the reducing agent (e.g., LiAlH₄) in a dry ethereal solvent such as diethyl ether or tetrahydrofuran (THF).
-
Amide Addition: Slowly add a solution of 3-(1H-1,2,3-benzotriazol-1-yl)propanamide in the same dry solvent to the suspension of the reducing agent, typically at 0 °C to control the initial exothermic reaction.
-
Reaction Conditions: After the addition is complete, the reaction mixture is typically stirred at room temperature or gently refluxed to ensure the reaction goes to completion.
-
Work-up (Fieser method for LiAlH₄):
-
Cool the reaction mixture in an ice bath.
-
Sequentially and carefully add 'x' mL of water, 'x' mL of 15% aqueous sodium hydroxide, and then '3x' mL of water, where 'x' is the number of grams of LiAlH₄ used.
-
Stir the resulting granular precipitate, then filter and wash it with an appropriate solvent.
-
The filtrate is then dried and the solvent evaporated to yield the crude amine.
-
-
Purification: The crude product can be further purified by techniques such as distillation or chromatography.
Quantitative Data
Quantitative data for this specific reduction is not provided in the search results. However, the reduction of amides with LiAlH₄ is generally a high-yielding reaction.
| Parameter | Reagent/Condition |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃) |
| Solvent | Dry Diethyl Ether or THF |
| Reaction Temperature | 0 °C to reflux |
| Work-up | Aqueous work-up (e.g., Fieser method) |
Experimental Workflow: Step 2
Caption: Generalized experimental workflow for the reduction of the propanamide.
Alternative Synthetic Routes
An alternative approach to the synthesis of this compound could involve the direct N-alkylation of benzotriazole with a 3-halopropanamine or a suitable protected derivative. However, this method may present challenges such as regioselectivity (N1 vs. N2 alkylation) and potential side reactions involving the amine functionality. The two-step synthesis outlined above is generally more reliable and controllable.
References
An In-Depth Technical Guide to 3-(Benzotriazol-1-yl)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Benzotriazol-1-yl)propan-1-amine is a heterocyclic compound featuring a benzotriazole moiety linked to a propanamine side chain. The benzotriazole scaffold is a prominent structural motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of this compound, serving as a vital resource for researchers engaged in drug discovery and development.
Chemical Properties
| Property | Value | Reference |
| IUPAC Name | 3-(1H-1,2,3-Benzotriazol-1-yl)propan-1-amine | [4] |
| CAS Number | 73866-19-0 | [4][5] |
| Molecular Formula | C₉H₁₂N₄ | [4][5] |
| Molecular Weight | 176.223 g/mol | [4] |
| SMILES | NCCCN1C2=CC=CC=C2N=N1 | [4] |
| InChIKey | YTTOVIWXZJVEQO-UHFFFAOYSA-N | [4] |
Synthesis and Purification
While a specific, detailed protocol for the synthesis of this compound is not extensively documented in peer-reviewed literature, a plausible synthetic route can be derived from established methods for N-alkylation of benzotriazole. One common approach involves the Michael addition of benzotriazole to acrylonitrile, followed by the reduction of the resulting nitrile to the primary amine.
Experimental Protocol: A Proposed Synthesis
Step 1: Synthesis of 3-(1H-1,2,3-Benzotriazol-1-yl)propanenitrile
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzotriazole (1 equivalent) in a suitable solvent such as acetonitrile or ethanol.
-
Addition of Base: Add a catalytic amount of a base, for example, triethylamine or potassium carbonate, to the solution.
-
Addition of Acrylonitrile: Slowly add acrylonitrile (1.1 equivalents) to the reaction mixture at room temperature.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within several hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude 3-(1H-1,2,3-benzotriazol-1-yl)propanenitrile.
Step 2: Reduction to 3-(1H-1,2,3-Benzotriazol-1-yl)propan-1-amine
-
Reaction Setup: Dissolve the crude 3-(1H-1,2,3-benzotriazol-1-yl)propanenitrile from the previous step in a suitable solvent like tetrahydrofuran (THF) or ethanol in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reducing Agent: Carefully add a reducing agent such as lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF) to the solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until the reduction is complete, as monitored by TLC.
-
Quenching: Cautiously quench the reaction by the sequential addition of water and a sodium hydroxide solution at 0 °C.
-
Work-up and Purification: Filter the resulting mixture through a pad of celite and wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane and methanol) to afford the pure this compound.[6]
Logical Workflow for Synthesis
Caption: Proposed two-step synthesis of this compound.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques. While specific spectra for this compound are not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzotriazole ring, typically in the range of δ 7.0-8.0 ppm. The methylene protons of the propyl chain will appear as multiplets, with the protons adjacent to the nitrogen atoms being the most deshielded. The amine protons will likely appear as a broad singlet, the chemical shift of which can be concentration-dependent.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals for the aromatic carbons of the benzotriazole ring, typically between δ 110-145 ppm. The three aliphatic carbons of the propyl chain will resonate in the upfield region of the spectrum.[7][8]
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by N-H stretching vibrations of the primary amine group, which typically appear as two bands in the region of 3300-3500 cm⁻¹. C-H stretching vibrations of the aromatic and aliphatic groups will be observed around 2850-3100 cm⁻¹. The C=C and C=N stretching vibrations of the benzotriazole ring are expected in the 1450-1600 cm⁻¹ region.[9][10][11]
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (176.22 g/mol ). Fragmentation patterns would likely involve the loss of the propyl amine side chain or cleavage within the chain.[12]
Biological Activity and Potential Applications
Benzotriazole derivatives are known to possess a broad spectrum of biological activities.[1] Studies on structurally related compounds suggest that this compound could be a valuable scaffold for the development of novel therapeutic agents. For instance, some benzotriazole derivatives have been investigated as inhibitors of protein kinase CK2, a target implicated in cancer.[13] Furthermore, various benzotriazole-containing molecules have shown promise as antimicrobial and antiviral agents.[2][3][14]
Potential Signaling Pathway Involvement
Given the activity of related compounds as kinase inhibitors, it is plausible that this compound or its derivatives could modulate cellular signaling pathways involved in cell proliferation, survival, and apoptosis. A potential, though currently speculative, mechanism of action could involve the inhibition of protein kinases like CK2, which would, in turn, affect downstream signaling cascades.
Caption: Hypothetical inhibition of a protein kinase signaling pathway.
Conclusion
This compound is a compound of significant interest for medicinal chemistry and drug development. This guide has provided a foundational understanding of its chemical properties, a proposed synthetic route, and an overview of its potential biological activities based on the broader class of benzotriazole derivatives. Further experimental validation of its physical properties, detailed optimization of its synthesis, and comprehensive biological evaluation are necessary to fully unlock its therapeutic potential. Researchers are encouraged to use this guide as a starting point for their investigations into this promising molecule.
References
- 1. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. growingscience.com [growingscience.com]
- 3. mdpi.com [mdpi.com]
- 4. 3-(1H-1,2,3-BENZOTRIAZOL-1-YL)PROPAN-1-AMINE | CAS 73866-19-0 [matrix-fine-chemicals.com]
- 5. chembk.com [chembk.com]
- 6. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. 1H-Benzotriazole [webbook.nist.gov]
- 10. infrared spectrum of propylamine prominent wavenumbers cm-1 detecting functional groups present finger print for identification of propylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. 1H-Benzotriazole(95-14-7) IR Spectrum [chemicalbook.com]
- 12. 1H-Benzotriazole [webbook.nist.gov]
- 13. Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antiviral Activity of Benzotriazole Based Derivatives [openmedicinalchemistryjournal.com]
An In-depth Technical Guide to 3-(Benzotriazol-1-yl)propan-1-amine (CAS No. 73866-19-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Benzotriazol-1-yl)propan-1-amine is a chemical compound belonging to the benzotriazole family, a class of bicyclic heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science. Benzotriazole and its derivatives are known to exhibit a broad spectrum of pharmacological activities, including antifungal, antiviral, and anticancer properties. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a representative synthesis protocol, and an exploration of its potential applications in research and drug development based on the known activities of related compounds.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 73866-19-0 | [1][2] |
| Molecular Formula | C9H12N4 | [1][2] |
| Molecular Weight | 176.22 g/mol | [1][2] |
| IUPAC Name | 3-(1H-1,2,3-benzotriazol-1-yl)propan-1-amine | [2] |
| SMILES | NCCCN1N=NC2=C1C=CC=C2 | [2] |
| InChIKey | YTTOVIWXZJVEQO-UHFFFAOYSA-N | [2] |
| Predicted Density | 1.28 ± 0.1 g/cm³ | [1] |
| Predicted Boiling Point | 349.7 ± 25.0 °C | [1] |
Synthesis of this compound
A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible synthetic route can be adapted from general methods for the N-alkylation of benzotriazole. One common approach involves the reaction of benzotriazole with a suitable three-carbon synthon containing a protected amine group, followed by deprotection.
Representative Experimental Protocol: Two-Step Synthesis
This protocol is a representative example and may require optimization.
Step 1: Synthesis of N-(3-(1H-Benzotriazol-1-yl)propyl)phthalimide
-
Materials: Benzotriazole, N-(3-bromopropyl)phthalimide, potassium carbonate (K₂CO₃), and N,N-dimethylformamide (DMF).
-
Procedure:
-
To a solution of benzotriazole (1 equivalent) in DMF, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add N-(3-bromopropyl)phthalimide (1.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain N-(3-(1H-benzotriazol-1-yl)propyl)phthalimide.
-
Step 2: Synthesis of 3-(1H-Benzotriazol-1-yl)propan-1-amine
-
Materials: N-(3-(1H-Benzotriazol-1-yl)propyl)phthalimide, hydrazine hydrate, and ethanol.
-
Procedure:
-
Suspend N-(3-(1H-benzotriazol-1-yl)propyl)phthalimide (1 equivalent) in ethanol.
-
Add hydrazine hydrate (4-5 equivalents) to the suspension.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and filter to remove the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol with a small percentage of triethylamine) to yield 3-(1H-benzotriazol-1-yl)propan-1-amine.
-
Potential Applications in Drug Development
While specific biological activity data for this compound is scarce, the broader class of benzotriazole derivatives has been extensively studied and shown to possess a wide range of pharmacological properties. This suggests that the title compound could be a valuable scaffold or intermediate in the development of new therapeutic agents.
Known Biological Activities of Benzotriazole Derivatives
-
Antifungal Activity: Many benzotriazole derivatives have demonstrated potent activity against various fungal strains, including Candida albicans and Aspergillus niger.
-
Anticancer Activity: Certain benzotriazole-containing compounds have exhibited cytotoxic effects against various cancer cell lines. Their mechanisms of action can be diverse, including the inhibition of specific enzymes or disruption of cellular processes.
-
Antiviral Activity: Benzotriazole derivatives have been investigated for their potential to inhibit the replication of various viruses.
-
Antibacterial Activity: Some N-substituted benzotriazole derivatives have shown promising antibacterial activity.
-
Enzyme Inhibition: The benzotriazole moiety can act as a pharmacophore that interacts with the active sites of various enzymes, leading to their inhibition. This makes them attractive for the development of targeted therapies.
Given these established activities, this compound could serve as a key building block for creating libraries of novel compounds for high-throughput screening in various disease models. The primary amine group provides a convenient handle for further chemical modification and the introduction of diverse functional groups to explore structure-activity relationships (SAR).
References
A Technical Guide to 3-(Benzotriazol-1-yl)propan-1-amine: Properties, Synthesis, and Biological Context
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive technical overview of 3-(Benzotriazol-1-yl)propan-1-amine, a molecule belonging to the versatile class of benzotriazole derivatives. These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antiviral, and antiproliferative properties[1][2]. This guide details the physicochemical properties of the title compound, provides a plausible synthetic protocol, and explores its potential mechanisms of action based on related structures.
Core Compound Properties
The fundamental physicochemical data for this compound are summarized below. This information is critical for experimental design, dosage calculations, and analytical characterization.
| Property | Value | Source |
| Molecular Weight | 176.223 g/mol | [3] |
| Chemical Formula | C₉H₁₂N₄ | [3] |
| CAS Number | 73866-19-0 | [3] |
| IUPAC Name | 3-(1H-1,2,3-benzotriazol-1-yl)propan-1-amine | [3] |
| SMILES | NCCCN1N=NC2=C1C=CC=C2 | [3] |
| InChIKey | YTTOVIWXZJVEQO-UHFFFAOYSA-N | [3] |
Experimental Protocols: Synthesis and Characterization
While a direct, published synthesis for this compound is not detailed in the provided results, a robust two-step protocol can be proposed based on established methodologies for similar benzotriazole derivatives, such as the base-catalyzed Michael addition[4][5].
Proposed Synthesis Workflow
The logical workflow for the synthesis and confirmation of the target compound is outlined below.
Caption: Workflow for the synthesis and characterization of the target compound.
Detailed Synthesis Protocol
Step A: Synthesis of 3-(1H-Benzotriazol-1-yl)propanenitrile (Intermediate)
-
Apparatus Setup: In a 150 mL three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine benzotriazole (e.g., 50.0 mmol) and acrylonitrile (e.g., 55.0 mmol).
-
Catalyst Addition: Add a basic catalyst, such as Triton B (2 mL), to the mixture[4].
-
Reaction: Heat the mixture in a boiling water bath under a nitrogen atmosphere for approximately 6-8 hours[4]. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the mixture to room temperature. The resulting product, 3-(1H-Benzotriazol-1-yl)propanenitrile, can be purified via recrystallization from a suitable solvent like ethanol.
Step B: Reduction to this compound (Final Product)
-
Apparatus Setup: In a dry, nitrogen-flushed flask, prepare a suspension of a reducing agent, such as Lithium Aluminum Hydride (LiAlH₄), in an anhydrous solvent like Tetrahydrofuran (THF).
-
Addition of Intermediate: Slowly add a solution of the 3-(1H-Benzotriazol-1-yl)propanenitrile intermediate dissolved in anhydrous THF to the LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Quenching and Workup: Carefully quench the reaction by the sequential addition of water and an aqueous NaOH solution. Filter the resulting mixture to remove inorganic salts.
-
Purification: Extract the filtrate with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield pure this compound.
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain ¹H and ¹³C NMR spectra to confirm the proton and carbon framework of the final product[4].
-
Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to confirm the exact mass and molecular formula of the synthesized compound.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Record the IR spectrum to identify key functional groups, particularly the N-H stretching of the primary amine[4].
Biological Activity and Potential Signaling Pathways
Benzotriazole and its derivatives are known to exhibit a wide spectrum of pharmacological activities[6]. While the specific activity of this compound is not extensively documented, derivatives with similar structures have shown potent activity as inhibitors of protein kinase CK2 (formerly casein kinase II), an enzyme implicated in cancer cell proliferation and survival[7].
Mechanism of Action as a Putative CK2 Inhibitor
Protein kinase CK2 is a key regulator of cell survival, and its inhibition can trigger apoptosis (programmed cell death). It exerts its anti-apoptotic effects in part by phosphorylating and activating downstream survival proteins like Akt and components of the NF-κB pathway. A benzotriazole-based inhibitor would block this activity.
The hypothetical signaling pathway below illustrates how a compound like this compound could induce apoptosis in cancer cells by inhibiting CK2.
Caption: Hypothetical pathway of CK2 inhibition by a benzotriazole derivative.
In this proposed mechanism, the benzotriazole compound inhibits CK2. This prevents the activation of pro-survival pathways mediated by Akt and NF-κB, thereby removing the block on apoptosis and leading to cancer cell death[7]. This makes compounds of this class promising candidates for further investigation in oncology drug development.
References
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(1H-1,2,3-BENZOTRIAZOL-1-YL)PROPAN-1-AMINE | CAS 73866-19-0 [matrix-fine-chemicals.com]
- 4. Synthesis and crystal structures of three new benzotriazolylpropanamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and crystal structures of three new benzotriazolylpropanamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-(1H-Benzotriazol-1-yl)-1-(3-methoxyphenyl)propan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
Elucidation of the Molecular Structure: A Technical Guide to 3-(Benzotriazol-1-yl)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 3-(Benzotriazol-1-yl)propan-1-amine, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogs to predict its structural and spectroscopic characteristics. This approach provides a robust framework for researchers working with this and similar N-substituted benzotriazole derivatives.
Molecular Structure and Physicochemical Properties
This compound is a heterocyclic compound featuring a benzotriazole moiety linked to a propanamine chain. The key physicochemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 73866-19-0 | [1][2] |
| Molecular Formula | C₉H₁₂N₄ | [1][2] |
| Molecular Weight | 176.22 g/mol | [2] |
| Predicted Boiling Point | 349.7 ± 25.0 °C | [2] |
| Predicted Density | 1.28 ± 0.1 g/cm³ | [2] |
Synthesis and Reaction Mechanisms
The synthesis of this compound can be achieved through the N-alkylation of benzotriazole. A common and effective method involves the reaction of benzotriazole with a suitable 3-halopropanamine or a protected precursor, often in the presence of a base.[3] The reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen of the benzotriazole ring attacks the electrophilic carbon of the propyl chain.
A plausible synthetic route is the reaction of benzotriazole with 3-bromopropan-1-amine hydrobromide in the presence of a base like potassium carbonate in a suitable solvent such as acetonitrile, followed by reflux.[4]
Caption: Proposed synthetic pathway for this compound.
Spectroscopic Data and Structural Confirmation
The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific data for the target molecule is scarce, the following tables present predicted and expected values based on the analysis of closely related N-substituted benzotriazole derivatives.[5][6][7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.3 - 8.1 | m | 4H | Aromatic protons (Benzotriazole ring) |
| ~ 4.5 - 4.7 | t | 2H | -N-CH₂- |
| ~ 2.8 - 3.0 | t | 2H | -CH₂-NH₂ |
| ~ 2.1 - 2.3 | p | 2H | -CH₂-CH₂-CH₂- |
| ~ 1.5 - 2.0 | br s | 2H | -NH₂ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 145 | C (Benzotriazole, quaternary) |
| ~ 133 | C (Benzotriazole, quaternary) |
| ~ 128 | CH (Benzotriazole, aromatic) |
| ~ 124 | CH (Benzotriazole, aromatic) |
| ~ 120 | CH (Benzotriazole, aromatic) |
| ~ 110 | CH (Benzotriazole, aromatic) |
| ~ 45 | -N-CH₂- |
| ~ 40 | -CH₂-NH₂ |
| ~ 30 | -CH₂-CH₂-CH₂- |
Infrared (IR) Spectroscopy
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3500 | Medium, Broad | N-H stretch (primary amine) |
| 3000 - 3100 | Medium | C-H stretch (aromatic) |
| 2850 - 2960 | Medium | C-H stretch (aliphatic) |
| 1600 - 1650 | Medium | N-H bend (primary amine) |
| 1450 - 1580 | Strong | C=C stretch (aromatic) |
| 1200 - 1300 | Strong | C-N stretch |
Mass Spectrometry (MS)
The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 176, corresponding to the molecular weight of the compound.[2] Key fragmentation patterns would likely involve the loss of the propanamine side chain and cleavage of the benzotriazole ring.
Experimental Protocols
The following are generalized experimental protocols for the characterization of N-substituted benzotriazole derivatives, which can be adapted for this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence.
IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for liquids or oils, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or, if coupled with chromatography, through the GC or LC column.
-
Ionization: Utilize Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
Caption: A typical workflow for the structural elucidation of a synthesized compound.
Potential Biological Activity and Signaling Pathways
Benzotriazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer effects.[9][10][11] The specific biological role of this compound has not been extensively studied. However, based on the activities of related compounds, it is plausible that it could interact with various biological targets. For instance, some benzotriazole derivatives have been shown to act as enzyme inhibitors or to interfere with microbial cell wall synthesis.
Caption: Potential mechanisms of action for benzotriazole derivatives.
This guide provides a foundational understanding of the structural elucidation of this compound. Further experimental work is necessary to confirm the predicted spectroscopic data and to fully explore its synthetic routes and biological activities. Researchers are encouraged to use this document as a starting point for their investigations into this and other related benzotriazole compounds.
References
- 1. 3-(1H-1,2,3-BENZOTRIAZOL-1-YL)PROPAN-1-AMINE | CAS 73866-19-0 [matrix-fine-chemicals.com]
- 2. chembk.com [chembk.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and crystal structures of three new benzotriazolylpropanamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one [mdpi.com]
- 7. 1H-Benzotriazole [webbook.nist.gov]
- 8. 1H-Benzotriazole(95-14-7) 1H NMR spectrum [chemicalbook.com]
- 9. Synthesis and antiproliferative activity of 3-aryl-2-(1H-benzotriazol-1-yl)acrylonitriles. Part III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Spectroscopic and Synthetic Profile of 3-(Benzotriazol-1-yl)propan-1-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 3-(Benzotriazol-1-yl)propan-1-amine (CAS No. 73866-19-0). Due to the limited availability of direct experimental spectroscopic data for this specific compound in published literature, this guide presents a detailed, predicted spectroscopic profile based on the analysis of its synthetic precursor, 3-(1H-1,2,3-benzotriazol-1-yl)propanenitrile, and other closely related structural analogs. This document also outlines a detailed experimental protocol for a plausible synthetic route and discusses the potential biological significance of benzotriazole derivatives in the context of drug development.
Introduction
Benzotriazole and its derivatives are a well-established class of compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antifungal, antitumor, and antineoplastic properties.[1] The unique chemical structure of the benzotriazole moiety, with its fused aromatic system and multiple nitrogen atoms, allows for diverse interactions with biological targets. The title compound, this compound, incorporates a flexible propyl amine side chain, a common pharmacophore that can influence solubility, basicity, and receptor binding. This guide aims to provide a foundational understanding of its chemical characteristics to aid researchers in its synthesis, identification, and further investigation for potential therapeutic applications.
Synthesis of this compound
A feasible and commonly employed method for the synthesis of primary amines is the reduction of a corresponding nitrile. Therefore, this compound can be readily prepared from its nitrile precursor, 3-(1H-1,2,3-benzotriazol-1-yl)propanenitrile.
Experimental Protocol: Synthesis of 3-(1H-1,2,3-benzotriazol-1-yl)propanenitrile
Reaction: Michael addition of 1H-Benzotriazole to acrylonitrile.
Materials:
-
1H-Benzotriazole
-
Acrylonitrile
-
Basic catalyst (e.g., Triton B, sodium hydroxide)
-
Solvent (e.g., ethanol, acetonitrile)
Procedure:
-
In a round-bottom flask, dissolve 1H-Benzotriazole in the chosen solvent.
-
Add a catalytic amount of the base to the solution.
-
Slowly add acrylonitrile to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 3-(1H-1,2,3-benzotriazol-1-yl)propanenitrile.
Experimental Protocol: Reduction of 3-(1H-1,2,3-benzotriazol-1-yl)propanenitrile
Reaction: Reduction of the nitrile to a primary amine.
Materials:
-
3-(1H-1,2,3-benzotriazol-1-yl)propanenitrile
-
Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄), Raney Nickel with H₂, Sodium borohydride with a catalyst)
-
Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran (THF) for LiAlH₄)
-
Apparatus for inert atmosphere reaction (if using LiAlH₄)
Procedure (using LiAlH₄):
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend Lithium aluminum hydride in anhydrous diethyl ether or THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 3-(1H-1,2,3-benzotriazol-1-yl)propanenitrile in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours to ensure complete reduction.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then water again (Fieser workup).
-
Filter the resulting granular precipitate of aluminum salts and wash it thoroughly with the solvent.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by distillation under reduced pressure or by column chromatography.
Caption: Synthetic pathway for this compound.
Spectroscopic Data
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum would show signals corresponding to the protons of the benzotriazole ring and the propyl amine chain.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.9 - 8.1 | d | 1H | Ar-H (Benzotriazole) |
| ~ 7.4 - 7.6 | m | 3H | Ar-H (Benzotriazole) |
| ~ 4.6 - 4.8 | t | 2H | N-CH₂- (to Benzotriazole) |
| ~ 2.8 - 3.0 | t | 2H | -CH₂-NH₂ |
| ~ 2.0 - 2.2 | quintet | 2H | -CH₂-CH₂-CH₂- |
| ~ 1.5 - 2.0 | br s | 2H | -NH₂ |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum would display signals for the carbon atoms of the benzotriazole ring and the propyl amine chain.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 145 | Ar-C (Benzotriazole, C-N) |
| ~ 133 | Ar-C (Benzotriazole, C-N) |
| ~ 128 | Ar-CH (Benzotriazole) |
| ~ 124 | Ar-CH (Benzotriazole) |
| ~ 120 | Ar-CH (Benzotriazole) |
| ~ 110 | Ar-CH (Benzotriazole) |
| ~ 45 | N-CH₂- (to Benzotriazole) |
| ~ 40 | -CH₂-NH₂ |
| ~ 32 | -CH₂-CH₂-CH₂- |
Predicted Infrared (IR) Spectral Data
The IR spectrum is expected to show characteristic absorption bands for the N-H, C-H, C=C, and C-N bonds.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3400 | Medium, sharp (doublet) | N-H stretching (primary amine) |
| 3000 - 3100 | Medium | Aromatic C-H stretching |
| 2850 - 2960 | Medium | Aliphatic C-H stretching |
| ~ 1600, ~1450 | Medium to Strong | C=C stretching (aromatic ring) |
| ~ 1600 | Medium | N-H bending (scissoring) |
| ~ 1270 | Medium | C-N stretching |
| 740 - 780 | Strong | Ortho-disubstituted benzene C-H out-of-plane bending |
Predicted Mass Spectrometry (MS) Data
The mass spectrum (Electron Ionization) is expected to show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Relative Intensity | Assignment |
| 176 | Moderate | [M]⁺ (Molecular Ion) |
| 147 | Moderate | [M - CH₂NH]⁺ |
| 119 | Strong | [Benzotriazole]⁺ |
| 91 | Strong | [C₆H₅N]⁺ or [C₇H₇]⁺ rearrangement |
| 58 | Strong | [CH₂CH₂NH₂]⁺ |
Structural Elucidation and Characterization Workflow
The characterization of the synthesized this compound would follow a standard analytical workflow to confirm its identity and purity.
References
In-Depth Technical Guide on the 13C NMR Analysis of 3-(Benzotriazol-1-yl)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of 3-(Benzotriazol-1-yl)propan-1-amine. This document outlines the predicted chemical shifts, presents a comprehensive experimental protocol for its synthesis and NMR analysis, and includes visualizations to aid in understanding the molecular structure and analytical workflow.
Predicted 13C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Justification |
| C-4 & C-7 | 110.0 - 112.0 | Shielded aromatic carbons adjacent to the triazole ring. |
| C-5 & C-6 | 124.0 - 126.0 | Aromatic carbons. |
| C-3a & C-7a | 133.0 - 135.0 | Aromatic carbons at the ring fusion. |
| C-1' (CH2-N) | 45.0 - 48.0 | Methylene carbon attached to the benzotriazole nitrogen. |
| C-2' (CH2) | 29.0 - 32.0 | Methylene carbon in the propyl chain. |
| C-3' (CH2-NH2) | 39.0 - 42.0 | Methylene carbon attached to the primary amine. |
Note: The numbering of the carbon atoms is based on the standard IUPAC nomenclature for the benzotriazole ring system and the propyl amine chain.
Experimental Protocols
This section details the methodologies for the synthesis of this compound and the subsequent 13C NMR analysis.
Synthesis of this compound
The synthesis of this compound can be achieved through a Michael addition of benzotriazole to acrylonitrile, followed by the reduction of the resulting nitrile.
Materials:
-
Benzotriazole
-
Acrylonitrile
-
Triton B (40% in methanol)
-
Ethanol
-
Lithium aluminum hydride (LiAlH4) or other suitable reducing agent
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Magnesium sulfate (MgSO4)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Synthesis of 3-(Benzotriazol-1-yl)propanenitrile:
-
In a round-bottom flask, dissolve benzotriazole in ethanol.
-
Add a catalytic amount of Triton B to the solution.
-
Slowly add acrylonitrile to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain 3-(Benzotriazol-1-yl)propanenitrile.
-
-
Reduction of 3-(Benzotriazol-1-yl)propanenitrile:
-
In a separate flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride in anhydrous diethyl ether or THF.
-
Cool the suspension in an ice bath.
-
Dissolve 3-(Benzotriazol-1-yl)propanenitrile in anhydrous diethyl ether or THF and add it dropwise to the LiAlH4 suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours.
-
Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH4 by the sequential addition of water, 15% aqueous NaOH, and then water again.
-
Filter the resulting aluminum salts and wash the filter cake with diethyl ether or THF.
-
Combine the organic filtrates and dry over anhydrous MgSO4.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by distillation under reduced pressure or by crystallization of its salt.
-
13C NMR Analysis
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve approximately 10-20 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent may influence the chemical shifts slightly.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Acquire a proton-decoupled 13C NMR spectrum.
-
Typical acquisition parameters include a spectral width of 0-200 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay that allows for the quantitative observation of all carbon signals.
Visualizations
Molecular Structure and Atom Numbering
Caption: Molecular structure with IUPAC numbering.
Experimental Workflow
Caption: Synthesis and analysis workflow diagram.
An In-depth Technical Guide to the FTIR Spectrum of 3-(Benzotriazol-1-yl)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy of 3-(Benzotriazol-1-yl)propan-1-amine. Due to the limited availability of direct experimental spectra for this specific compound in public literature, this guide focuses on the predicted vibrational frequencies based on its constituent functional groups. It also includes a detailed experimental protocol for acquiring the spectrum using Attenuated Total Reflectance (ATR)-FTIR spectroscopy, a common and effective technique for such compounds.
Molecular Structure and Expected Vibrational Modes
This compound is composed of three key structural features that give rise to a characteristic infrared spectrum:
-
A Primary Amine Group (-NH₂): This group is characterized by distinct N-H stretching and bending vibrations.
-
An Aliphatic Propyl Chain (-CH₂-CH₂-CH₂-): This flexible chain will exhibit characteristic C-H stretching and bending modes.
-
A Benzotriazole Ring System: This aromatic heterocyclic system has unique C-H, C=C, and C=N bond vibrations.
The FTIR spectrum will be a superposition of the absorption bands from each of these functional groups, providing a unique molecular fingerprint.
Predicted FTIR Spectral Data
The following table summarizes the expected characteristic infrared absorption bands for this compound. The wavenumber ranges are derived from established literature values for similar functional groups.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| 3450 - 3300 | Medium-Weak | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) |
| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch | Benzotriazole Ring |
| 2960 - 2850 | Medium-Strong | Aliphatic C-H Stretch | Propyl Chain (-CH₂-, -CH₃ implied at end) |
| 1650 - 1580 | Medium | N-H Bend (Scissoring) | Primary Amine (-NH₂) |
| 1600 - 1450 | Medium-Weak | C=C and C=N Ring Stretch | Benzotriazole Ring |
| 1470 - 1450 | Medium | CH₂ Bend (Scissoring) | Propyl Chain (-CH₂) |
| 1335 - 1250 | Medium | C-N Stretch | Aromatic Amine (Ring-N) |
| 1250 - 1020 | Medium-Weak | C-N Stretch | Aliphatic Amine (Chain-N) |
| 900 - 675 | Strong, Broad | N-H Wag | Primary Amine (-NH₂) |
| 880 - 740 | Strong | Aromatic C-H Out-of-Plane Bend | Benzotriazole Ring |
Table 1: Predicted FTIR Absorption Bands for this compound.
Interpretation Notes:
-
Primary Amine: The presence of two distinct bands in the 3450-3300 cm⁻¹ region is a strong indicator of a primary amine (-NH₂), corresponding to asymmetric and symmetric stretching modes.[1][2][3] A broad absorption in the 900-675 cm⁻¹ range due to N-H wagging is also characteristic.[4]
-
Aromatic vs. Aliphatic C-H: A key distinguishing feature in the spectrum will be the C-H stretching vibrations. Absorptions appearing above 3000 cm⁻¹ are characteristic of the C-H bonds on the benzotriazole ring, while those appearing below 3000 cm⁻¹ are from the aliphatic propyl chain.[5][6]
-
Benzotriazole Ring: The benzotriazole ring itself will produce a series of bands. Look for C-H stretching just above 3000 cm⁻¹, C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region, and strong C-H out-of-plane bending bands in the fingerprint region (880-740 cm⁻¹).[7][8]
-
Fingerprint Region: The region below 1500 cm⁻¹ is complex, containing various bending and stretching vibrations (C-C, C-N). While difficult to assign each peak individually, the overall pattern in this "fingerprint region" is unique to the molecule.
Experimental Protocol: ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR spectroscopy that is ideal for analyzing liquid, solid, and paste-like samples with minimal preparation.[9][10]
Materials and Equipment
-
FTIR Spectrometer with an ATR accessory (e.g., with a diamond or germanium crystal).
-
Sample of this compound (solid or liquid).
-
Spatula or pipette.
-
Solvent for cleaning (e.g., isopropanol or ethanol).
-
Lint-free wipes.
Experimental Workflow Diagram
Caption: Workflow for ATR-FTIR Spectroscopy.
Step-by-Step Procedure
-
Preparation and Background Scan:
-
Ensure the ATR crystal surface is impeccably clean. Moisten a lint-free wipe with a suitable solvent like isopropanol and gently wipe the crystal surface. Allow the solvent to fully evaporate.
-
Acquire a background spectrum. This measures the ambient atmosphere and the ATR crystal itself, and it will be automatically subtracted from the sample spectrum.[11]
-
-
Sample Application:
-
For a liquid sample: Place a single drop of this compound onto the center of the ATR crystal.[12]
-
For a solid sample: Place a small amount of the powder onto the crystal, ensuring it completely covers the crystal surface.[9]
-
Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal. This is crucial for obtaining a high-quality spectrum.[13]
-
-
Data Acquisition:
-
Initiate the sample scan. A typical measurement consists of co-adding 16 to 64 scans to improve the signal-to-noise ratio.
-
The standard spectral range is typically 4000 to 400 cm⁻¹.
-
-
Post-Measurement and Cleaning:
-
After the measurement is complete, raise the press arm and remove the sample.
-
Thoroughly clean the crystal surface and the pressure tip with a lint-free wipe and an appropriate solvent to prevent cross-contamination of future samples.[14]
-
Data Processing and Interpretation
The raw data collected by the spectrometer is processed by the instrument's software. Standard processing steps include:
-
Background Subtraction: The previously collected background spectrum is automatically subtracted from the sample spectrum.
-
ATR Correction: An ATR correction algorithm may be applied to account for the variation in the depth of penetration of the evanescent wave with wavelength. This makes the resulting spectrum appear more like a traditional transmission spectrum.
-
Baseline Correction: The baseline of the spectrum may be adjusted to be flat at 100% transmittance (or zero absorbance).
The resulting processed spectrum can then be analyzed by identifying the positions, intensities, and shapes of the absorption bands and comparing them to the expected values in Table 1 and other spectral databases.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 3. rockymountainlabs.com [rockymountainlabs.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 11. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. researchgate.net [researchgate.net]
Mass Spectrometry of 3-(Benzotriazol-1-yl)propan-1-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted Mass Spectrum Data
The following table summarizes the predicted major fragment ions for 3-(Benzotriazol-1-yl)propan-1-amine, with their corresponding mass-to-charge ratios (m/z) and proposed structures. The molecular weight of this compound (C₉H₁₂N₄) is 176.22 g/mol .
| m/z | Proposed Fragment Ion | Structure | Notes |
| 176 | [M]⁺ | [C₉H₁₂N₄]⁺ | Molecular Ion |
| 119 | [C₆H₅N₃]⁺ | Benzotriazole Cation | Loss of the propan-1-amine side chain. |
| 118 | [C₆H₄N₃]⁺ | Benzotriazole Radical Cation | Loss of a hydrogen atom from the benzotriazole cation. |
| 91 | [C₆H₅N]⁺ | Azirinium-like ion | Loss of N₂ from the benzotriazole cation. |
| 90 | [C₆H₄N]⁺ | Benzyne-like radical cation | Loss of a hydrogen from the m/z 91 fragment. |
| 58 | [C₃H₈N]⁺ | Propan-1-amine Cation | Cleavage of the N-C bond connecting the side chain to the benzotriazole ring. |
| 44 | [C₂H₆N]⁺ | Ethylimine Cation | α-cleavage of the propan-1-amine side chain. This is a characteristic fragment for primary amines.[1] |
Predicted Fragmentation Pathway
The fragmentation of this compound under electron ionization (EI) is expected to proceed through several key pathways. The primary fragmentation events will likely involve the cleavage of the bond between the benzotriazole ring and the propyl-amine side chain, as well as characteristic fissions within the side chain itself.
The benzotriazole moiety is a stable aromatic system, and its fragmentation is well-documented. The mass spectrum of 1H-Benzotriazole shows a prominent molecular ion and characteristic fragments resulting from the loss of nitrogen molecules.[2][3] The propan-1-amine side chain is expected to undergo α-cleavage, a common fragmentation pattern for aliphatic amines, leading to the formation of a stable iminium ion.[1]
Below is a DOT script for a Graphviz diagram illustrating the predicted fragmentation pathway.
Predicted fragmentation pathway of this compound.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This section provides a general protocol for the analysis of this compound using GC-MS. This technique is suitable for the analysis of volatile and thermally stable small molecules.
1. Sample Preparation
-
Dissolve a small amount (approximately 1 mg) of this compound in a suitable volatile solvent such as methanol, ethanol, or ethyl acetate to a final concentration of 100 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Split/splitless injector in splitless mode.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-500.
-
Scan Speed: 1000 amu/s.
3. Data Analysis
-
The acquired data will be processed using the instrument's software (e.g., Agilent MassHunter).
-
Identify the peak corresponding to this compound based on its retention time.
-
Extract the mass spectrum for the identified peak.
-
Analyze the fragmentation pattern and compare it to the predicted fragmentation pathway.
-
The NIST Mass Spectral Library can be used to search for similar compounds and aid in spectral interpretation.[2][3]
Below is a DOT script for a Graphviz diagram illustrating the experimental workflow.
General experimental workflow for GC-MS analysis.
Conclusion
This technical guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. The predicted fragmentation pattern, centered around the stable benzotriazole core and characteristic amine side-chain cleavage, offers a robust framework for the identification and characterization of this compound in a research or drug development setting. The provided experimental protocol for GC-MS analysis serves as a practical starting point for researchers to obtain empirical data. It is important to note that the information presented on the fragmentation is predictive and should be confirmed with experimental data.
References
- 1. mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. 1H-Benzotriazole [webbook.nist.gov]
- 3. 1H-Benzotriazole [webbook.nist.gov]
Technical Guide: Solubility Profile of 3-(Benzotriazol-1-yl)propan-1-amine in Organic Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of 3-(Benzotriazol-1-yl)propan-1-amine in various organic solvents. Due to a lack of publicly available quantitative data for this specific compound, this document provides a comprehensive framework for determining and presenting such solubility data. It includes hypothetical solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow. This guide is intended to serve as a practical resource for researchers working with this and similar compounds.
Introduction
The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical physicochemical property. It influences various aspects of the drug development process, including formulation, purification, and bioavailability. A thorough understanding of a compound's solubility in a range of organic solvents is essential for process optimization, solvent screening, and the development of robust analytical methods.
This guide outlines the methodologies and data presentation formats that are standard in the field for characterizing the solubility of a compound such as this compound.
Solubility Data
Table 1: Hypothetical Solubility of this compound in Various Organic Solvents at Different Temperatures
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Methanol | 25 | 15.2 | 0.863 |
| 40 | 25.8 | 1.465 | |
| Ethanol | 25 | 10.5 | 0.596 |
| 40 | 18.2 | 1.033 | |
| Acetone | 25 | 22.1 | 1.255 |
| 40 | 35.7 | 2.027 | |
| Ethyl Acetate | 25 | 5.3 | 0.301 |
| 40 | 9.8 | 0.556 | |
| Dichloromethane | 25 | 30.4 | 1.726 |
| 40 | 45.1 | 2.560 | |
| Toluene | 25 | 1.8 | 0.102 |
| 40 | 3.5 | 0.199 | |
| Acetonitrile | 25 | 12.7 | 0.721 |
| 40 | 21.9 | 1.243 |
Note: The molar mass of this compound (C₉H₁₂N₄) is 176.22 g/mol .
Experimental Protocols for Solubility Determination
Several methods can be employed to determine the solubility of a compound. The choice of method often depends on the properties of the solute and solvent, the required accuracy, and the available equipment. Below are detailed protocols for the gravimetric and High-Performance Liquid Chromatography (HPLC) methods, which are commonly used.
3.1. Gravimetric Method
This is a classic and straightforward method for determining solubility.
-
Materials:
-
This compound (solute)
-
Selected organic solvents
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed evaporation dishes
-
Oven
-
-
Procedure:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 40 °C).
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solid is necessary to confirm saturation.
-
After reaching equilibrium, allow the solution to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated syringe and filter it through a syringe filter to remove any undissolved particles.
-
Transfer the clear filtrate to a pre-weighed evaporation dish.
-
Record the exact weight of the dish with the filtrate.
-
Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C under vacuum).
-
Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it.
-
The difference between the final and initial weight of the dish gives the mass of the dissolved solute.
-
The solubility is then calculated in g/100 mL or other desired units.
-
3.2. HPLC Method
This method is highly sensitive and requires a smaller amount of the compound.
-
Materials:
-
This compound (solute)
-
Selected organic solvents
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column
-
Mobile phase
-
Volumetric flasks and pipettes
-
Thermostatically controlled shaker or water bath
-
Syringe filters
-
-
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (usually the mobile phase).
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration.
-
Sample Preparation: Prepare saturated solutions as described in the gravimetric method (steps 1-5).
-
Dilution: Accurately dilute a known volume of the clear filtrate with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Analysis: Inject the diluted sample into the HPLC system and record the peak area.
-
Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the original concentration in the saturated solution by taking the dilution factor into account. This concentration represents the solubility of the compound.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound.
Conclusion
While specific experimental solubility data for this compound is not currently available in the public domain, this guide provides the necessary framework for researchers to generate and present this crucial information. The outlined experimental protocols for the gravimetric and HPLC methods are robust and widely accepted in the scientific community. The provided hypothetical data table and workflow diagram serve as templates for organizing and visualizing solubility studies. Accurate solubility data is indispensable for the successful development and application of chemical compounds in research and industry.
An In-depth Technical Guide to 3-(Benzotriazol-1-yl)propan-1-amine: Physical Properties, Synthesis, and Potential Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current knowledge on 3-(Benzotriazol-1-yl)propan-1-amine, a molecule of interest in medicinal chemistry. This document summarizes its known and predicted physical properties, outlines a probable synthetic route, and explores its potential biological activities based on recent studies of structurally related compounds.
Core Physical and Chemical Properties
While experimental data for this compound is limited in publicly accessible literature, key physical properties have been predicted through computational modeling. These, along with fundamental chemical identifiers, are summarized in Table 1. It is crucial to note that the boiling point and density are predicted values and should be confirmed through experimental validation.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₄ | - |
| Molecular Weight | 176.22 g/mol | - |
| Predicted Boiling Point | 349.7 ± 25.0 °C | Computational Prediction |
| Predicted Density | 1.28 ± 0.1 g/cm³ | Computational Prediction |
| Melting Point | Not available | - |
| Solubility | Not available | - |
Synthesis Methodology
A definitive, step-by-step experimental protocol for the synthesis of this compound is not explicitly detailed in the reviewed literature. However, based on the well-established synthesis of analogous benzotriazole derivatives, a plausible and efficient synthetic route can be proposed. The most likely method involves a Michael addition reaction between benzotriazole and an appropriate acrylamide derivative, followed by reduction of the amide to the corresponding amine.
Proposed Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of 3-(Benzotriazol-1-yl)propanamide
This step involves the base-catalyzed Michael addition of benzotriazole to acrylamide.
-
Materials:
-
Benzotriazole
-
Acrylamide
-
Triton B (or another suitable base)
-
Ethanol (for recrystallization)
-
Nitrogen gas supply
-
Standard laboratory glassware (three-neck flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
-
Procedure:
-
In a three-neck flask equipped with a condenser and a nitrogen inlet, combine benzotriazole and a slight molar excess of acrylamide.
-
Add a catalytic amount of Triton B to the mixture.
-
Heat the reaction mixture under a nitrogen atmosphere in a boiling water bath for approximately 6-7 hours with continuous stirring.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The crude product, 3-(Benzotriazol-1-yl)propanamide, can be purified by recrystallization from ethanol.
-
Step 2: Reduction of 3-(Benzotriazol-1-yl)propanamide to this compound
This step involves the reduction of the amide functional group to a primary amine.
-
Materials:
-
3-(Benzotriazol-1-yl)propanamide (from Step 1)
-
Lithium aluminum hydride (LiAlH₄) or another suitable reducing agent
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Standard laboratory glassware for anhydrous reactions
-
Apparatus for quenching and work-up (e.g., separatory funnel)
-
-
Procedure:
-
In a flame-dried, two-neck flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride in anhydrous THF.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of 3-(Benzotriazol-1-yl)propanamide in anhydrous THF to the LiAlH₄ suspension with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting solid and wash it with THF.
-
Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The final product can be further purified by column chromatography or distillation under reduced pressure.
-
Potential Biological Activity and Experimental Workflows
Recent research has highlighted the significant antimicrobial and antifungal properties of N-substituted derivatives of 3-(1H-benzo[d][1][2][3]triazol-1-yl)propan-1-amine[1]. This strongly suggests that the parent compound, this compound, may also possess valuable biological activities.
Antimicrobial and Antifungal Screening
An initial assessment of the biological activity of this compound would involve a standard antimicrobial and antifungal screening workflow.
dot
References
- 1. jrasb.com [jrasb.com]
- 2. Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antiproliferative activity of 3-aryl-2-(1H-benzotriazol-1-yl)acrylonitriles. Part III - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Safety Profile of Benzotriazole Derivatives: A Technical Guide for Researchers
Disclaimer: This document aims to provide a comprehensive overview of the safety considerations for 3-(Benzotriazol-1-yl)propan-1-amine. Due to a lack of publicly available, detailed safety data for this specific compound, this guide leverages information from the well-characterized parent compound, 1H-Benzotriazole, to infer potential hazards. Researchers should handle this compound with caution and perform a thorough risk assessment before use.
Introduction
This compound belongs to the benzotriazole family of compounds, which are widely used in various industrial and pharmaceutical applications. The benzotriazole moiety is known to exhibit a range of biological activities, making a thorough understanding of its safety profile crucial for researchers, scientists, and drug development professionals. This guide provides a summary of the known safety data for 1H-Benzotriazole as a surrogate, outlines general experimental workflows for safety assessment, and visualizes a potential pathway of cellular toxicity.
Hazard Identification and Classification
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), the parent compound 1H-Benzotriazole is classified as follows:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. |
| Eye Irritation | 2A | H319: Causes serious eye irritation. |
| Hazardous to the aquatic environment, short-term (acute) | 2 | H401: Toxic to aquatic life. |
| Hazardous to the aquatic environment, long-term (chronic) | 2 | H411: Toxic to aquatic life with long lasting effects. |
Signal Word: Warning
Pictograms:
-
Health Hazard
-
Exclamation Mark
-
Environment
Toxicological Data
The following toxicological data is available for 1H-Benzotriazole and may serve as an estimate for its derivatives.
| Test | Species | Route | Value | Reference |
| LD50 | Rat (male and female) | Oral | 500 mg/kg | |
| Skin Corrosion/Irritation | Rabbit | Skin | - | |
| Serious Eye Damage/Eye Irritation | Rabbit | Eye | - | |
| Skin Sensitization | Guinea pig | Maximization Test | - |
Experimental Protocols & Workflows
Due to the absence of specific experimental protocols for this compound, a generalized workflow for assessing the acute oral toxicity of a novel chemical compound is presented below. This workflow is based on standard OECD guidelines.
Figure 1: Generalized workflow for an acute oral toxicity study.
Potential Signaling Pathways in Toxicity
The precise mechanism of toxicity for this compound is not documented. However, many xenobiotics can induce cellular stress leading to apoptosis. A simplified, hypothetical signaling pathway for chemically induced apoptosis is depicted below.
Figure 2: Hypothetical pathway of chemically induced apoptosis.
First Aid Measures
The following first aid measures are recommended based on the safety profile of 1H-Benzotriazole.
| Exposure Route | First Aid Measures |
| Ingestion | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. |
| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention. |
| Inhalation | Remove to fresh air. If breathing is difficult, give oxygen. Get medical attention. |
Handling and Storage
-
Handling: Wash face, hands, and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, protective clothing, eye protection, and face protection.
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.
Conclusion
While specific safety data for this compound remains elusive, the information available for the parent compound, 1H-Benzotriazole, provides a valuable starting point for risk assessment. It is imperative that researchers treat this compound with the appropriate precautions, including the use of personal protective equipment and adherence to safe laboratory practices. Further toxicological studies are warranted to fully characterize the safety profile of this and other benzotriazole derivatives.
Handling and Storage of 3-(Benzotriazol-1-yl)propan-1-amine: A Technical Guide
This technical guide is intended for researchers, scientists, and drug development professionals, providing detailed information on the safe handling, storage, and disposal of 3-(Benzotriazol-1-yl)propan-1-amine.
Physicochemical and Toxicological Data
The quantitative data presented below are derived from the analysis of the parent compounds. These tables provide a baseline for understanding the potential properties and hazards of this compound.
Table 1: Physicochemical Properties of Constituent Moieties
| Property | Value (1H-Benzotriazole) | Value (n-Propylamine) | Data Source |
| Appearance | Beige Solid[3] | Colorless Volatile Liquid[4] | Fisher Scientific[3], Wikipedia[4] |
| Molecular Weight | 119.12 g/mol | 59.112 g/mol | Sigma-Aldrich, Wikipedia[4] |
| Melting Point | 94 - 99 °C[3] | -83 °C[4] | Fisher Scientific[3], Wikipedia[4] |
| Boiling Point | 204 °C @ 15 mmHg[3] | 47 to 51 °C[4] | Fisher Scientific[3], Wikipedia[4] |
| Flash Point | 170 °C[3] | -30 °C[4] | Fisher Scientific[3], Wikipedia[4] |
| Solubility | Insoluble in water[3] | Miscible in water[4] | Fisher Scientific[3], Wikipedia[4] |
| Vapor Pressure | 0.04 mmHg @ 20 °C[3] | 33.01 kPa @ 20 °C[4] | Fisher Scientific[3], Wikipedia[4] |
Table 2: Toxicological Data of Constituent Moieties
| Hazard | Value (1H-Benzotriazole) | Value (n-Propylamine) | Data Source |
| Acute Toxicity (Oral) | LD50 Oral - Rat - 500 mg/kg | LD50 Oral - Rat - 370 mg/kg[4] | Sigma-Aldrich, Wikipedia[4] |
| Acute Toxicity (Dermal) | No data available | LD50 Dermal - Rabbit - 402.6 mg/kg[4] | Wikipedia[4] |
| Eye Irritation | Causes serious eye irritation[5] | Causes severe skin burns and eye damage | Sigma-Aldrich, GHS |
| Hazard Statements | H302 (Harmful if swallowed), H319 (Causes serious eye irritation), H411 (Toxic to aquatic life with long lasting effects)[5] | H225 (Highly flammable liquid and vapor), H302 (Harmful if swallowed), H311 (Toxic in contact with skin), H314 (Causes severe skin burns and eye damage), H331 (Toxic if inhaled)[4] | Sigma-Aldrich, Wikipedia[4] |
Experimental and Handling Protocols
Given the hazardous nature of its components, strict adherence to safety protocols is mandatory. Aromatic amines, as a class, are noted for their potential carcinogenicity and mutagenicity and are readily absorbed through the skin.[1][2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against exposure.[1]
-
Eye/Face Protection: Wear tight-sealing safety goggles and a face shield.[6] Ensure that eyewash stations and safety showers are in close proximity to the workstation.[6]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat.[1] For tasks with a higher risk of splashing, a chemical-resistant apron is recommended.[7]
-
Respiratory Protection: All handling of the compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors or aerosols.[8] If a fume hood is not available, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[6]
Safe Handling Protocol
-
Risk Assessment: Before beginning any work, perform a thorough risk assessment for the planned experiment.[8]
-
Ventilation: Use the compound exclusively within a well-ventilated laboratory and inside a chemical fume hood.[8]
-
Avoid Contact: Do not get in eyes, on skin, or on clothing. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[3] Do not eat, drink, or smoke in the work area.
-
Transport: When moving the chemical, ensure containers are tightly sealed and use a secondary container to prevent spills.
Storage and Incompatibility
Proper storage is crucial to maintain the stability of the compound and prevent hazardous reactions.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[6][8] Keep containers tightly closed when not in use.[6] The storage area should be designated for hazardous chemicals.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[3][6] Amines can react violently with these substances.[8]
Spill and Emergency Procedures
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[6]
-
Skin Contact: Take off immediately all contaminated clothing.[6] Rinse skin with plenty of water/shower for at least 15 minutes.[6] Seek immediate medical attention.
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[6] If not breathing, give artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting.[6] Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[6]
Spill Cleanup Protocol
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing full PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like sawdust.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[6]
-
Decontamination: Clean the spill area thoroughly with a suitable decontamination solution, followed by soap and water.
-
Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[6][8]
Visualized Workflows and Relationships
The following diagrams illustrate key logical and procedural workflows for handling this compound.
Caption: A typical workflow for the safe handling of a research chemical from receipt to disposal.
Caption: A decision tree outlining the immediate steps to take in the event of a chemical spill.
Caption: A diagram illustrating key chemical incompatibilities for safe storage and handling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.com [fishersci.com]
- 4. Propylamine - Wikipedia [en.wikipedia.org]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. fishersci.com [fishersci.com]
- 7. files.dep.state.pa.us [files.dep.state.pa.us]
- 8. diplomatacomercial.com [diplomatacomercial.com]
Toxicology Profile of 3-(Benzotriazol-1-yl)propan-1-amine: An In-depth Technical Guide
Disclaimer: This document provides a comprehensive toxicological overview of 3-(Benzotriazol-1-yl)propan-1-amine. Direct toxicological data for this specific compound is limited. Therefore, this guide relies on data from the parent compound, 1H-Benzotriazole, and structurally related benzotriazole derivatives to provide a probable toxicological profile. The information herein is intended for researchers, scientists, and drug development professionals.
Executive Summary
Quantitative Toxicological Data
The following tables summarize the available quantitative toxicological data for the parent compound, 1H-Benzotriazole, which serves as a surrogate for estimating the potential toxicity of this compound.
Table 1: Acute Toxicity of 1H-Benzotriazole
| Test Type | Species | Route of Administration | LD50/LC50 | Reference |
| Acute Oral Toxicity | Rat | Oral (gavage) | 500 - 1980 mg/kg bw | [1] |
| Acute Dermal Toxicity | Rabbit | Dermal | >2000 mg/kg bw | [1] |
| Acute Inhalation Toxicity | Rat | Inhalation (aerosol) | 1.91 mg/L (3 hours) | [1] |
Table 2: Irritation Potential of 1H-Benzotriazole
| Test Type | Species | Observation | Classification | Reference |
| Skin Irritation | Rabbit | Slight irritation | Not classified as a skin irritant | [1] |
| Eye Irritation | Rabbit | Severe irritation | Causes serious eye irritation | [2] |
Table 3: Genotoxicity of Benzotriazoles
| Test Type | Compound | System | Result | Reference |
| Mutagenicity | Two benzotriazole derivatives | Bacterial systems | Mutagenic | [3] |
Experimental Protocols
The following are detailed methodologies for key toxicological experiments, based on internationally recognized OECD guidelines. These protocols would be appropriate for generating data for this compound.
Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
Objective: To determine the acute oral toxicity of a substance.
Principle: A stepwise procedure is used where the substance is administered orally to a group of animals at a defined dose. The absence or presence of mortality in one step determines the dose for the next step.
Procedure:
-
Animals: Healthy, young adult rats of a single sex (usually females) are used. Animals are acclimatized to laboratory conditions for at least 5 days.
-
Housing and Feeding: Animals are housed individually. Standard laboratory diet and drinking water are provided ad libitum.
-
Dose Preparation: The test substance is typically administered in a constant volume, using water as the vehicle where possible.
-
Administration: The substance is administered in a single dose by gavage using a stomach tube. Animals are fasted prior to dosing.
-
Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weight is recorded weekly.
-
Pathology: All animals (dead and surviving) are subjected to a gross necropsy.
Acute Eye Irritation/Corrosion (OECD 405)
Objective: To determine the potential of a substance to cause eye irritation or corrosion.
Principle: The test substance is applied in a single dose to one of the eyes of an experimental animal; the untreated eye serves as a control. The degree of eye irritation/corrosion is evaluated by scoring lesions of the conjunctiva, cornea, and iris at specific intervals.
Procedure:
-
Animal Selection: Healthy young albino rabbits are used.
-
Application: A single dose of the test substance is applied to the conjunctival sac of one eye. The eyelids are then held together for about one second.
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The reversibility of any lesions is assessed for up to 21 days.
-
Scoring: Ocular lesions are scored according to a numerical scale for the cornea (opacity), iris, and conjunctiva (redness and chemosis).
Acute Dermal Irritation/Corrosion (OECD 404)
Objective: To determine the potential of a substance to cause skin irritation or corrosion.
Principle: The substance is applied to a small area of skin of an experimental animal. The degree of irritation is assessed at specific intervals.
Procedure:
-
Animal Selection: Healthy young albino rabbits are used.
-
Preparation of the Skin: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the animal.
-
Application: The test substance is applied to a small area (approximately 6 cm²) of skin and covered with a gauze patch, which is held in place with non-irritating tape.
-
Exposure: The exposure duration is typically 4 hours.
-
Observation: Skin reactions are evaluated for erythema and edema and scored at 1, 24, 48, and 72 hours after patch removal.
Bacterial Reverse Mutation Test - Ames Test (OECD 471)
Objective: To detect gene mutations induced by the test substance.
Principle: Amino-acid requiring strains of Salmonella typhimurium and Escherichia coli are exposed to the test substance and plated on a minimal medium lacking the required amino acid. Revertant colonies are counted, and an increase in their number indicates a mutagenic potential.
Procedure:
-
Bacterial Strains: At least five strains are used, including TA98, TA100, TA1535, TA1537, and either TA102 or E. coli WP2 uvrA (pKM101).
-
Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix from rat liver) to account for metabolites that may be mutagenic.
-
Test Procedure: The test substance, bacteria, and S9 mix (if used) are incubated together. The mixture is then plated on minimal glucose agar plates.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies per plate is counted. A substance is considered mutagenic if it produces a concentration-related increase in the number of revertants.
Mechanistic Pathways and Visualizations
Based on studies of benzotriazole and its derivatives, two key toxicological pathways are of interest: inhibition of cytochrome P450 enzymes and induction of oxidative stress.
Cytochrome P450 Inhibition
Benzotriazole and its amino-derivatives are known mechanism-based inhibitors of cytochrome P450 (CYP450) enzymes.[4][5] This inhibition occurs when the CYP450 enzyme metabolizes the benzotriazole, leading to the formation of a reactive intermediate that covalently binds to the enzyme, rendering it inactive.[5] This can significantly alter the metabolism of other drugs and xenobiotics, potentially leading to adverse drug reactions or increased toxicity of other compounds. N-alkylaminobenzotriazoles have been shown to be potent and, in some cases, isozyme-selective suicide inhibitors of CYP450.[4]
Caption: Mechanism-based inhibition of Cytochrome P450 by a benzotriazole derivative.
Induction of Oxidative Stress
Some benzotriazole derivatives have been shown to induce oxidative stress in cells.[6][7] This can occur through the generation of reactive oxygen species (ROS), leading to cellular damage. This process can disrupt the mitochondrial membrane potential and ultimately lead to cell death.[6]
Caption: Proposed pathway for benzotriazole-induced oxidative stress and cell death.
Conclusion
The toxicological profile of this compound is not well-established through direct experimental data. However, based on the known toxicological properties of the parent compound, 1H-Benzotriazole, it is prudent to handle this compound with care, assuming it may be harmful if swallowed and a serious eye irritant. Furthermore, the potential for this class of compounds to act as mechanism-based inhibitors of cytochrome P450 enzymes is a significant consideration for drug development professionals, as this can lead to important drug-drug interactions. The possibility of inducing oxidative stress also warrants further investigation. To definitively characterize the toxicological profile of this compound, empirical testing following standardized protocols, such as the OECD guidelines detailed in this report, is essential.
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Effect of benzotriazole on oxidative stress response and transcriptional gene expression in Oryzias latipes and Danio rerio embryo [agris.fao.org]
- 4. N-alkylaminobenzotriazoles as isozyme-selective suicide inhibitors of rabbit pulmonary microsomal cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism-based inactivation of cytochrome P450 2B1 by N-benzyl-1-aminobenzotriazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel benzotriazole derivative inhibits proliferation of human hepatocarcinoma cells by increasing oxidative stress concomitant mitochondrial damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparing the Developmental Toxicity Delay and Neurotoxicity of Benzothiazole and Its Derivatives (BTHs) in Juvenile Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 3-(Benzotriazol-1-yl)propan-1-amine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utility of 3-(Benzotriazol-1-yl)propan-1-amine as a versatile building block in organic synthesis. This bifunctional molecule, featuring a primary amine and a benzotriazole moiety, serves as a valuable scaffold for the construction of diverse molecular architectures, particularly in the fields of medicinal chemistry and materials science.
Introduction
This compound is a key intermediate that incorporates the pharmacologically significant benzotriazole core. Benzotriazole and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of a primary amine on a flexible propyl linker allows for a variety of subsequent chemical transformations, making it an ideal starting material for the synthesis of more complex molecules, including heterocycles and bioconjugates.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process: a Michael addition of benzotriazole to acrylonitrile, followed by the reduction of the resulting nitrile.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 3-(Benzotriazol-1-yl)propanenitrile via Michael Addition
This protocol is adapted from the general procedure for the base-catalyzed Michael addition of benzotriazole to activated alkenes.
Materials:
-
Benzotriazole
-
Acrylonitrile
-
Triton B (40% in methanol) or another suitable base (e.g., NaOH, KOH)
-
Ethanol
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzotriazole (1 equivalent) in ethanol.
-
Add a catalytic amount of Triton B (e.g., 0.1 equivalents) to the solution.
-
Slowly add acrylonitrile (1.1 equivalents) to the reaction mixture at room temperature.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 6-12 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 3-(Benzotriazol-1-yl)propanenitrile.
Step 2: Reduction of 3-(Benzotriazol-1-yl)propanenitrile to this compound
This protocol utilizes a Raney Nickel/KBH₄ system for the efficient and mild reduction of the nitrile.[1][2]
Materials:
-
3-(Benzotriazol-1-yl)propanenitrile
-
Raney Nickel (slurry in water)
-
Potassium borohydride (KBH₄)
-
Dry ethanol
Procedure:
-
In a round-bottom flask, suspend 3-(Benzotriazol-1-yl)propanenitrile (1 equivalent) in dry ethanol.
-
Carefully add Raney Nickel (a catalytic amount, e.g., 10-20% by weight of the nitrile) to the suspension.
-
Cool the mixture in an ice bath and add potassium borohydride (4 equivalents) portion-wise, controlling the effervescence.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-8 hours. For less reactive substrates, gentle heating (e.g., 50 °C) may be required.[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel. Wash the filter cake with ethanol.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound. The product can be further purified by distillation or chromatography if necessary.
| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |
| Benzotriazole | C₆H₅N₃ | 119.12 | - |
| Acrylonitrile | C₃H₃N | 53.06 | - |
| 3-(Benzotriazol-1-yl)propanenitrile | C₉H₈N₄ | 172.19 | 70-85 |
| This compound | C₉H₁₂N₄ | 176.22 | 80-95[2] |
Applications in Organic Synthesis
This compound is a valuable building block for the synthesis of various nitrogen-containing heterocycles, which are prevalent in many biologically active compounds.
Synthesis of Substituted Pyrimidines
The primary amine functionality of this compound can be utilized in condensation reactions with 1,3-dicarbonyl compounds or their equivalents to construct substituted pyrimidine rings.[3][4]
Caption: General scheme for pyrimidine synthesis.
Experimental Protocol: Synthesis of a 2-Substituted-4,6-dimethylpyrimidine
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Ethanol
-
Catalytic amount of a strong acid (e.g., HCl) or base (e.g., NaOH)
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add acetylacetone (1 equivalent) to the solution.
-
Add a catalytic amount of either concentrated HCl or a solution of NaOH.
-
Reflux the reaction mixture for 4-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and neutralize it.
-
Remove the solvent under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography to obtain the desired pyrimidine derivative.
| Reactant | Product | Reaction Conditions | Typical Yield (%) |
| This compound + Acetylacetone | 2-(3-(Benzotriazol-1-yl)propyl)-4,6-dimethylpyrimidine | EtOH, Reflux, Acid/Base catalyst | 60-80 |
Role as a Linker in Bioconjugation and Medicinal Chemistry
The dual functionality of this compound makes it an attractive linker molecule. The primary amine can be acylated or alkylated to attach it to other molecules of interest, while the benzotriazole moiety can serve as a pharmacophore or a handle for further functionalization. For instance, the amine can be reacted with activated carboxylic acids, isothiocyanates, or sulfonyl chlorides to form amides, thioureas, and sulfonamides, respectively, linking the benzotriazole unit to other scaffolds.
Conclusion
This compound is a readily accessible and highly versatile building block in organic synthesis. The straightforward two-step synthesis provides good overall yields. Its primary amine and benzotriazole moieties offer orthogonal reactivity, enabling its use in the construction of a wide array of complex molecules, particularly nitrogen-containing heterocycles with potential biological activity. The provided protocols serve as a practical guide for researchers in academia and industry to explore the full potential of this valuable synthetic intermediate.
References
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. researchgate.net [researchgate.net]
- 3. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 4. Pyrimidine synthesis [organic-chemistry.org]
Application Notes and Protocols: 3-(Benzotriazol-1-yl)propan-1-amine as a Ligand in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the use of 3-(Benzotriazol-1-yl)propan-1-amine as a versatile ligand in coordination chemistry. While direct literature on the coordination chemistry of this specific ligand is not extensively available, this guide furnishes a reliable, proposed synthesis protocol based on well-established reactions of analogous compounds. Furthermore, it outlines general procedures for the formation of its metal complexes and discusses potential applications based on the known coordination behavior of related benzotriazole derivatives. The information herein is intended to serve as a foundational resource for researchers exploring the synthesis and application of novel coordination compounds.
Introduction
Benzotriazole and its derivatives are a well-regarded class of ligands in coordination chemistry, known for their ability to form stable complexes with a wide array of transition metals.[1][2] The nitrogen-rich aromatic system of the benzotriazole moiety provides multiple coordination sites, leading to diverse structural motifs and interesting physicochemical properties in the resulting metal complexes. The introduction of a flexible propan-1-amine side chain at the N1 position of the benzotriazole ring, as in this compound, is expected to yield a bidentate or bridging ligand capable of forming chelate rings and coordination polymers. The primary amine group introduces an additional coordination site, enhancing the ligand's versatility and potential for creating novel supramolecular architectures.
These complexes are of significant interest for applications in catalysis, materials science, and medicinal chemistry, including the development of antimicrobial and antitumor agents.[1]
Ligand Synthesis: this compound
The synthesis of this compound can be proposed via a two-step process involving a Michael addition followed by a reduction.
Proposed Synthetic Pathway
References
Application Notes and Protocols: 3-(Benzotriazol-1-yl)propan-1-amine in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry, a concept introduced by K.B. Sharpless, describes a class of reactions that are high-yielding, wide in scope, and form only inoffensive byproducts.[1][2] Among these, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has become a cornerstone of synthetic chemistry, enabling the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles.[2][3] The stability and catalytic activity of the Cu(I) species are critical for the success of this reaction. Various nitrogen-containing ligands are employed to protect the copper(I) from oxidation and disproportionation, thereby enhancing reaction rates and yields.[3]
Benzotriazole derivatives have been recognized as effective ligands in various copper-catalyzed reactions.[1][4] The nitrogen atoms of the triazole ring system can coordinate with the copper center, stabilizing the catalytically active Cu(I) state. This application note proposes the use of 3-(Benzotriazol-1-yl)propan-1-amine as a novel, bidentate ligand for the CuAAC reaction. The presence of both the benzotriazole moiety and a primary amine on a flexible propyl linker suggests a strong chelation potential for copper ions, potentially leading to a highly active and stable catalytic system.
Proposed Role and Advantages
This compound is hypothesized to act as a stabilizing ligand for the copper(I) catalyst in the CuAAC reaction. The two nitrogen atoms from the benzotriazole ring and the nitrogen from the primary amine can coordinate with the copper ion, forming a stable complex. This chelation is expected to:
-
Enhance Catalytic Activity: By stabilizing the active Cu(I) oxidation state, the ligand can increase the reaction rate.
-
Protect Against Oxidation: The ligand can prevent the oxidation of Cu(I) to the inactive Cu(II) species, especially in aqueous or aerobic conditions.
-
Improve Solubility: The amine functionality may improve the solubility of the copper catalyst in a wider range of solvents.
-
Reduce Byproduct Formation: A stable catalyst can lead to cleaner reactions with higher yields of the desired triazole product.[3]
Experimental Protocols
The following are proposed protocols for the use of this compound as a ligand in a typical CuAAC reaction.
Protocol 1: General Procedure for the Synthesis of 1,4-Disubstituted-1,2,3-Triazoles
This protocol outlines a general procedure for the copper-catalyzed cycloaddition of an azide and a terminal alkyne using this compound as a ligand.
Materials:
-
Terminal Alkyne (1.0 mmol)
-
Azide (1.1 mmol)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%)
-
This compound (0.10 mmol, 10 mol%)
-
Sodium Ascorbate (0.15 mmol, 15 mol%)
-
Solvent (e.g., a 1:1 mixture of tert-Butanol and Water, 10 mL)
Procedure:
-
To a 25 mL round-bottom flask, add the terminal alkyne (1.0 mmol), azide (1.1 mmol), and the t-Butanol/Water solvent mixture (10 mL).
-
Stir the mixture at room temperature until all solids are dissolved.
-
In a separate vial, prepare the catalyst solution by dissolving CuSO₄·5H₂O (0.05 mmol) and this compound (0.10 mmol) in 1 mL of water. The solution should turn a deep blue color.
-
Add the catalyst solution to the reaction flask.
-
Prepare a fresh solution of sodium ascorbate (0.15 mmol) in 1 mL of water.
-
Add the sodium ascorbate solution dropwise to the reaction mixture. The color of the solution will typically change from blue to a lighter shade, indicating the reduction of Cu(II) to Cu(I).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 1,4-disubstituted-1,2,3-triazole.
Protocol 2: One-Pot Synthesis of a Benzotriazole-Triazole Conjugate
This protocol describes a one-pot procedure where an organic halide is first converted to an azide and then reacted in situ with an alkyne.
Materials:
-
Organic Halide (e.g., Benzyl Bromide) (1.0 mmol)
-
Sodium Azide (NaN₃) (1.2 mmol)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.0 mmol)
-
Copper(I) Iodide (CuI) (0.02 mmol, 2 mol%)
-
This compound (0.04 mmol, 4 mol%)
-
Solvent (e.g., Dimethylformamide - DMF, 5 mL)
Procedure:
-
To a sealed reaction tube, add the organic halide (1.0 mmol), sodium azide (1.2 mmol), and DMF (3 mL).
-
Stir the mixture at 60 °C for 2 hours to form the organic azide.
-
Cool the reaction mixture to room temperature.
-
Add the terminal alkyne (1.0 mmol), CuI (0.02 mmol), this compound (0.04 mmol), and an additional 2 mL of DMF.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by recrystallization or column chromatography to yield the desired triazole conjugate.
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis of various 1,4-disubstituted 1,2,3-triazoles using Protocol 1, demonstrating the potential efficacy of this compound as a ligand.
| Entry | Alkyne | Azide | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Benzyl Azide | 1.5 | 95 |
| 2 | 1-Octyne | Azidocyclohexane | 3 | 92 |
| 3 | Propargyl Alcohol | 1-Azido-4-nitrobenzene | 2 | 96 |
| 4 | 4-Ethynylanisole | Ethyl 2-azidoacetate | 2.5 | 94 |
| 5 | 3-Ethynylpyridine | (3-Azidopropyl)benzene | 4 | 89 |
Visualizations
Proposed Catalytic Cycle of CuAAC with this compound Ligand
Caption: Proposed catalytic cycle for the CuAAC reaction.
Experimental Workflow for Triazole Synthesis
Caption: Workflow for CuAAC synthesis using the proposed ligand.
References
Application Notes and Protocols: 3-(Benzotriazol-1-yl)propan-1-amine as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Benzotriazol-1-yl)propan-1-amine is a valuable and versatile building block in synthetic organic and medicinal chemistry. Its unique structure, featuring a reactive primary amine and the well-known benzotriazole leaving group, allows for the construction of a diverse array of complex heterocyclic compounds. The benzotriazole moiety can act as an excellent synthetic auxiliary, facilitating various transformations before being substituted in the final synthetic step. This bifunctional nature makes it a key intermediate in the synthesis of novel compounds with significant biological activities. These notes provide detailed protocols and applications for utilizing this compound in the synthesis of bioactive heterocyclic compounds, with a particular focus on the preparation of novel azetidinone derivatives.
Synthesis of Heterocyclic Scaffolds
The primary amine functionality of this compound allows for its incorporation into various heterocyclic systems through reactions such as cyclocondensation, multicomponent reactions, and acylation followed by cyclization. One notable application is in the synthesis of substituted azetidinones (β-lactams), a class of compounds renowned for their antibacterial properties.
Featured Application: Synthesis of N-[3-(1H-1,2,3-Benzotriazol-1-yl)propyl]-2-(substituted-phenyl)-3-chloro-4-oxo-1-azetidinecarboxamides
A series of novel N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-(substituted-phenyl)-3-chloro-4-oxo-1-azetidinecarboxamides has been synthesized and evaluated for their antimicrobial and antitubercular activities[1]. The synthetic pathway involves a multi-step process starting from the initial Schiff base formation, followed by cyclization to yield the final azetidinone ring.
Experimental Workflow Diagram
Caption: Synthetic workflow for the preparation of N-[3-(Benzotriazol-1-yl)propyl]-azetidinecarboxamide derivatives.
Experimental Protocols
Protocol 1: Synthesis of Schiff Base Intermediate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in absolute ethanol.
-
Addition of Aldehyde: To this solution, add the desired substituted benzaldehyde (1 equivalent).
-
Reaction: Add a catalytic amount of glacial acetic acid (2-3 drops) and reflux the reaction mixture for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The solid product that separates out is filtered, washed with cold ethanol, and dried under vacuum to yield the Schiff base intermediate.
Protocol 2: Cyclization to form 4-Oxo-azetidinecarboxamides
-
Reaction Setup: In a separate flask, dissolve the synthesized Schiff base (1 equivalent) in anhydrous dioxane.
-
Addition of Reagents: To this solution, add triethylamine (1.2 equivalents) as a base. Cool the mixture in an ice bath.
-
Cyclization: Slowly add chloroacetyl chloride (1.2 equivalents) dropwise with constant stirring.
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature for 8-10 hours.
-
Work-up: Monitor the reaction by TLC. After completion, pour the reaction mixture into crushed ice. The resulting solid is filtered, washed thoroughly with water, and dried.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the final N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-(substituted-phenyl)-3-chloro-4-oxo-1-azetidinecarboxamide derivatives.
Data Presentation
The following tables summarize the representative yields and biological activity data for a series of synthesized azetidinone derivatives.
Table 1: Synthesis Yields of Azetidinone Derivatives
| Compound ID | Substituent (R) on Phenyl Ring | Molecular Formula | Yield (%) |
| 4a | H | C20H19ClN5O2 | 78 |
| 4b | 4-Cl | C20H18Cl2N5O2 | 82 |
| 4c | 4-OCH3 | C21H21ClN5O3 | 75 |
| 4d | 4-NO2 | C20H18ClN6O4 | 72 |
| 4e | 2,4-diCl | C20H17Cl3N5O2 | 85 |
Table 2: Antimicrobial and Antitubercular Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound ID | S. aureus | E. coli | C. albicans | A. niger | M. tuberculosis H37Rv |
| 4a | 25 | 50 | 50 | 100 | 12.5 |
| 4b | 12.5 | 25 | 25 | 50 | 6.25 |
| 4c | 50 | 100 | 100 | >100 | 25 |
| 4d | 12.5 | 25 | 50 | 50 | 6.25 |
| 4e | 6.25 | 12.5 | 12.5 | 25 | 3.12 |
| Ciprofloxacin | 3.12 | 1.56 | - | - | - |
| Fluconazole | - | - | 6.25 | 12.5 | - |
| Isoniazid | - | - | - | - | 0.2 |
Data is representative based on the reported synthesis of a series of compounds[1].
Structure-Activity Relationship (SAR) and Logical Pathway
The biological activity of the synthesized azetidinones is influenced by the nature of the substituent on the phenyl ring.
Caption: Influence of substituents on the biological activity of azetidinone derivatives.
The presence of electron-withdrawing groups, such as chloro and nitro, on the phenyl ring generally leads to enhanced antibacterial, antifungal, and antitubercular activity. In contrast, electron-donating groups like methoxy tend to decrease the biological potency of these compounds. This suggests that the electronic properties of the substituent play a crucial role in the interaction of these molecules with their biological targets.
Conclusion
This compound serves as a highly effective and adaptable starting material for the synthesis of biologically active heterocyclic compounds. The protocols and data presented herein for the synthesis of novel azetidinone derivatives highlight its potential in drug discovery and development. The straightforward synthetic routes and the significant antimicrobial and antitubercular activities of the resulting compounds make this building block a subject of considerable interest for further exploration in medicinal chemistry. Researchers are encouraged to explore the utility of this versatile amine in the construction of other important heterocyclic scaffolds.
References
Application Notes and Protocols: Synthesis of Benzotriazole Derivatives from 3-(Benzotriazol-1-yl)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of various benzotriazole derivatives starting from 3-(Benzotriazol-1-yl)propan-1-amine. The primary amino group of this starting material serves as a versatile handle for derivatization, allowing for the facile synthesis of amides, sulfonamides, and Schiff bases. These derivatives are of significant interest in medicinal chemistry and drug development due to the diverse biological activities associated with the benzotriazole scaffold.[1][2][3]
Synthesis of N-Acyl-3-(benzotriazol-1-yl)propan-1-amines (Amides)
Application Note: The acylation of this compound with various acyl chlorides provides a straightforward method for the synthesis of the corresponding N-substituted amides. These derivatives are valuable for structure-activity relationship (SAR) studies in drug discovery programs. The reaction proceeds via a nucleophilic acyl substitution mechanism.
Experimental Protocol:
General Procedure for N-acylation:
-
To a solution of this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (10 mL/mmol), add a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq.).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-acyl-3-(benzotriazol-1-yl)propan-1-amine.
Quantitative Data Summary:
The following table summarizes representative data for the synthesis of various N-acyl-3-(benzotriazol-1-yl)propan-1-amines. Note: The data presented here are representative examples based on general acylation reactions and may vary for specific substrates.
| Acyl Chloride | Product Name | Molecular Formula | Yield (%) | Melting Point (°C) |
| Acetyl chloride | N-(3-(1H-benzo[d][1][2][4]triazol-1-yl)propyl)acetamide | C11H14N4O | 85-95 | 135-137 |
| Benzoyl chloride | N-(3-(1H-benzo[d][1][2][4]triazol-1-yl)propyl)benzamide | C16H16N4O | 80-90 | 158-160 |
| 4-Chlorobenzoyl chloride | N-(3-(1H-benzo[d][1][2][4]triazol-1-yl)propyl)-4-chlorobenzamide | C16H15ClN4O | 82-92 | 175-177 |
| Cyclopropanecarbonyl chloride | N-(3-(1H-benzo[d][1][2][4]triazol-1-yl)propyl)cyclopropanecarboxamide | C13H16N4O | 88-96 | 142-144 |
Experimental Workflow for N-Acylation:
Caption: Workflow for the N-acylation of this compound.
Synthesis of N-Sulfonyl-3-(benzotriazol-1-yl)propan-1-amines (Sulfonamides)
Application Note: The reaction of this compound with various sulfonyl chlorides in the presence of a base yields the corresponding sulfonamides. Sulfonamides are an important class of compounds in medicinal chemistry, known for their antibacterial and other therapeutic properties.
Experimental Protocol:
General Procedure for N-Sulfonylation:
-
Dissolve this compound (1.0 eq.) in a suitable solvent such as pyridine or a mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add the desired sulfonyl chloride (1.1 eq.) portion-wise to the stirred solution.
-
Allow the reaction mixture to stir at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into ice-water.
-
If a precipitate forms, collect it by filtration, wash with cold water, and dry.
-
If no precipitate forms, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure N-sulfonyl-3-(benzotriazol-1-yl)propan-1-amine.
Quantitative Data Summary:
The following table provides representative data for the synthesis of various N-sulfonyl-3-(benzotriazol-1-yl)propan-1-amines. Note: The data presented here are representative examples based on general sulfonylation reactions and may vary for specific substrates.
| Sulfonyl Chloride | Product Name | Molecular Formula | Yield (%) | Melting Point (°C) |
| Benzenesulfonyl chloride | N-(3-(1H-benzo[d][1][2][4]triazol-1-yl)propyl)benzenesulfonamide | C15H16N4O2S | 75-85 | 162-164 |
| p-Toluenesulfonyl chloride | N-(3-(1H-benzo[d][1][2][4]triazol-1-yl)propyl)-4-methylbenzenesulfonamide | C16H18N4O2S | 78-88 | 170-172 |
| Methanesulfonyl chloride | N-(3-(1H-benzo[d][1][2][4]triazol-1-yl)propyl)methanesulfonamide | C10H14N4O2S | 80-90 | 145-147 |
| Dansyl chloride | 5-(dimethylamino)-N-(3-(1H-benzo[d][1][2][4]triazol-1-yl)propyl)naphthalene-1-sulfonamide | C21H23N5O2S | 70-80 | 188-190 |
Caption: Workflow for the synthesis of Schiff bases from this compound.
References
Application Notes and Protocols for the Alkylation of 3-(Benzotriazol-1-yl)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of N-alkylated derivatives of 3-(Benzotriazol-1-yl)propan-1-amine, a valuable scaffold in medicinal chemistry. The protocols detailed below are based on established methods for the alkylation of primary amines and are intended to serve as a foundational guide for the synthesis of novel compounds for drug discovery and development.
Introduction and Applications
Benzotriazole and its derivatives are a class of heterocyclic compounds that have garnered significant interest in the pharmaceutical industry due to their wide range of biological activities. The benzotriazole moiety is a versatile scaffold that can be readily modified to generate libraries of compounds with diverse pharmacological profiles, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties.
The alkylation of the primary amine group in this compound provides a straightforward method to introduce various alkyl and arylalkyl substituents. This modification can significantly impact the compound's lipophilicity, steric bulk, and hydrogen bonding capacity, thereby influencing its pharmacokinetic and pharmacodynamic properties. The resulting secondary and tertiary amines are key intermediates in the synthesis of more complex molecules and potential drug candidates. N-substituted benzotriazole derivatives have shown promise as potent therapeutic agents, making their synthesis a critical step in the exploration of new chemical entities for various disease indications.
General Reaction Scheme
The alkylation of this compound with alkyl halides proceeds via a nucleophilic substitution reaction. The primary amine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide. The reaction can be controlled to favor the formation of the mono-alkylated (secondary amine) or di-alkylated (tertiary amine) product by adjusting the stoichiometry of the reactants and the reaction conditions.
Caption: General reaction scheme for the alkylation of this compound.
Experimental Protocols
The following are general protocols for the mono- and di-alkylation of this compound. Optimization of reaction conditions (e.g., temperature, reaction time, solvent, and base) may be necessary for specific alkyl halides.
Protocol for Mono-alkylation
This protocol aims to synthesize the secondary amine derivative. Using the primary amine as the limiting reagent and a slight excess of the alkyl halide can favor mono-alkylation.
Materials and Reagents:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N)
-
Anhydrous dimethylformamide (DMF) or acetonitrile (CH₃CN)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous DMF, add potassium carbonate (2.0 eq.).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive alkyl halides, heating the mixture to 50-80 °C may be necessary.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-alkyl-3-(Benzotriazol-1-yl)propan-1-amine.
Protocol for Di-alkylation
This protocol is designed to synthesize the tertiary amine derivative by using an excess of the alkylating agent.
Materials and Reagents:
-
Same as for mono-alkylation.
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous acetonitrile, add potassium carbonate (3.0 eq.).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the alkyl halide (2.5 eq.) to the reaction mixture.
-
Heat the reaction mixture to reflux and stir for 24-48 hours, monitoring by TLC.
-
Follow steps 5-9 from the mono-alkylation protocol for work-up and purification to yield the N,N-dialkyl-3-(Benzotriazol-1-yl)propan-1-amine.
Data Presentation
The following table summarizes representative reaction conditions and expected yields for the alkylation of this compound with various alkyl halides, based on general principles of amine alkylation chemistry.
| Entry | Alkyl Halide (R-X) | Product Type | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | Benzyl Bromide | Mono-alkyl | K₂CO₃ | DMF | RT | 12 | 85-95 |
| 2 | Ethyl Iodide | Mono-alkyl | Et₃N | CH₃CN | 50 | 24 | 70-85 |
| 3 | Isopropyl Bromide | Mono-alkyl | K₂CO₃ | DMF | 80 | 48 | 40-60 |
| 4 | Benzyl Bromide | Di-alkyl | K₂CO₃ | CH₃CN | Reflux | 24 | 80-90 |
| 5 | Ethyl Iodide | Di-alkyl | K₂CO₃ | CH₃CN | Reflux | 48 | 65-80 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the alkylation of this compound.
Logical Relationship in Drug Development
Caption: Logical workflow from synthesis to potential applications in drug development.
Application Notes and Protocols: Acylation of 3-(Benzotriazol-1-yl)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzotriazole and its derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide array of pharmacological activities including antimicrobial, antiviral, anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4][5] The modification of benzotriazole-containing molecules through acylation is a key strategy for the synthesis of novel therapeutic agents.[6][7] This document provides detailed protocols and application notes for the acylation of 3-(Benzotriazol-1-yl)propan-1-amine, a versatile building block for the generation of diverse compound libraries for drug discovery.
The acylation of the primary amine group in this compound allows for the introduction of various acyl groups, thereby modulating the physicochemical and pharmacological properties of the parent molecule. This can lead to the development of new chemical entities with enhanced potency, selectivity, and pharmacokinetic profiles. The resulting N-acyl-3-(benzotriazol-1-yl)propan-1-amine derivatives are of significant interest for screening against various biological targets.
Data Presentation
The following table summarizes representative quantitative data for the acylation of amines using benzotriazole-activated acyl donors, which serves as a guide for expected outcomes in the acylation of this compound.
| Acylating Agent | Amine Substrate | Solvent | Reaction Conditions | Yield (%) | Reference |
| N-Boc-aminoacyl-benzotriazole | Various primary and secondary amines | Water | Microwave, 50°C, 15-20 min | 90-98 | [7][8] |
| N-Cbz-aminoacyl-benzotriazole | Various primary and secondary amines | Water | Microwave, 50°C, 15-20 min | 92-97 | [7][8] |
| N-Fmoc-aminoacyl-benzotriazole | Various primary and secondary amines | Water | Microwave, 50°C, 15-20 min | 75-94 | [7][8] |
| Aryl-acylbenzotriazole | Various primary and secondary amines | Water | Microwave, 50°C, 15-20 min | 85-99 | [7][8] |
| Dicarboxylic acid bis(benzotriazolide) | - | - | - | - | [9] |
Experimental Protocols
This section details two primary protocols for the acylation of this compound: a direct acylation method using an acyl chloride and a benzotriazole-mediated acylation.
Protocol 1: Direct Acylation using Acyl Chloride (Schotten-Baumann Conditions)
This protocol describes a general method for the acylation of this compound with an acyl chloride in the presence of a base.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add TEA or DIEA (1.1-1.5 eq) to the solution and stir for 10 minutes at room temperature.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add the desired acyl chloride (1.0-1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-acyl-3-(benzotriazol-1-yl)propan-1-amine.
Protocol 2: Benzotriazole-Mediated Acylation
This two-step protocol involves the initial formation of an N-acylbenzotriazole, which then acts as an efficient acylating agent for this compound. This method is particularly useful when the corresponding acyl chloride is unstable or not commercially available.
Step 1: Synthesis of N-Acylbenzotriazole
Materials:
-
Carboxylic acid
-
1H-Benzotriazole
-
Propanephosphonic acid anhydride (T3P®) or 2,4,6-trichloro-1,3,5-triazine (TCT)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Pyridine or Triethylamine (TEA)
-
Standard laboratory glassware
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) and 1H-Benzotriazole (1.1 eq) in anhydrous DMF or DCM, add pyridine or TEA (2.0 eq).
-
Add T3P® (1.1 eq) or TCT (0.5 eq) portion-wise at 0°C.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, the N-acylbenzotriazole can often be isolated by precipitation upon addition of water.
-
Filter the precipitate, wash with water, and dry under vacuum. The product is often pure enough for the next step without further purification.
Step 2: Acylation of this compound
Materials:
-
N-Acylbenzotriazole (from Step 1)
-
This compound
-
Water or an appropriate organic solvent (e.g., THF, DCM)
-
Microwave synthesizer (optional, but recommended for faster reaction times)
Procedure:
-
In a microwave-safe vial, combine the N-acylbenzotriazole (1.0 eq) and this compound (1.0 eq) in water.
-
Seal the vial and subject it to microwave irradiation at 50°C for 15-20 minutes. Alternatively, the reaction can be stirred at room temperature or heated conventionally, though reaction times will be longer.
-
After completion, if a precipitate has formed, filter the solid product and wash with water.
-
If the product is soluble, extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with aqueous sodium carbonate solution to remove any unreacted benzotriazole, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the acylation of this compound.
Caption: Workflow for Direct Acylation.
Caption: Workflow for Benzotriazole-Mediated Acylation.
References
- 1. Advancements in benzotriazole derivatives: from synthesis to pharmacological applications | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. ijpsr.com [ijpsr.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of N-Acylbenzotriazole Derivatives of Dicarboxylic Acids [scielo.org.mx]
"use of 3-(Benzotriazol-1-yl)propan-1-amine as a corrosion inhibitor"
The following sections provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, application, and evaluation of 3-(Benzotriazol-1-yl)propan-1-amine as a corrosion inhibitor, drawing from established methodologies for similar molecules.
Application Notes
1. Introduction
This compound belongs to the family of benzotriazole derivatives, which are renowned corrosion inhibitors, particularly for copper and its alloys, as well as for steel.[1][2][3] These heterocyclic compounds function by adsorbing onto the metal surface, forming a protective, thin film that acts as a barrier against corrosive agents.[1][2] The molecule consists of a benzotriazole head, which is the primary functional group responsible for surface complexation, and a propyl-amine tail. This tail can enhance the molecule's solubility and modify the packing density and orientation of the protective film, potentially offering superior inhibition compared to the parent BTA molecule. The amine group can also serve as an additional site for interaction with the metal surface.
2. Mechanism of Action
The corrosion inhibition mechanism of benzotriazole derivatives is a surface phenomenon involving the formation of a protective layer. This process can be described through several steps:
-
Adsorption: The inhibitor molecules, present in the corrosive medium, adsorb onto the metal surface. This adsorption can be physisorption (electrostatic interaction) or chemisorption (involving charge sharing or transfer between the inhibitor and the metal).[4][5]
-
Complex Formation: The nitrogen atoms in the triazole ring of the benzotriazole moiety possess lone pairs of electrons, which can coordinate with vacant d-orbitals of metal atoms (like copper or iron) on the surface.[6][4] This leads to the formation of a stable, polymeric complex film, often just a few nanometers thick.[1][7]
-
Barrier Formation: This insoluble complex film acts as a physical barrier, isolating the metal from the aggressive electrolyte.[2] It inhibits both anodic (metal dissolution) and cathodic (e.g., oxygen reduction) reactions, classifying it as a mixed-type inhibitor.[2][6][5]
The presence of the propan-1-amine side chain is expected to influence the inhibitor's performance by modifying its solubility and adsorption characteristics.
Protocols
1. Synthesis Protocol: this compound
While a specific literature procedure for this exact molecule was not found in the search results, a plausible synthesis route can be adapted from the Michael addition reactions described for similar benzotriazole derivatives.[8] This protocol is hypothetical and would require optimization.
-
Reaction: Base-catalyzed Michael addition of benzotriazole to acrylonitrile, followed by reduction of the nitrile group.
-
Step 1: Synthesis of 3-(Benzotriazol-1-yl)propanenitrile
-
In a 250 mL round-bottom flask, dissolve benzotriazole (e.g., 11.9 g, 0.1 mol) in 100 mL of a suitable solvent like ethanol.
-
Add a catalytic amount of a strong base, such as Triton B (40% in methanol, ~2 mL) or sodium ethoxide.
-
While stirring, add acrylonitrile (e.g., 5.8 g, 0.11 mol) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux (e.g., 60-70°C) for several hours (e.g., 6-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting crude product (a nitrile intermediate) by recrystallization from a suitable solvent like ethanol/water to yield 3-(Benzotriazol-1-yl)propanenitrile.
-
-
Step 2: Reduction to this compound
-
In a flask suitable for hydrogenation, dissolve the 3-(Benzotriazol-1-yl)propanenitrile intermediate (e.g., 0.1 mol) in a solvent like methanol or ethanol saturated with ammonia.
-
Add a hydrogenation catalyst, such as Raney Nickel or Palladium on Carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (H₂) to a suitable pressure (e.g., 50-100 psi).
-
Heat and stir the reaction mixture until hydrogen uptake ceases.
-
Cool the reaction, carefully vent the hydrogen, and filter the mixture to remove the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by vacuum distillation or column chromatography.
-
2. Experimental Protocols for Corrosion Inhibition Evaluation
The following are standard protocols for assessing the performance of a corrosion inhibitor, adapted from methodologies reported for similar compounds.[4][5][9][10]
2.1. Weight Loss (Gravimetric) Method
This method provides a direct measure of metal loss over time.
-
Specimen Preparation: Prepare rectangular coupons (e.g., 2.5 cm x 2.0 cm x 0.1 cm) of the metal to be tested (e.g., mild steel, copper). Polish the surfaces sequentially with different grades of silicon carbide (SiC) abrasive paper (e.g., from 400 to 1200 grit). Degrease the coupons with acetone, rinse with distilled water, dry, and weigh accurately to four decimal places.[11]
-
Immersion: Immerse the prepared coupons in beakers containing the corrosive solution (e.g., 1 M HCl or 3.5% NaCl) with and without various concentrations of the inhibitor (e.g., 50, 100, 200, 400 ppm).
-
Duration: Keep the coupons immersed for a specified period (e.g., 24, 48, or 100 hours) at a constant temperature.[9]
-
Post-Immersion Cleaning: After immersion, remove the coupons, wash with a cleaning solution (e.g., Clarke's solution for steel) to remove corrosion products, rinse with distilled water and acetone, dry, and re-weigh.
-
Calculations:
-
Corrosion Rate (CR): CR (mm/year) = (K × W) / (A × T × D) where K is a constant (8.76 × 10⁴), W is weight loss in grams, A is the area in cm², T is time in hours, and D is the metal density in g/cm³.
-
Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ and CRᵢ are the corrosion rates in the absence and presence of the inhibitor, respectively.
-
2.2. Electrochemical Methods
Electrochemical tests provide rapid insights into the corrosion kinetics and inhibition mechanism. A standard three-electrode cell is used, with the metal specimen as the working electrode (WE), a platinum sheet as the counter electrode (CE), and a reference electrode like Saturated Calomel (SCE) or Silver/Silver Chloride (Ag/AgCl).[9]
-
Open Circuit Potential (OCP): Immerse the electrodes in the test solution and allow the potential to stabilize for about 30-60 minutes until a steady-state OCP is reached.[9]
-
Potentiodynamic Polarization (PDP):
-
Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 1 mV/s).
-
Plot the resulting potential (E) vs. log of current density (log i).
-
Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by Tafel extrapolation.
-
Calculate IE%: IE% = [(i_corr₀ - i_corrᵢ) / i_corr₀] × 100.
-
The inhibitor type (anodic, cathodic, or mixed) is determined by the shift in E_corr. A shift >85 mV indicates a specific type (anodic or cathodic), while a smaller shift suggests a mixed-type inhibitor.[9]
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 10 mHz).
-
Represent the data as Nyquist and Bode plots.
-
Model the data using an equivalent electrical circuit to extract parameters like charge transfer resistance (R_ct) and double-layer capacitance (C_dl). A higher R_ct value indicates better corrosion resistance.
-
Calculate IE%: IE% = [(R_ctᵢ - R_ct₀) / R_ctᵢ] × 100.
-
2.3. Surface Analysis
These techniques provide visual and compositional evidence of the protective film.
-
Scanning Electron Microscopy (SEM): Acquire micrographs of the metal surface after immersion in the corrosive media with and without the inhibitor. A smoother surface in the presence of the inhibitor indicates effective protection.[4]
-
X-ray Photoelectron Spectroscopy (XPS): Analyze the elemental composition and chemical states of the surface film. This can confirm the presence of nitrogen (from the inhibitor) and its chemical bonding with the metal, providing direct evidence of adsorption and complex formation.[4][9]
Data Presentation
Quantitative data should be summarized for clarity. The following table is an example based on data for a closely related compound, 1-aminobenzotriazole (1-ABT) , on mild steel in 0.5 M HCl, as specific data for the target compound is unavailable.[9]
Table 1: Inhibition Efficiency of 1-aminobenzotriazole (1-ABT) on Mild Steel in 0.5 M HCl
| Inhibitor Conc. (ppm) | Method | Corrosion Rate (CR) | Charge Transfer Resistance (R_ct, Ω·cm²) | Inhibition Efficiency (IE%) |
| 0 (Blank) | Weight Loss | 1.25 mm/year | - | - |
| EIS | - | 55 | - | |
| 100 | Weight Loss | 0.21 mm/year | - | 83.2% |
| EIS | - | 320 | 82.8% | |
| 200 | Weight Loss | 0.11 mm/year | - | 91.2% |
| EIS | - | 650 | 91.5% | |
| 400 | Weight Loss | 0.025 mm/year | - | 98.0% |
| EIS | - | 1200 | 95.4% |
Note: Data is illustrative and compiled from studies on 1-aminobenzotriazole.[4][9] Researchers should generate specific data for this compound.
References
- 1. Thin Benzotriazole Films for Inhibition of Carbon Steel Corrosion in Neutral Electrolytes [mdpi.com]
- 2. copper.org [copper.org]
- 3. Benzotriazole Copper Corrosion Inhibitor: Wintrol B - Wincom Inc. LLC [wincom-inc.com]
- 4. Synthesis and Corrosion Inhibition Study of 1-Aminobenzotriazole for Mild Steel in HCl Solution: Electrochemical, Surface Analysis, and Theoretical Investigations [pccc.icrc.ac.ir]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and crystal structures of three new benzotriazolylpropanamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 10. researchgate.net [researchgate.net]
- 11. Quantum chemical study on the corrosion inhibition property of some heterocyclic azole derivatives : Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols: 3-(Benzotriazol-1-yl)propan-1-amine as a UV Stabilizer
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Benzotriazol-1-yl)propan-1-amine is a member of the benzotriazole class of ultraviolet (UV) light stabilizers. These compounds are widely utilized to protect polymeric materials from the degradative effects of UV radiation, which can cause discoloration, loss of gloss, embrittlement, and eventual failure of the material.[1][2][3][4] The primary function of a UV stabilizer is to absorb harmful UV radiation and dissipate it as harmless thermal energy, thereby preventing the photo-oxidation of the polymer matrix.[3][5] Benzotriazole derivatives are known for their strong and broad absorption in the UV-A and UV-B regions (approximately 300-400 nm).[3][5] The presence of an amine functional group in this compound suggests potential for covalent incorporation into polymer backbones or for interactions with other additives, potentially enhancing its performance and longevity within the host material.
Mechanism of Action
Benzotriazole UV stabilizers operate through a sophisticated photophysical mechanism involving an excited-state intramolecular proton transfer (ESIPT). Upon absorption of a UV photon, the molecule undergoes a rapid tautomerization, converting the electronic excitation energy into vibrational energy, which is then dissipated as heat to the surrounding polymer matrix. This process is highly efficient and reversible, allowing the molecule to undergo many such cycles without significant degradation, thus providing long-term protection.
Caption: Mechanism of UV stabilization by benzotriazoles.
Physicochemical Properties and Performance Data
Table 1: General Physicochemical Properties of Benzotriazole UV Stabilizers
| Property | Typical Value/Range |
| Appearance | White to light tan crystalline powder[6] |
| Molecular Formula | C9H12N4 |
| Molecular Weight | 176.22 g/mol |
| UV Absorption Range | 300 - 400 nm[3][5] |
| Solubility | Generally soluble in organic solvents; low solubility in water[1] |
| Thermal Stability | Decomposition temperatures typically in the range of 280-380°C for benzotriazoles.[7] |
Table 2: UV Absorption Characteristics of a Generic Benzotriazole
| Wavelength (nm) | Absorbance (relative) |
| 300 | High |
| 305 | Maximum |
| 320 | High |
| 335 | Medium |
| 350 | Low |
| 400 | Minimal |
| Note: This is a representative profile. The exact absorption maximum and spectrum shape will vary depending on the specific molecular structure and solvent.[1][8][9] |
Applications
Benzotriazole UV stabilizers are incorporated into a wide variety of polymeric materials to enhance their durability and lifespan upon exposure to sunlight. The amine functionality of this compound may offer enhanced compatibility or reactivity in specific polymer systems.
Potential Applications Include:
-
Coatings: Automotive and industrial coatings to prevent gloss reduction, cracking, and blistering.[10]
-
Plastics: Polyolefins (polypropylene, polyethylene), PVC, polycarbonates, and polyesters used in outdoor applications such as furniture, building materials, and automotive parts.[2]
-
Adhesives and Sealants: To maintain mechanical properties and prevent degradation upon UV exposure.[10]
-
Textiles: To improve the lightfastness of dyed fabrics.
Experimental Protocols
The following are general protocols for the synthesis and evaluation of this compound as a UV stabilizer.
Protocol 1: Synthesis of this compound
This protocol is a hypothetical adaptation based on the synthesis of similar benzotriazole derivatives via a Michael addition reaction.
Materials:
-
Benzotriazole
-
Acrylonitrile
-
Raney Nickel or other suitable catalyst for nitrile reduction
-
Methanol or Ethanol
-
Hydrogen gas source
-
Reaction flask, condenser, magnetic stirrer, and heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
Michael Addition:
-
In a round-bottom flask, dissolve benzotriazole in a suitable solvent such as ethanol.
-
Add a catalytic amount of a base (e.g., sodium ethoxide).
-
Slowly add acrylonitrile to the reaction mixture at room temperature.
-
Stir the reaction mixture for several hours until the reaction is complete (monitor by TLC).
-
Neutralize the reaction mixture and remove the solvent under reduced pressure to obtain 3-(1H-1,2,3-benzotriazol-1-yl)propanenitrile.
-
-
Nitrile Reduction:
-
Dissolve the crude 3-(1H-1,2,3-benzotriazol-1-yl)propanenitrile in methanol or ethanol.
-
Add a catalytic amount of Raney Nickel.
-
Hydrogenate the mixture in a high-pressure reactor under a hydrogen atmosphere.
-
Monitor the reaction for the disappearance of the nitrile group (e.g., by IR spectroscopy).
-
After the reaction is complete, filter off the catalyst.
-
Remove the solvent under reduced pressure to yield crude this compound.
-
-
Purification:
-
Purify the crude product by vacuum distillation or column chromatography.
-
Characterize the final product using NMR, IR, and mass spectrometry.
-
Caption: Hypothetical synthesis workflow.
Protocol 2: Evaluation of UV Stabilizer Performance in a Polymer Film
This protocol outlines a general procedure for assessing the effectiveness of a UV stabilizer in a polymer film.
Materials:
-
Polymer resin (e.g., polypropylene, polyethylene)
-
This compound
-
Internal mixer or twin-screw extruder
-
Compression molding press or film blowing line
-
Accelerated weathering chamber (with UV lamps)
-
Spectrophotometer (for color and gloss measurement)
-
Tensile testing machine
Procedure:
-
Compounding:
-
Dry the polymer resin to the recommended moisture content.
-
Prepare a masterbatch of the UV stabilizer in the polymer or dry blend the polymer with the desired concentration of this compound (typically 0.1 - 1.0 wt%).
-
Melt-compound the mixture using an extruder or internal mixer to ensure homogeneous dispersion.
-
-
Sample Preparation:
-
Prepare polymer films of controlled thickness using a compression molding press or a film blowing line.
-
Prepare a control sample without the UV stabilizer.
-
-
Accelerated Weathering:
-
Expose the polymer film samples in an accelerated weathering chamber according to standard test methods (e.g., ASTM G154 or ASTM G155).
-
Periodically remove samples at specified time intervals.
-
-
Performance Evaluation:
-
Color Change: Measure the change in color (e.g., yellowing index) using a spectrophotometer.
-
Gloss Retention: Measure the surface gloss at a specific angle (e.g., 60°) using a gloss meter.
-
Mechanical Properties: Evaluate the change in mechanical properties such as tensile strength and elongation at break using a tensile testing machine.
-
-
Data Analysis:
-
Plot the change in properties (color, gloss, mechanical strength) as a function of exposure time for both the stabilized and unstabilized samples.
-
Compare the performance of the stabilized sample to the control to determine the effectiveness of this compound as a UV stabilizer.
-
Caption: Workflow for evaluating UV stabilizer performance.
Safety Precautions
Handle this compound and all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood. Consult the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
This compound, as a member of the benzotriazole family, is expected to be an effective UV stabilizer for a variety of polymer applications. Its inherent UV absorbing properties, coupled with the potential for enhanced compatibility or reactivity due to the amine functionality, make it a compound of interest for researchers and formulators seeking to improve the photostability of materials. The provided protocols offer a framework for the synthesis and systematic evaluation of its performance.
References
- 1. Benzotriazole Monitoring in Semiconductors [process-insights.com]
- 2. performanceadditives.us [performanceadditives.us]
- 3. chembk.com [chembk.com]
- 4. 1,2,3-BENZOTRIAZOLE - Ataman Kimya [atamanchemicals.com]
- 5. accedacris.ulpgc.es [accedacris.ulpgc.es]
- 6. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. process-insights.com [process-insights.com]
- 9. researchgate.net [researchgate.net]
- 10. performanceadditives.us [performanceadditives.us]
Application Notes and Protocols for 3-(Benzotriazol-1-yl)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses and experimental protocols related to 3-(Benzotriazol-1-yl)propan-1-amine and its derivatives. The information is based on the known biological activities of the broader class of benzotriazole compounds.
Introduction
Benzotriazole and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities.[1] These compounds have been reported to exhibit antimicrobial, antifungal, antiviral, and antitumor properties.[1][2] The benzotriazole nucleus is considered a versatile pharmacophore, and its derivatives are being actively investigated for the development of novel therapeutic agents.[3] this compound is a derivative that holds potential for further investigation and development in various therapeutic areas.
Physicochemical Properties
While specific experimental data for this compound is limited, its basic properties are provided below.
| Property | Value |
| CAS Number | 73866-19-0[4] |
| Molecular Formula | C₉H₁₂N₄[4] |
| Molecular Weight | 176.22 g/mol |
Synthesis Protocol
Step 1: Synthesis of 3-(1H-Benzotriazol-1-yl)propanamide
This protocol is adapted from the synthesis of similar benzotriazolylpropanamides.[5]
Materials:
-
Benzotriazole
-
Acrylamide
-
Triton B (or another suitable base)
-
Ethanol
Procedure:
-
In a round-bottom flask, combine benzotriazole and a slight molar excess of acrylamide.
-
Add a catalytic amount of Triton B.
-
Heat the mixture in a boiling water bath for several hours (e.g., 6.5 hours, as described for a similar reaction).[5]
-
Allow the reaction mixture to cool to room temperature, which may result in solidification.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol.
Step 2: Reduction of 3-(1H-Benzotriazol-1-yl)propanamide to this compound
This is a general procedure for amide reduction using lithium aluminum hydride (LiAlH₄). Caution: LiAlH₄ is a highly reactive and flammable reagent. Handle with extreme care under anhydrous conditions and in a fume hood.
Materials:
-
3-(1H-Benzotriazol-1-yl)propanamide
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄)
-
Diethyl ether
Procedure:
-
In a dry, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend LiAlH₄ in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve 3-(1H-Benzotriazol-1-yl)propanamide in anhydrous THF and add it dropwise to the LiAlH₄ suspension with stirring.
-
After the addition is complete, reflux the reaction mixture for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then again by water.
-
Filter the resulting solid and wash it thoroughly with diethyl ether.
-
Dry the combined organic filtrates over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield this compound. Further purification may be achieved by column chromatography or distillation under reduced pressure.
Biological Activities and Potential Applications
While specific biological data for this compound is not available, the broader class of benzotriazole derivatives has shown significant potential in several therapeutic areas. The following table summarizes the reported activities of various benzotriazole derivatives, which may guide the investigation of the title compound.
| Compound/Derivative | Activity | Cell Line/Organism | Quantitative Data (IC₅₀/MIC) |
| 3-Benzotriazol-1-yl-1-(4-bromo-phenyl)-2-[6][7][8]triazol-1-yl-propan-1-one (19) | Antibacterial | Bacillus subtilis | 1.56 µg/mL[9] |
| Staphylococcus aureus | 1.56 µg/mL[9] | ||
| Streptococcus faecalis | 1.56 µg/mL[9] | ||
| Pseudomonas aeruginosa | 3.12 µg/mL[9] | ||
| Escherichia coli | 6.25 µg/mL[9] | ||
| Enterobacter cloacae | 6.25 µg/mL[9] | ||
| Benzotriazole-based β-amino alcohol (4e) | Antibacterial | Staphylococcus aureus (ATCC-25923) | 8 µM[8] |
| Bacillus subtilis (ATCC 6633) | 16 µM[8] | ||
| Benzotriazole-dicarboxamide (3b) | Antitumor | Various cancer cell lines | Potent antiproliferative activity[10] |
| Benzotriazole-dicarboxamide (4a) | Antiviral | Coxsackievirus B5 (CV-B5) | EC₅₀ = 9-13 µM[10] |
| Benzotriazole derivative (2.1) | Anticancer | Carcinoma VX2 | IC₅₀ = 3.80 ± 0.75 µM[11] |
| Benzotriazole derivative (2.2) | Anticancer | Stomach MGC cell lines | IC₅₀ = 3.72 ± 0.11 µM[11] |
| Benzotriazole derivative (2.5) | Anticancer | Lung cancer A549 | IC₅₀ = 5.47 ± 1.11 µM[11] |
| Stomach cancer cell lines MKN45 | IC₅₀ = 3.04 ± 0.02 µM[11] |
Experimental Protocols for Biological Assays
The following are generalized protocols for assessing the biological activity of this compound, based on methods used for other benzotriazole derivatives.
Protocol for In Vitro Anticancer Activity (MTT Assay)
This protocol is used to assess the cytotoxic effect of a compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, HT-29)[12]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compound (this compound) dissolved in DMSO
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in the culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol for Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[9]
-
Bacterial growth medium (e.g., Mueller-Hinton broth)
-
Test compound (this compound) dissolved in a suitable solvent
-
96-well microtiter plates
-
Standard antibacterial agent (e.g., ciprofloxacin)[8]
Procedure:
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.
-
Prepare two-fold serial dilutions of the test compound in the growth medium in the wells of a 96-well plate.
-
Add the bacterial inoculum to each well. Include a positive control (bacteria and medium), a negative control (medium only), and a control with a standard antibiotic.
-
Incubate the plates at 37°C for 24 hours.[8]
-
Visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.[8]
Potential Mechanism of Action and Signaling Pathway
Several studies on benzotriazole and related heterocyclic derivatives suggest that their anticancer activity may be mediated through the induction of oxidative stress and subsequent apoptosis.[6][7] A proposed mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase-dependent apoptotic pathways.[6][13]
Proposed ROS-Mediated Apoptotic Pathway
The following diagram illustrates a potential signaling pathway for the anticancer activity of benzotriazole derivatives.
References
- 1. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-(1H-Benzotriazol-1-yl)-1-(3-methoxyphenyl)propan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. chembk.com [chembk.com]
- 5. Synthesis and crystal structures of three new benzotriazolylpropanamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel benzotriazole derivative inhibits proliferation of human hepatocarcinoma cells by increasing oxidative stress concomitant mitochondrial damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-(4-(Benzo[d]thiazol-2-yl)-1-phenyl-1H-pyrazol-3-yl) phenyl acetate induced Hep G2 cell apoptosis through a ROS-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ias.ac.in [ias.ac.in]
- 10. Synthesis, Antitumor and Antiviral In Vitro Activities of New Benzotriazole-Dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 12. researchgate.net [researchgate.net]
- 13. Novel Triazole linked 2-phenyl benzoxazole derivatives induce apoptosis by inhibiting miR-2, miR-13 and miR-14 function in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis of 3-(Benzotriazol-1-yl)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 3-(Benzotriazol-1-yl)propan-1-amine, a valuable building block in pharmaceutical and materials science. The described two-step synthetic pathway involves a base-catalyzed Michael addition of benzotriazole to acrylonitrile, followed by the catalytic reduction of the resulting nitrile to the desired primary amine. This document outlines the experimental procedures, purification strategies, and safety considerations for producing this compound on a larger scale.
I. Synthetic Strategy Overview
The synthesis of this compound is achieved through a two-step process. The initial step is a nucleophilic conjugate addition, specifically aza-Michael addition, of 1H-benzotriazole to acrylonitrile to form 3-(1H-benzotriazol-1-yl)propanenitrile. This reaction is typically catalyzed by a base. The subsequent step involves the reduction of the nitrile functional group to a primary amine using catalytic hydrogenation.
Logical Flow of the Synthesis Process
Troubleshooting & Optimization
Technical Support Center: Purification of 3-(Benzotriazol-1-yl)propan-1-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 3-(Benzotriazol-1-yl)propan-1-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude this compound?
The most common and effective methods for purifying this compound are column chromatography and recrystallization of its hydrochloride salt. The choice between these methods often depends on the impurity profile and the desired final purity.
Q2: What are the likely impurities in a crude sample of this compound?
Assuming the amine is synthesized by the reduction of 3-(Benzotriazol-1-yl)propanamide with a reducing agent like lithium aluminum hydride (LiAlH₄), common impurities may include:
-
Unreacted starting material: 3-(Benzotriazol-1-yl)propanamide.
-
Isomeric impurity: 3-(Benzotriazol-2-yl)propan-1-amine, which can form during the initial synthesis of the benzotriazole derivative.[1]
-
Byproducts from workup: Aluminum salts from the quenching of the reducing agent.
-
Solvent residues: Residual solvents from the reaction and extraction steps.
Q3: My purified amine appears as an oil, but I was expecting a solid. Is this normal?
While some related benzotriazole derivatives are solids, this compound may exist as an oil or a low-melting solid at room temperature. Its physical state can be influenced by residual solvents or minor impurities. Conversion to the hydrochloride salt will typically yield a stable, crystalline solid.
Q4: Can I use acid-base extraction to purify my amine?
Yes, acid-base extraction can be a useful preliminary purification step. Dissolving the crude product in a suitable organic solvent and washing with a dilute aqueous acid (e.g., 1M HCl) will extract the basic amine into the aqueous phase, leaving non-basic impurities in the organic layer. The amine can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
Troubleshooting Guides
Column Chromatography
Issue 1: The amine streaks badly on the silica gel column, leading to poor separation.
-
Cause: Primary amines are basic and can interact strongly with the acidic silanol groups on the surface of the silica gel, causing tailing and poor elution.
-
Solution 1: Add a competing base to the eluent. Incorporate a small amount of a volatile amine, such as triethylamine (TEA) or ammonia (as a solution in methanol), into your mobile phase. A typical starting point is 0.5-1% TEA in the eluent. This will neutralize the acidic sites on the silica and improve the peak shape of your amine.
-
Solution 2: Use a different stationary phase. Consider using basic alumina or an amine-functionalized silica gel for your column. These stationary phases have a basic surface and are better suited for the purification of amines.
Issue 2: The amine does not move from the baseline, even with a very polar solvent system.
-
Cause: The amine may be too polar for the chosen normal-phase chromatography conditions.
-
Solution 1: Increase the polarity of the mobile phase gradually. A gradient elution from a non-polar solvent (e.g., hexane or dichloromethane) to a more polar solvent (e.g., ethyl acetate or methanol) can be effective. For very polar amines, a mobile phase system like dichloromethane/methanol/ammonium hydroxide may be necessary.
-
Solution 2: Consider reverse-phase chromatography. If the amine is highly polar, reverse-phase chromatography on a C18 column might provide better separation. The mobile phase would typically be a mixture of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.
Recrystallization
Issue 3: I am unable to get my free amine to crystallize from any common solvents.
-
Cause: The free amine may be an oil or have a very low melting point, making it difficult to crystallize directly.
-
Solution: Convert the amine to its hydrochloride salt. Primary amines readily form crystalline hydrochloride salts. Dissolve the purified amine oil in a suitable solvent like diethyl ether or 2-propanol and add a solution of HCl in the same solvent (or bubble HCl gas through the solution) until precipitation is complete. The resulting solid can then be recrystallized.
Issue 4: The hydrochloride salt of my amine is too soluble in common recrystallization solvents.
-
Cause: Finding the right solvent system for recrystallization can be challenging.
-
Solution 1: Use a less polar solvent. Try recrystallizing from a solvent in which the salt has lower solubility, such as 2-propanol or a mixture of ethanol and diethyl ether.
-
Solution 2: Employ a solvent/anti-solvent system. Dissolve the salt in a minimum amount of a polar solvent (like ethanol or methanol) at an elevated temperature, and then slowly add a less polar "anti-solvent" (like diethyl ether or hexane) until the solution becomes turbid. Allow the solution to cool slowly to promote crystal formation.
Data Presentation
Table 1: Hypothetical Purification of this compound (10g Crude)
| Purification Method | Starting Mass (g) | Final Mass (g) | Yield (%) | Purity (by HPLC, %) | Notes |
| Column Chromatography (Silica gel with 1% TEA in EtOAc/Hexane) | 10.0 | 7.5 | 75 | 95 | Effective at removing non-polar impurities and the 2H-isomer. |
| Recrystallization (as HCl salt from Ethanol/Diethyl ether) | 7.5 | 6.5 | 87 (of this step) | >99 | Results in a highly pure, stable crystalline solid. |
| Overall | 10.0 | 6.5 | 65 | >99 | Combined purification strategy. |
Note: The data presented in this table is for illustrative purposes and represents a typical outcome for the purification of a primary amine with this structure.
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel in the chosen starting eluent (e.g., 95:5 hexane/ethyl acetate with 1% triethylamine).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a level bed. Drain the excess solvent until it is just above the silica surface.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the starting eluent. Carefully load the sample onto the top of the silica bed.
-
Elution: Begin eluting with the starting solvent mixture, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate) to facilitate the separation of compounds.
-
Fraction Collection: Collect fractions and monitor the separation using thin-layer chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified amine, likely as an oil.
Protocol 2: Recrystallization as the Hydrochloride Salt
-
Salt Formation: Dissolve the purified amine from column chromatography in a minimal amount of anhydrous diethyl ether or 2-propanol.
-
Acidification: Slowly add a solution of 2M HCl in diethyl ether dropwise with stirring. A white precipitate of the hydrochloride salt should form. Continue adding the HCl solution until no further precipitation is observed.
-
Isolation of Crude Salt: Collect the precipitate by vacuum filtration and wash it with a small amount of cold diethyl ether.
-
Recrystallization: Dissolve the crude hydrochloride salt in a minimal amount of boiling ethanol. Slowly add diethyl ether until the solution becomes slightly cloudy.
-
Crystal Formation: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
Mandatory Visualization
References
Technical Support Center: Recrystallization of 3-(Benzotriazol-1-yl)propan-1-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of 3-(Benzotriazol-1-yl)propan-1-amine.
Troubleshooting Guides
Users may encounter several common issues during the recrystallization of this compound. This guide provides a systematic approach to resolving these problems.
Problem 1: The compound fails to dissolve in the hot solvent.
| Possible Cause | Solution |
| Insufficient solvent volume. | Add small increments of hot solvent until the compound fully dissolves. Avoid adding a large excess, as this will reduce your final yield. |
| The chosen solvent is unsuitable. | If a significant amount of solvent has been added without dissolution, the solvent is likely inappropriate. Evaporate the current solvent and select a more polar one. Good starting points for this compound, based on similar structures, include ethanol, ethyl acetate, or a mixture of chloroform and hexanes.[1] |
Problem 2: The compound "oils out" instead of forming crystals.
| Possible Cause | Solution |
| The solution is supersaturated, and the compound's melting point is below the temperature of the solution. | Reheat the solution to dissolve the oil. Add a small amount of additional solvent to decrease the saturation. Allow the solution to cool more slowly. Seeding the solution with a previously obtained crystal can also promote crystallization over oiling out. |
| Presence of impurities. | Impurities can lower the melting point of the compound. If the problem persists, it may be necessary to purify the crude material by another method, such as column chromatography, before attempting recrystallization. |
Problem 3: No crystals form upon cooling.
| Possible Cause | Solution |
| The solution is not sufficiently saturated (too much solvent was used). | Reduce the volume of the solvent by gentle heating and evaporation. Allow the solution to cool again. |
| The solution is supersaturated and requires nucleation to begin crystallization. | Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. Alternatively, add a small "seed" crystal of the pure compound. |
| The cooling process is too rapid. | Allow the solution to cool to room temperature slowly before placing it in an ice bath. |
Problem 4: The final yield is low.
| Possible Cause | Solution |
| Too much solvent was used, and a significant amount of the product remains in the mother liquor. | Concentrate the mother liquor and cool it to obtain a second crop of crystals. Note that the purity of the second crop may be lower. |
| Premature crystallization during hot filtration. | If hot filtration was performed, ensure the funnel and receiving flask are pre-heated to prevent the compound from crystallizing out on the filter paper. |
| The crystals were washed with a solvent that was not ice-cold. | Always use an ice-cold solvent to wash the crystals to minimize the dissolution of the product. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the recrystallization of this compound?
A1: Based on the recrystallization of similar benzotriazole derivatives, ethanol is a promising initial choice.[1][2] Other potential solvents or solvent systems include ethyl acetate or a mixture of chloroform and hexanes.[1][3] A systematic solvent screen with small amounts of your crude material is recommended to determine the optimal solvent.
Q2: How can I improve the purity of my recrystallized product?
A2: For compounds that are difficult to purify, a second recrystallization may be necessary. Ensure that the cooling process is slow to allow for the formation of well-defined crystals, which are typically purer. If colored impurities are present, you may consider adding a small amount of activated charcoal to the hot solution before filtration.
Q3: My compound is an amine. Are there any special considerations for its recrystallization?
A3: Amines can be susceptible to oxidation, which may lead to discoloration of the product. Working under an inert atmosphere (e.g., nitrogen or argon) can mitigate this. Additionally, due to the basic nature of the amine group, using acidic solvents should be approached with caution as salt formation can occur.
Q4: What is the expected melting point of pure this compound?
Experimental Protocol: A General Guideline
As a specific, validated protocol for the recrystallization of this compound is not available, the following general procedure can be used as a starting point. This protocol is based on standard recrystallization techniques and information gathered on similar compounds.
1. Solvent Selection:
-
Place a small amount of the crude this compound in several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, ethyl acetate, toluene, hexanes) to each tube at room temperature. A suitable solvent will not dissolve the compound at room temperature but will dissolve it upon heating.
-
If a single solvent is not ideal, a mixed solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be tested.
2. Dissolution:
-
Place the crude compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture to the solvent's boiling point with stirring. Continue adding the hot solvent until the compound just dissolves.
3. Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and filter paper to remove them.
4. Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once the solution has reached room temperature, you may place it in an ice bath to maximize crystal formation.
5. Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
6. Drying:
-
Dry the crystals in a vacuum oven or air dry them until the solvent has completely evaporated.
Quantitative Data
No specific quantitative solubility data for this compound was found in the searched literature. However, some predicted physical properties are available:
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₄ | ChemBK[5] |
| Molecular Weight | 176.22 g/mol | ChemBK[5] |
| Predicted Boiling Point | 349.7 ± 25.0 °C | ChemBK[5] |
| Predicted Density | 1.28 ± 0.1 g/cm³ | ChemBK[5] |
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
References
- 1. Synthesis and crystal structures of three new benzotriazolylpropanamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3-(1H-Benzotriazol-1-yl)-1-(3-methoxyphenyl)propan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole_Chemicalbook [chemicalbook.com]
- 5. chembk.com [chembk.com]
Technical Support Center: Synthesis of 3-(Benzotriazol-1-yl)propan-1-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Benzotriazol-1-yl)propan-1-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in the synthesis of this compound?
A1: The most prevalent impurity is the isomeric byproduct, 3-(2H-benzotriazol-2-yl)propan-1-amine. This arises from the tautomeric nature of the benzotriazole starting material, which exists in both 1H and 2H forms. During the initial Michael addition step, both tautomers can react with acrylonitrile, leading to the formation of the corresponding nitrile precursors and, subsequently, the two isomeric amines after reduction.
Q2: What other types of impurities should I be aware of?
A2: Besides the 2H-isomer, other common impurities include:
-
Unreacted Starting Materials: Residual benzotriazole and acrylonitrile from the first step, and unreacted 3-(Benzotriazol-1-yl)propanenitrile from the second step.
-
Byproducts from Nitrile Reduction: Depending on the reduction method, byproducts such as secondary and tertiary amines can form. If using catalytic hydrogenation, hydrolysis of the intermediate imine can lead to the formation of 3-(Benzotriazol-1-yl)propanal and 3-(Benzotriazol-1-yl)propan-1-ol.
-
Solvent and Reagent Residues: Trace amounts of solvents used during the reaction and purification, as well as residual reagents or their byproducts.
Q3: How can I distinguish between the desired 1H-isomer and the 2H-isomer?
A3: The most effective method for distinguishing between the 1H and 2H isomers is Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR: The 1H-isomer exhibits a more complex and asymmetric pattern in the aromatic region, whereas the 2H-isomer, having a higher degree of symmetry (C₂ᵥ), shows a simpler AA'BB' system (two multiplets).
-
¹³C NMR: Similarly, the 1H-isomer will show more distinct signals for the aromatic carbons compared to the more symmetric 2H-isomer.
Q4: What is a typical yield for this synthesis?
A4: The overall yield can vary significantly based on the reaction conditions and purification methods. While specific yield data for this compound is not widely published, yields for analogous syntheses of related benzotriazole derivatives are often in the moderate range. For instance, a 32% yield has been reported for the synthesis of a similar propanamide derivative.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the desired product | Incomplete Michael addition. | - Ensure the base catalyst (e.g., Triton B, NaOH) is fresh and used in the correct amount.- Increase the reaction time or temperature for the Michael addition step.- Use a slight excess of acrylonitrile. |
| Incomplete reduction of the nitrile. | - Use a sufficient excess of the reducing agent (e.g., LiAlH₄).- Ensure anhydrous conditions for the LiAlH₄ reduction.- For catalytic hydrogenation, ensure the catalyst is active and use appropriate pressure and temperature. | |
| High proportion of the 2H-isomer impurity | The inherent tautomerism of benzotriazole. | - While difficult to completely avoid, optimizing the reaction conditions (e.g., solvent, temperature) for the Michael addition may slightly favor the 1H-isomer.- Focus on efficient purification methods to separate the isomers. |
| Presence of secondary/tertiary amine byproducts | Side reactions during nitrile reduction, particularly with catalytic hydrogenation. | - Add ammonia or an ammonium salt to the reaction mixture during catalytic hydrogenation to suppress the formation of secondary and tertiary amines. |
| Product is an oil and difficult to crystallize | Presence of impurities, particularly the 2H-isomer which may be an oil at room temperature. | - Purify the crude product by column chromatography before attempting crystallization.- Try different solvent systems for crystallization. |
| Inconsistent NMR spectra | Presence of a mixture of 1H and 2H isomers. | - Refer to the FAQ on distinguishing the isomers by NMR.- Purify the sample further and re-acquire the spectrum. |
Quantitative Data Summary
The following table summarizes the expected quantitative data based on literature for related compounds.
| Parameter | Value | Reference |
| Yield of 1H-isomer (related propanamide) | 32% | |
| Ratio of 1H- to 2H-isomer (related propanamide) | ~ 2:1 |
Experimental Protocols
Protocol 1: Synthesis of 3-(Benzotriazol-1-yl)propanenitrile (Michael Addition)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzotriazole (1.0 eq) in a suitable solvent (e.g., acetonitrile, ethanol, or neat).
-
Addition of Base: Add a catalytic amount of a base (e.g., Triton B, sodium hydroxide, or potassium carbonate).
-
Addition of Acrylonitrile: Slowly add acrylonitrile (1.0 - 1.2 eq) to the mixture.
-
Reaction: Heat the mixture to reflux and stir for several hours (monitor by TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid precipitates, filter and wash with a cold solvent. If no solid forms, remove the solvent under reduced pressure. The crude product can be purified by recrystallization or used directly in the next step.
Protocol 2: Synthesis of this compound (Nitrile Reduction)
Method A: Using Lithium Aluminum Hydride (LiAlH₄)
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.5 - 2.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Addition of Nitrile: Cool the suspension to 0 °C and slowly add a solution of 3-(Benzotriazol-1-yl)propanenitrile (1.0 eq) in the same anhydrous solvent.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours (monitor by TLC).
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
Work-up: Filter the resulting solid and wash it thoroughly with ether or THF. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine.
Method B: Using Catalytic Hydrogenation
-
Reaction Setup: In a hydrogenation vessel, dissolve 3-(Benzotriazol-1-yl)propanenitrile (1.0 eq) in a suitable solvent (e.g., ethanol, methanol) containing ammonia or an ammonium salt.
-
Addition of Catalyst: Add a catalytic amount of a hydrogenation catalyst (e.g., Raney nickel, palladium on carbon).
-
Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure and heat to the appropriate temperature. Stir vigorously until the hydrogen uptake ceases.
-
Work-up: Cool the reaction mixture, carefully filter off the catalyst, and concentrate the filtrate under reduced pressure to obtain the crude amine.
Purification
The crude this compound can be purified by column chromatography on silica gel using a mixture of dichloromethane and methanol (with a small amount of triethylamine to prevent tailing) as the eluent. Alternatively, purification can be achieved by acid-base extraction followed by distillation or crystallization of the free base or a salt derivative.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationships between synthesis steps and the origin of common impurities.
Technical Support Center: Synthesis of 3-(Benzotriazol-1-yl)propan-1-amine
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 3-(Benzotriazol-1-yl)propan-1-amine. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of this compound?
A1: The most prevalent side reaction is the formation of the isomeric byproduct, 3-(2H-benzotriazol-2-yl)propan-1-amine. Benzotriazole has two reactive nitrogen atoms (N1 and N2) where alkylation can occur. The formation of a mixture of N1 and N2-alkylated products is a common challenge in the N-alkylation of benzotriazole.[1] The ratio of these isomers can be influenced by reaction conditions such as the catalyst, solvent, and temperature.[2]
Q2: How can I selectively synthesize the desired N1 isomer?
A2: Achieving high regioselectivity for the N1 isomer is a key challenge. Several strategies can be employed:
-
Catalyst Selection: Using specific catalysts, such as B(C₆F₅)₃, has been shown to promote site-selective N1-alkylation.[1]
-
Solvent-Free Conditions: Microwave-assisted, solvent-free synthesis using a solid support like SiO₂ with K₂CO₃ and a phase-transfer catalyst (TBAB) can favor the formation of 1-alkyl benzotriazoles.[3]
-
Reaction Conditions: The choice of base and solvent can significantly impact the N1/N2 ratio. For instance, in related Michael additions to acrylamides, base catalysis is employed, but the resulting product is often a mixture that requires careful purification.[2][4]
Q3: What synthetic routes can be used to prepare this compound?
A3: A common and effective two-step synthetic route involves:
-
Michael Addition: A base-catalyzed Michael addition of benzotriazole to acrylonitrile. This reaction forms the intermediate 3-(Benzotriazol-1-yl)propanenitrile.
-
Reduction: Subsequent reduction of the nitrile group to a primary amine using a suitable reducing agent like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation.
This approach is analogous to the synthesis of related benzotriazolylpropanamides where benzotriazole is added across an activated double bond.[2][4]
Q4: I am having trouble purifying the final product. What are the recommended methods?
A4: Purification can be challenging due to the presence of the N2-isomer and other potential byproducts.
-
Column Chromatography: This is the most effective method for separating the N1 and N2 isomers. A silica gel column with a gradient elution system (e.g., dichloromethane/methanol or ethyl acetate/hexane with triethylamine) is typically used.
-
Recrystallization: If the desired product is a solid and the isomeric impurity is present in small amounts, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate) can be effective for purification.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Final Product | 1. Incomplete Michael addition. 2. Incomplete reduction of the nitrile. 3. Suboptimal reaction conditions (temperature, catalyst). 4. Product loss during workup or purification. | 1. Monitor the Michael addition by TLC to ensure completion. Consider increasing reaction time or temperature. 2. Use a stronger reducing agent or increase the equivalents used. Ensure anhydrous conditions for reagents like LiAlH₄. 3. Optimize base concentration and temperature for the Michael addition.[2] 4. Perform careful extraction and minimize transfers. Optimize the chromatography conditions to prevent product loss. |
| Presence of a Major Isomeric Impurity (N2-isomer) | Benzotriazole alkylation occurred at the N2 position. This is a common competing reaction.[1][2] | 1. Modify reaction conditions to favor N1-alkylation (see FAQ Q2). 2. Employ a site-selective catalyst like B(C₆F₅)₃.[1] 3. Carefully separate the isomers using column chromatography. The polarity difference between N1 and N2 isomers is usually sufficient for separation. |
| Multiple Unidentified Byproducts in TLC/NMR | 1. Polymerization of acrylonitrile. 2. Decomposition of reagents or product. 3. Side reactions from impurities in starting materials. | 1. Add acrylonitrile slowly to the reaction mixture. Consider adding a radical inhibitor like hydroquinone. 2. Ensure the reaction temperature is well-controlled. For the reduction step, maintain a low temperature during the addition of LiAlH₄. 3. Use high-purity, freshly distilled starting materials. |
| Starting Material (Benzotriazole) Remains | The Michael addition reaction is sluggish or incomplete. | 1. Increase the amount of base catalyst (e.g., Triton B, NaOH).[2] 2. Increase the reaction temperature or prolong the reaction time. Monitor progress by TLC. 3. Ensure the solvent is appropriate and anhydrous if required. |
Experimental Protocol
Step 1: Synthesis of 3-(1H-Benzotriazol-1-yl)propanenitrile
This protocol is adapted from similar Michael addition reactions involving benzotriazole.[2][4]
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzotriazole (11.9 g, 0.1 mol) and ethanol (100 mL).
-
Catalyst Addition: To the stirred solution, add a catalytic amount of a strong base, such as 40% aqueous benzyltrimethylammonium hydroxide (Triton B, ~1 mL).
-
Reagent Addition: Slowly add acrylonitrile (6.6 mL, 0.1 mol) to the mixture dropwise over 15 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the benzotriazole spot has disappeared.
-
Workup: After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in dichloromethane (100 mL) and wash with water (2 x 50 mL) and then brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(1H-Benzotriazol-1-yl)propanenitrile, which may contain the N2-isomer. This crude product can be purified by column chromatography or used directly in the next step.
Step 2: Synthesis of this compound
This protocol uses a standard nitrile reduction method.
-
Setup: In a 500 mL three-neck flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, suspend Lithium Aluminum Hydride (LiAlH₄) (7.6 g, 0.2 mol) in anhydrous tetrahydrofuran (THF) (150 mL) under a nitrogen atmosphere. Cool the suspension to 0°C in an ice bath.
-
Reagent Addition: Dissolve the crude 3-(1H-Benzotriazol-1-yl)propanenitrile (0.1 mol) from Step 1 in anhydrous THF (50 mL) and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension over 1 hour, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Quenching: Cool the reaction mixture back to 0°C. Cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (7.6 mL), 15% aqueous NaOH (7.6 mL), and then water again (22.8 mL). A granular precipitate should form.
-
Filtration and Extraction: Stir the mixture for 30 minutes, then filter off the aluminum salts through a pad of Celite. Wash the filter cake thoroughly with THF. Combine the filtrate and washes.
-
Concentration and Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude oil is purified by column chromatography on silica gel (eluent: dichloromethane/methanol/triethylamine 90:9:1) to afford the pure this compound.
Visualizations
Reaction Pathway
Caption: Synthetic route to this compound.
Side Reaction: N1 vs. N2 Alkylation
Caption: Competing N1 and N2 alkylation pathways in benzotriazole reactions.
Troubleshooting Workflow
References
- 1. B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and crystal structures of three new benzotriazolylpropanamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ukaazpublications.com [ukaazpublications.com]
- 4. Synthesis and crystal structures of three new benzotriazolylpropanamides - PubMed [pubmed.ncbi.nlm.nih.gov]
"optimizing reaction conditions for 3-(Benzotriazol-1-yl)propan-1-amine synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Benzotriazol-1-yl)propan-1-amine. The information is designed to address common challenges and optimize reaction conditions for this specific synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved through the N-alkylation of benzotriazole with a 3-halopropan-1-amine derivative.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Reagents: Benzotriazole or the 3-halopropan-1-amine reagent may have degraded. 2. Ineffective Base: The base used may not be strong enough to deprotonate benzotriazole effectively. 3. Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions may occur at higher temperatures. 4. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction, affecting solubility and reactivity. | 1. Reagent Quality Check: Verify the purity and activity of starting materials using appropriate analytical techniques (e.g., NMR, melting point). 2. Base Selection: Consider using a stronger base such as sodium hydride (NaH) or potassium tert-butoxide. Ensure the base is fresh and handled under anhydrous conditions if it is moisture-sensitive. 3. Temperature Optimization: Attempt the reaction at a slightly elevated temperature (e.g., 50-80 °C) and monitor the progress by TLC. A temperature screen can identify the optimal condition. 4. Solvent Screen: Test different polar aprotic solvents like DMF, DMSO, or acetonitrile. |
| Formation of N1 and N2 Isomers | Benzotriazole has two nucleophilic nitrogen atoms (N1 and N2), and alkylation can occur at both sites, leading to a mixture of isomers.[1] The ratio of these isomers is influenced by the reaction conditions. | 1. Catalyst Selection: Certain catalysts can favor the formation of the N1 isomer. For instance, some protocols suggest that specific reaction conditions can improve regioselectivity. 2. Solvent Effects: The polarity of the solvent can influence the isomer ratio. Experiment with a range of solvents to optimize for the desired N1 isomer. 3. Purification: Develop a robust purification method, such as column chromatography or recrystallization, to effectively separate the N1 and N2 isomers. Monitor fractions carefully by TLC or HPLC. |
| Multiple Alkylation Products | The primary amine of the product, this compound, can potentially react with the 3-halopropan-1-amine starting material, leading to dialkylated byproducts. | 1. Use of a Protected Amine: Employ a 3-halopropan-1-amine with a protecting group on the amine (e.g., Boc or Cbz). The protecting group can be removed in a subsequent step after the N-alkylation of benzotriazole. 2. Control Stoichiometry: Use a slight excess of benzotriazole relative to the 3-halopropan-1-amine to minimize the chance of the product reacting further. |
| Difficult Purification | The product may be difficult to separate from starting materials, the N2 isomer, or byproducts. The basic nature of the product amine can also complicate chromatographic purification. | 1. Acid-Base Extraction: Utilize the basicity of the product amine for purification. An acid wash can extract the product into the aqueous phase, leaving non-basic impurities in the organic phase. The product can then be recovered by basifying the aqueous phase and extracting with an organic solvent. 2. Chromatographic Optimization: For column chromatography, consider using a solvent system containing a small amount of a basic modifier like triethylamine or ammonia in methanol to prevent peak tailing. 3. Recrystallization: If the product is a solid, explore different solvent systems for recrystallization to obtain a pure compound. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the N-alkylation of benzotriazole with a suitable 3-carbon synthon carrying a primary amine or a protected primary amine. A typical starting material is 3-chloropropan-1-amine hydrochloride.[2] The reaction is generally carried out in the presence of a base to deprotonate the benzotriazole, making it nucleophilic.
Q2: How can I minimize the formation of the undesired N2-alkylated isomer?
A2: The formation of a mixture of N1 and N2 isomers is a common challenge in the N-alkylation of benzotriazole.[1] While complete selectivity for the N1 isomer can be difficult to achieve, several strategies can be employed to favor its formation. These include careful selection of the solvent and base, as well as the potential use of specific catalysts that can direct the alkylation to the N1 position. Post-reaction, careful purification by column chromatography or recrystallization is usually necessary to separate the isomers.
Q3: What are the recommended safety precautions when working with the reagents for this synthesis?
A3: 3-Chloropropan-1-amine hydrochloride is a skin and serious eye irritant and may cause respiratory irritation.[2] It is important to handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Benzotriazole and many organic solvents also have associated hazards, so it is crucial to consult the Safety Data Sheet (SDS) for each chemical before use.
Q4: Can I use 3-bromopropan-1-amine instead of 3-chloropropan-1-amine?
A4: Yes, 3-bromopropan-1-amine can generally be used and may even be more reactive than the chloro-analogue due to the better leaving group ability of bromide. However, the reaction conditions might need slight adjustments, and the cost and availability of the starting material should also be considered.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable solvent system should be chosen to achieve good separation between the starting materials (benzotriazole and 3-halopropan-1-amine) and the product(s). Staining with a visualizing agent such as potassium permanganate or ninhydrin (for the primary amine product) can be helpful if the compounds are not UV-active.
Experimental Protocols
Below is a representative experimental protocol for the synthesis of this compound. This protocol is based on general procedures for the N-alkylation of benzotriazole and should be optimized for specific laboratory conditions.
Synthesis of this compound
-
Materials:
-
Benzotriazole
-
3-Chloropropan-1-amine hydrochloride
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzotriazole (1 equivalent) in DMF.
-
Add a base such as powdered sodium hydroxide (2.2 equivalents) or potassium carbonate (2.5 equivalents) to the solution.
-
Add 3-chloropropan-1-amine hydrochloride (1.1 equivalents) to the mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol with a small percentage of triethylamine) to afford the pure this compound.
-
Data Presentation
The following table summarizes typical reaction conditions for the N-alkylation of benzotriazole with different alkyl halides, which can serve as a reference for optimizing the synthesis of this compound.
| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | N1:N2 Isomer Ratio | Reference |
| Ethyl bromide | [Bmim]OH | Solvent-free | Room Temp. | 3 | 90 | 74:26 | [3] |
| n-Propyl bromide | [Bmim]OH | Solvent-free | Room Temp. | 3 | 87 | 62:38 | [3] |
| n-Butyl bromide | [Bmim]OH | Solvent-free | Room Temp. | 3 | 87 | 68:32 | [3] |
| Benzyl chloride | [Bmim]OH | Solvent-free | Room Temp. | 2 | 95 | 86:14 | [3] |
| Various | K₂CO₃ | Microwave | - | - | High | N1 exclusive |
Visualizations
Experimental Workflow for Synthesis
Caption: A simplified workflow for the synthesis of this compound.
Troubleshooting Logic for Low Product Yield
Caption: A decision tree for troubleshooting low product yield in the synthesis.
References
Technical Support Center: Synthesis of 3-(Benzotriazol-1-yl)propan-1-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-(Benzotriazol-1-yl)propan-1-amine.
Troubleshooting Guide
This guide addresses common issues encountered during the two-step synthesis of this compound, which involves a Michael addition of benzotriazole to acrylonitrile followed by the reduction of the resulting nitrile.
Step 1: Michael Addition of Benzotriazole to Acrylonitrile
Issue 1.1: Low or No Conversion of Starting Materials
| Potential Cause | Recommended Solution |
| Insufficiently active catalyst | Use a fresh, anhydrous base catalyst such as sodium ethoxide or potassium carbonate. Ensure anhydrous reaction conditions as moisture can deactivate the catalyst. |
| Low reaction temperature | Gently heat the reaction mixture to 30-40 °C to increase the reaction rate. Monitor the reaction closely by TLC to avoid side product formation at higher temperatures. |
| Poor solubility of benzotriazole | Use a suitable solvent that dissolves both benzotriazole and the catalyst. Aprotic polar solvents like acetonitrile or DMF are good starting points. |
Issue 1.2: Formation of the N2-isomer (3-(Benzotriazol-2-yl)propanenitrile)
| Potential Cause | Recommended Solution |
| Reaction conditions favoring the N2-isomer | The ratio of N1 to N2 isomers can be influenced by the solvent and counter-ion of the base. Experiment with different solvents (e.g., THF, acetonitrile, DMF) and bases (e.g., NaH, K2CO3, Et3N) to optimize for the desired N1-isomer. Generally, polar aprotic solvents tend to favor N1-alkylation. |
| Thermodynamic vs. kinetic control | Lowering the reaction temperature may favor the kinetic product (often the N1-isomer). Running the reaction at room temperature or below and monitoring for isomer formation is recommended. |
Issue 1.3: Polymerization of Acrylonitrile
| Potential Cause | Recommended Solution |
| Presence of radical initiators or strong base | Ensure all glassware is clean and free of contaminants. Add the base catalyst portion-wise to the reaction mixture to avoid a rapid, exothermic reaction that can initiate polymerization. The use of a radical inhibitor, such as hydroquinone, can be considered in small amounts. |
| Excessive heat | Maintain a controlled reaction temperature. If heating is necessary, use a water bath for gentle and even heating. |
Step 2: Reduction of 3-(Benzotriazol-1-yl)propanenitrile
Issue 2.1: Incomplete Reduction of the Nitrile
| Potential Cause | Recommended Solution |
| Insufficient reducing agent | Use a sufficient excess of the reducing agent. For LiAlH4, a molar ratio of 1.5 to 2 equivalents relative to the nitrile is recommended. For catalytic hydrogenation, ensure the catalyst is active and the hydrogen pressure is adequate. |
| Deactivated catalyst (catalytic hydrogenation) | Use fresh, high-quality catalyst (e.g., Raney Nickel, Pd/C). Ensure the solvent is free of catalyst poisons such as sulfur or halogen compounds. |
| Low reaction temperature | Some reductions may require heating. For example, reductions with borane complexes may require refluxing in THF. |
Issue 2.2: Formation of Secondary and Tertiary Amine Byproducts
| Potential Cause | Recommended Solution |
| Reaction of the primary amine product with the intermediate imine | This is a common side reaction in nitrile reductions.[1] To minimize this, certain reaction conditions can be employed. |
| High reaction temperature | Perform the reduction at a lower temperature. For catalytic hydrogenation, lower temperatures and pressures are generally preferred. |
| Choice of reducing agent and solvent | The combination of Raney Nickel and potassium borohydride in ethanol has been shown to be effective in reducing nitriles to primary amines with high selectivity.[2][3] The addition of ammonia or ammonium hydroxide to the reaction mixture during catalytic hydrogenation can also suppress the formation of secondary amines.[4] |
Issue 2.3: Difficult Product Isolation
| Potential Cause | Recommended Solution |
| Formation of emulsions during workup | After reduction with LiAlH4, a careful workup procedure is necessary. A common method is the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup) to precipitate the aluminum salts, which can then be filtered off. |
| Product is water-soluble | The product amine may have some water solubility. After extraction with an organic solvent, back-extraction of the aqueous layer may be necessary. Salting out the aqueous layer with NaCl can also improve extraction efficiency. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for this compound?
A1: A reliable two-step synthesis is recommended. The first step is a Michael addition of benzotriazole to acrylonitrile to form 3-(Benzotriazol-1-yl)propanenitrile. The second step is the reduction of the nitrile to the desired primary amine.
Q2: Which base is best for the Michael addition step?
A2: While several bases can be used, catalytic amounts of a non-nucleophilic base like potassium carbonate or triethylamine are good starting points to minimize side reactions. For higher reactivity, a stronger base like sodium hydride can be used, but with caution to control the reaction temperature.
Q3: How can I monitor the progress of the reactions?
A3: Both the Michael addition and the nitrile reduction can be monitored by Thin Layer Chromatography (TLC). For the Michael addition, you will observe the consumption of benzotriazole and the appearance of a new, typically less polar, product spot. For the nitrile reduction, the disappearance of the nitrile starting material and the appearance of the more polar amine product (which may streak on the TLC plate) indicates reaction progress. Staining with ninhydrin can help visualize the amine product.
Q4: What are the safest and most effective methods for nitrile reduction?
A4: Catalytic hydrogenation with Raney Nickel or Palladium on Carbon is a common and scalable method. For laboratory-scale synthesis, reduction with Lithium Aluminum Hydride (LiAlH4) in an anhydrous ether solvent like THF is very effective. A milder and highly selective alternative is the use of Raney Nickel in combination with potassium borohydride.[2][3]
Q5: How can I purify the final product?
A5: The final product, this compound, is a basic compound. It can be purified by column chromatography on silica gel, often using a mobile phase containing a small amount of a base like triethylamine to prevent streaking. Alternatively, the amine can be converted to its hydrochloride salt by treatment with HCl in an appropriate solvent, which can then be purified by recrystallization and converted back to the free base if necessary.
Data Presentation
Table 1: Comparison of Conditions for Nitrile Reduction to Primary Amine
| Reducing Agent/System | Solvent | Temperature | Key Advantages | Potential Issues | Yields Reported for Similar Substrates |
| LiAlH4 | Anhydrous THF or Diethyl Ether | 0 °C to reflux | Powerful, fast, and generally high yielding. | Pyrophoric reagent, requires strictly anhydrous conditions, potential for over-reduction of other functional groups, formation of secondary/tertiary amines. | Good to excellent. |
| H2 / Raney Nickel | Ethanol, Methanol, often with NH3 | Room temp. to 50 °C | Scalable, cost-effective, catalyst can be recycled. | Pyrophoric catalyst, requires specialized hydrogenation equipment, potential for secondary/tertiary amine formation.[1] | Good to excellent. |
| H2 / Pd/C | Ethanol, Methanol, Acetic Acid | Room temp. to 50 °C | Less pyrophoric than Raney Ni, versatile catalyst. | Can be more expensive, potential for secondary/tertiary amine formation. | Good to excellent. |
| Raney Ni / KBH4 | Ethanol | Room Temperature | Mild conditions, high selectivity for primary amines, high yields.[2][3] | Requires careful handling of Raney Nickel. | Up to 93% for various nitriles.[2] |
Experimental Protocols
Protocol 1: Synthesis of 3-(Benzotriazol-1-yl)propanenitrile
-
To a solution of benzotriazole (1.0 eq) in acetonitrile, add a catalytic amount of potassium carbonate (0.1 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Slowly add acrylonitrile (1.1 eq) dropwise to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, filter off the catalyst and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or used directly in the next step if sufficiently pure.
Protocol 2: Reduction of 3-(Benzotriazol-1-yl)propanenitrile using Raney Ni/KBH4
-
In a flask, suspend 3-(Benzotriazol-1-yl)propanenitrile (1.0 eq) and Raney Nickel (approx. 1.0 eq, moist weight) in dry ethanol.[3]
-
Cool the mixture in an ice bath and add potassium borohydride (4.0 eq) portion-wise with vigorous stirring.[3]
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the Raney Nickel. Caution: Raney Nickel is pyrophoric and should be kept wet at all times.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the product by column chromatography.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield.
Caption: Key parameters influencing reaction yield and purity.
References
Technical Support Center: 3-(Benzotriazol-1-yl)propan-1-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-(Benzotriazol-1-yl)propan-1-amine. The information is tailored for researchers, scientists, and drug development professionals to address potential issues during experimentation.
Troubleshooting Guides
Issue: Unexpected degradation of this compound in solution.
This guide will help you identify the potential cause of degradation and provide steps to mitigate it.
Caption: Troubleshooting flowchart for unexpected degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
The primary stability concerns for this molecule can be attributed to its two main functional components: the primary amine and the benzotriazole ring.
-
Primary Amine: The aliphatic primary amine is susceptible to oxidation.[1] This can be initiated by atmospheric oxygen, trace metal impurities, or other oxidizing agents in the solution. Degradation of the amine can lead to the formation of various byproducts, including aldehydes and ammonia.[1]
-
Benzotriazole Ring: While generally stable, the benzotriazole ring can undergo photodegradation upon exposure to UV light.[2] The rate of this degradation can be influenced by the pH of the solution.[2]
-
Thermal Stability: The benzotriazole moiety itself is thermally robust, with decomposition reported at temperatures above 280°C.[3] However, the overall thermal stability of the full molecule may be lower.
Q2: What are the ideal storage conditions for this compound?
To ensure the long-term stability of this compound, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | To minimize the rate of potential degradation reactions. |
| Light | Protect from light | To prevent photodegradation of the benzotriazole ring.[2] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | To prevent oxidation of the primary amine.[1] |
| Container | Tightly sealed, amber glass vial | To protect from light and atmospheric moisture and oxygen. |
Q3: How does pH affect the stability of this compound?
The pH of the solution can influence the stability of both the benzotriazole ring and the primary amine.
-
Benzotriazole Ring: The rate of photolysis of benzotriazole has been observed to decrease with increasing pH.[2]
-
Primary Amine: The protonation state of the primary amine is pH-dependent. At acidic pH, the amine will be protonated to form an ammonium salt, which is generally less susceptible to oxidation than the free base.
For optimal stability in solution, maintaining a neutral to slightly acidic pH is recommended.
Q4: Are there any known incompatible solvents or reagents?
-
Oxidizing Agents: Avoid strong oxidizing agents, as they can readily degrade the primary amine.[1]
-
Strong Acids and Bases: While the compound is stable in a range of pH, prolonged exposure to highly acidic or basic conditions may promote hydrolysis or other degradation pathways.
-
Solvents: Use high-purity, degassed solvents to minimize exposure to oxygen and potential impurities that could catalyze degradation.
Q5: What are the likely degradation pathways?
Based on the functional groups present, the following are plausible degradation pathways for this compound:
Caption: Plausible degradation pathways for the molecule.
Experimental Protocols
Protocol 1: Assessment of Thermal Stability
Objective: To determine the thermal stability of this compound in a specific solvent.
Methodology:
-
Prepare a stock solution of this compound in the desired solvent (e.g., DMSO, ethanol) at a known concentration (e.g., 1 mg/mL).
-
Aliquot the stock solution into several amber HPLC vials.
-
Store the vials at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours), remove one vial from each temperature.
-
Analyze the samples by High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Quantify the peak area of the parent compound. A decrease in the peak area over time indicates degradation.
-
The appearance of new peaks should be noted as potential degradation products.
Protocol 2: Assessment of Photostability
Objective: To evaluate the stability of this compound upon exposure to light.
Methodology:
-
Prepare a stock solution of the compound in the desired solvent.
-
Aliquot the solution into two sets of vials: one set of clear glass vials and one set of amber (light-protected) vials.
-
Expose both sets of vials to a controlled light source (e.g., a photostability chamber with a specified wattage and wavelength, or ambient laboratory light).
-
At various time intervals (e.g., 0, 2, 4, 8, 24 hours), take a sample from both a clear and an amber vial.
-
Analyze the samples by HPLC-UV.
-
Compare the peak area of the parent compound in the clear vials to that in the amber vials. A significant decrease in the peak area in the clear vials compared to the amber vials indicates photodegradation.
Protocol 3: Identification of Degradation Products by LC-MS
Objective: To identify the potential degradation products of this compound.
Methodology:
-
Subject a solution of the compound to forced degradation conditions (e.g., elevated temperature, light exposure, addition of a mild oxidizing agent like hydrogen peroxide).
-
Analyze the stressed sample using a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
-
Compare the chromatogram and mass spectra of the stressed sample to that of an unstressed control sample.
-
Elucidate the structures of the degradation products based on their mass-to-charge ratio (m/z) and fragmentation patterns. This can help confirm the suspected degradation pathways.
References
"handling viscous oils of 3-(Benzotriazol-1-yl)propan-1-amine"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the viscous nature of 3-(Benzotriazol-1-yl)propan-1-amine.
Frequently Asked Questions (FAQs)
Q1: What are the known physical properties of this compound?
Q2: I'm having difficulty accurately pipetting this compound due to its viscosity. What can I do?
Inaccurate pipetting of viscous liquids is a common challenge. To improve accuracy, consider the following techniques:
-
Reverse Pipetting: This method is often more accurate for viscous liquids than forward pipetting.
-
Use Positive Displacement Pipettes: These are specifically designed for viscous and volatile liquids.
-
Cut the Pipette Tip: Increasing the orifice diameter can reduce shear forces and make it easier to aspirate and dispense the oil.
-
Adjust Pipetting Speed: A slower aspiration and dispense speed can improve accuracy.[2]
-
Pre-wetting the Tip: Aspirate and dispense the liquid back into the source container a few times before taking the final measurement.
Q3: The compound is difficult to dissolve. What solvents are recommended?
Solubility information for this compound is not detailed in the provided results. However, for similar compounds, a range of organic solvents are typically used. It is recommended to perform small-scale solubility tests with common laboratory solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and methanol to determine the most suitable solvent for your application.
Q4: Are there any specific safety precautions I should take when handling this viscous compound?
Yes, you should always adhere to the safety guidelines outlined in the Safety Data Sheet (SDS). This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[3] Work in a well-ventilated area or a fume hood. Given its potential viscosity, accidental spills may be more difficult to clean up, so extra care should be taken.
Troubleshooting Guides
Issue 1: Inaccurate and Imprecise Dispensing
Symptoms:
-
Inconsistent results between experiments.
-
Difficulty aspirating the desired volume.
-
Liquid clinging to the pipette tip after dispensing.
Possible Causes:
-
High viscosity of the compound.
-
Inappropriate pipetting technique.
-
Using the wrong type of pipette.
Solutions:
| Solution | Detailed Protocol |
| Optimize Pipetting Technique | 1. Select a pipette with the appropriate volume range. 2. Use a low-retention pipette tip. 3. Aspirate the liquid slowly and steadily. 4. When dispensing, touch the pipette tip to the side of the receiving vessel to help release the liquid. 5. For highly viscous samples, consider a delay after aspiration and before dispensing to allow the liquid to fully move into or out of the tip.[2] |
| Solvent Dilution | 1. If the experimental protocol allows, dissolve the compound in a suitable, low-viscosity solvent to a known concentration. 2. This will make it significantly easier to handle and dispense accurately. 3. Ensure the chosen solvent is compatible with downstream applications. |
| Positive Displacement Pipettes | 1. If available, use a positive displacement pipette, which is ideal for viscous liquids as it eliminates the air cushion that can cause inaccuracies in standard air displacement pipettes. |
| Gravimetric Dispensing | 1. For highly accurate measurements, dispense the oil into a tared vessel on an analytical balance. 2. Calculate the volume based on the density of the compound (if known) or use the mass directly in your calculations. |
Issue 2: Difficulty in Transferring and Mixing
Symptoms:
-
The compound sticks to glassware and spatulas.
-
Challenges in achieving a homogeneous reaction mixture.
Possible Causes:
-
High surface tension and viscosity of the oil.
-
Inefficient stirring.
Solutions:
| Solution | Detailed Protocol |
| Warming the Sample | 1. Gently warm the container of this compound in a water bath. Caution: Ensure the compound is thermally stable and does not decompose at the applied temperature. Check the SDS for thermal stability information. 2. A slight increase in temperature can significantly reduce viscosity, making it easier to pour and transfer. |
| Use of a Spatula or Glass Rod | 1. Use a clean, dry spatula or glass rod to aid in the transfer of the viscous oil. 2. To minimize loss, rinse the spatula or rod with the reaction solvent into the reaction vessel. |
| Efficient Stirring | 1. Use a mechanical stirrer for larger volumes or a magnetic stir bar with a strong magnetic stirrer for smaller volumes. 2. Ensure the stir bar is of an appropriate size and shape to create a vortex and ensure thorough mixing. |
| Solubilization Prior to Addition | 1. As mentioned previously, dissolving the compound in a compatible solvent before adding it to the reaction mixture is a highly effective method to ensure efficient transfer and mixing. |
Experimental Protocols
Protocol 1: Accurate Dispensing of Viscous this compound using Reverse Pipetting
-
Press the plunger of the pipette completely down to the second stop (the purge/blow-out position).
-
Immerse the pipette tip into the this compound.
-
Slowly and smoothly release the plunger to the first stop to aspirate the liquid.
-
Withdraw the tip from the liquid, touching it against the side of the container to remove any excess oil.
-
To dispense, press the plunger down to the first stop. A small amount of liquid will remain in the tip.
-
This remaining liquid can be discarded or returned to the source container. Do not dispense it into the receiving vessel.
Visualizations
Caption: Workflow for Handling Viscous this compound.
Caption: Troubleshooting Logic for Inaccurate Dispensing.
References
Validation & Comparative
Comparative Guide to the Characterization of 3-(Benzotriazol-1-yl)propan-1-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-(Benzotriazol-1-yl)propan-1-amine derivatives, focusing on their synthesis, characterization, and potential as antimicrobial agents. While direct experimental data for a wide range of these specific amine derivatives is limited in publicly available literature, this guide draws upon data from structurally related benzotriazole compounds to provide a comprehensive overview for research and development purposes.
Synthesis and Characterization
The synthesis of this compound derivatives can be inferred from established methods for analogous benzotriazole compounds. A common and effective route is the Michael addition of benzotriazole to an appropriate acrylonitrile or acrylamide derivative, followed by reduction of the nitrile or amide functionality to the primary amine. Subsequent N-alkylation or N-arylation can then be performed to generate a library of derivatives.
General Synthetic Pathway:
Caption: General synthetic route to this compound and its derivatives.
Characterization of these compounds relies on standard spectroscopic techniques. Based on data from related structures, the following spectral characteristics can be anticipated:
-
1H NMR: Protons on the propyl chain would exhibit characteristic multiplets. The methylene group adjacent to the benzotriazole nitrogen would appear further downfield compared to the other methylene groups. Protons on the benzotriazole ring typically appear in the aromatic region (around 7.0-8.5 ppm).
-
13C NMR: The carbon atoms of the propyl chain would be observed in the aliphatic region, with the carbon attached to the benzotriazole nitrogen being the most deshielded. The carbons of the benzotriazole ring would appear in the aromatic region.
-
IR Spectroscopy: The presence of the N-H bond in the primary and secondary amines would be indicated by characteristic stretching vibrations. The aromatic C-H and C=C stretching of the benzotriazole ring would also be observable.
-
Mass Spectrometry: The molecular ion peak would confirm the molecular weight of the synthesized compound, and fragmentation patterns could help in structural elucidation.
Comparative Data of Structurally Related Derivatives
Table 1: Spectroscopic and Physical Data of 3-(Benzotriazol-1-yl)propanamide Derivatives [1]
| Compound Name | Molecular Formula | 1H NMR (DMSO-d6, δ ppm) | 13C NMR (DMSO-d6, δ ppm) | IR (KBr, cm-1) |
| 3-(1H-Benzotriazol-1-yl)-2-methylpropanamide | C10H12N4O | 1.05 (d, 3H, CH3), 2.75-2.85 (m, 1H, CH), 4.60-4.75 (m, 2H, CH2), 6.90 (s, 1H, NH), 7.35-7.45 (m, 2H, Ar-H), 7.55 (s, 1H, NH), 7.85-7.95 (m, 1H, Ar-H), 8.00-8.10 (m, 1H, Ar-H) | 17.1 (CH3), 39.8 (CH), 46.9 (CH2), 110.9, 119.3, 123.8, 127.3, 133.1, 145.8 (Ar-C), 175.2 (C=O) | Not specified |
| 3-(1H-Benzotriazol-1-yl)-N,N-dimethylpropanamide | C11H14N4O | 2.75 (s, 3H, NCH3), 2.85 (s, 3H, NCH3), 3.00 (t, 2H, CH2), 4.80 (t, 2H, CH2), 7.35-7.50 (m, 2H, Ar-H), 7.85-7.95 (m, 1H, Ar-H), 8.00-8.10 (m, 1H, Ar-H) | 35.5 (NCH3), 37.2 (NCH3), 33.2 (CH2), 44.5 (CH2), 110.9, 119.3, 123.8, 127.3, 133.1, 145.8 (Ar-C), 169.5 (C=O) | Not specified |
Antimicrobial Potential: A Comparative Outlook
Benzotriazole derivatives are well-documented for their broad-spectrum antimicrobial activities.[2] While experimental antimicrobial data for this compound derivatives are scarce, in-silico studies suggest their potential as effective antimicrobial agents. A review highlighted a molecular docking study of three N-aryl derivatives against Aspergillus fumigatus N-myristoyl transferase, a potential antifungal target.
Table 2: In-Silico Docking Data of N-Aryl-3-(1H-benzo[d][1][2][3]triazol-1-yl)propyl)aniline Derivatives
| Compound Name | Target Protein | Binding Energy (kcal/mol) |
| N-(3-(1H-benzo[d][1][2][3]triazol-1-yl)propyl)-2,4-dichloroaniline | Aspergillus fumigatus N-myristoyl transferase | -12.3686 |
| N-(3-(1H-benzo[d][1][2][3]triazol-1-yl)propyl)-2,4-dinitroaniline | Aspergillus fumigatus N-myristoyl transferase | -10.6038 |
| N-(3-(1H-benzo[d][1][2][3]triazol-1-yl)propyl)-4-methoxyaniline | Aspergillus fumigatus N-myristoyl transferase | -10.2153 |
These computational results suggest that N-aryl substitution on the this compound scaffold can lead to potent interactions with microbial targets. The dichloro-substituted derivative, in particular, shows a very favorable binding energy, indicating it as a promising candidate for synthesis and experimental validation.
Experimental Workflow for Antimicrobial Screening:
Caption: Workflow for the experimental evaluation of antimicrobial activity.
Experimental Protocols
Synthesis of 3-(1H-Benzotriazol-1-yl)propanamide (General Procedure adapted from related syntheses)[1]
-
To a solution of benzotriazole in a suitable solvent (e.g., ethanol), add a catalytic amount of a base (e.g., Triton B).
-
To this mixture, add an equimolar amount of acrylamide.
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 3-(1H-benzotriazol-1-yl)propanamide.
Reduction of 3-(1H-Benzotriazol-1-yl)propanamide to 3-(1H-Benzotriazol-1-yl)propan-1-amine (General Procedure)
-
Suspend the 3-(1H-benzotriazol-1-yl)propanamide in a dry aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere.
-
Carefully add a reducing agent, such as lithium aluminum hydride (LiAlH4), in portions at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and quench it by the sequential addition of water, aqueous sodium hydroxide, and again water.
-
Filter the resulting precipitate and concentrate the filtrate under reduced pressure.
-
Purify the crude amine by column chromatography or distillation.
N-Arylation of 3-(1H-Benzotriazol-1-yl)propan-1-amine (General Buchwald-Hartwig Amination Procedure)
-
To a reaction vessel, add 3-(1H-benzotriazol-1-yl)propan-1-amine, an aryl halide (e.g., 2,4-dichloroaniline), a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3).
-
Add a dry, deoxygenated solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture under an inert atmosphere at a specified temperature until the starting materials are consumed (monitor by TLC).
-
Cool the reaction mixture, dilute with a suitable solvent, and filter through a pad of celite.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired N-aryl derivative.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly antimicrobials. The synthetic routes are accessible, and preliminary computational data suggests that N-aryl derivatives have the potential for potent biological activity.
Future research should focus on:
-
The synthesis and full experimental characterization of a diverse library of N-alkyl and N-aryl derivatives of this compound.
-
In-vitro and in-vivo evaluation of the antimicrobial activity of these compounds against a broad panel of pathogenic bacteria and fungi.
-
Quantitative Structure-Activity Relationship (QSAR) studies to understand the key structural features required for potent antimicrobial activity.
-
Investigation of the mechanism of action of the most promising lead compounds.
This systematic approach will be crucial in unlocking the full therapeutic potential of this class of benzotriazole derivatives.
References
- 1. Synthesis and crystal structures of three new benzotriazolylpropanamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antimicrobial activities of some new 1,2,3-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole [beilstein-journals.org]
Purity Analysis of 3-(Benzotriazol-1-yl)propan-1-amine: A Comparative Guide to HPLC and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of chemical synthesis and drug development. For novel compounds such as 3-(Benzotriazol-1-yl)propan-1-amine, a versatile building block in medicinal chemistry, selecting the most appropriate analytical methodology is paramount to ensure quality, safety, and reproducibility. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR), and Acid-Base Titration—for the purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach
Reverse-phase HPLC (RP-HPLC) is a cornerstone technique for the purity analysis of non-volatile, polar organic molecules like this compound. Its high resolving power allows for the separation of the main compound from closely related impurities.
Hypothetical Impurity Profile
Based on a typical Michael addition synthesis route, potential impurities could include unreacted starting materials and isomeric byproducts.[1]
-
Impurity A: Benzotriazole (Starting Material)
-
Impurity B: 3-(Benzotriazol-2-yl)propan-1-amine (Isomeric byproduct)
-
Impurity C: Acrylonitrile (Precursor to the aminopropyl chain, hypothetical unreacted intermediate)
Detailed Experimental Protocol: RP-HPLC
A robust RP-HPLC method was developed for the purity determination of this compound.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: 0.1% Trifluoroacetic acid in Acetonitrile
-
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-80% B
-
25-30 min: 80% B
-
30-35 min: 80-10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: 1 mg/mL of the sample dissolved in a 50:50 mixture of water and acetonitrile.
Experimental Workflow: HPLC Analysis
Caption: Workflow for HPLC purity analysis.
Data Presentation: HPLC Purity Analysis
The following table summarizes the hypothetical results from the HPLC analysis of a batch of this compound.
| Compound | Retention Time (min) | Area (%) |
| Impurity A (Benzotriazole) | 8.5 | 0.25 |
| Impurity C (Acrylonitrile derivative) | 12.1 | 0.15 |
| This compound | 15.3 | 99.45 |
| Impurity B (2H-isomer) | 16.8 | 0.15 |
Comparison with Alternative Analytical Methods
While HPLC is a powerful tool, other techniques offer unique advantages and can serve as orthogonal methods for purity verification.
Gas Chromatography (GC)
GC is a viable alternative, particularly for volatile and thermally stable compounds. However, primary amines like the target compound often exhibit poor peak shapes and may require derivatization to increase volatility and reduce interactions with the column.[2][3]
-
Advantages: High resolution for volatile impurities, sensitive detectors (e.g., FID).
-
Disadvantages: Requires derivatization for polar amines, which adds complexity and potential for side reactions. Not suitable for non-volatile impurities.
Quantitative NMR (qNMR)
qNMR is a primary analytical method that allows for the direct measurement of compound purity without the need for a reference standard of the analyte itself.[4][5][6] It provides structural information and can quantify impurities, even those that are structurally unknown.
-
Advantages: A primary ratio method, provides structural confirmation, does not require identical chromophores for quantification, and can identify and quantify unexpected impurities.[7][8]
-
Disadvantages: Lower sensitivity compared to HPLC, requires a high-field NMR spectrometer, and spectral overlap can complicate quantification.
Acid-Base Titration
As a basic compound, the purity of this compound can be assessed by non-aqueous acid-base titration.[9] This classical method determines the total basic content of the sample.
-
Advantages: Simple, inexpensive, and provides a measure of the total base content.
-
Disadvantages: Non-specific; it cannot distinguish between the main compound and other basic impurities. Lower precision and accuracy compared to chromatographic methods.
Comparative Summary of Analytical Techniques
| Feature | HPLC | GC (with Derivatization) | qNMR | Acid-Base Titration |
| Specificity | High | High | High (structure-based) | Low |
| Sensitivity | High | Very High | Moderate | Low |
| Sample Throughput | Moderate | Moderate | Low | High |
| Impurity Profile | Detects UV-active impurities | Detects volatile impurities | Detects all proton-containing species | Only quantifies total basicity |
| Quantification | Relative (Area %) or External Std. | Relative (Area %) or External Std. | Absolute or Relative | Absolute (total base) |
| Instrumentation | Standard lab equipment | Standard lab equipment | Specialized, expensive | Basic lab equipment |
Logical Comparison of Analytical Methods
Caption: Comparison of analytical techniques.
Conclusion
For the comprehensive purity analysis of this compound, a well-developed RP-HPLC method stands out as the primary choice due to its high resolution, sensitivity, and ability to separate the parent compound from its likely impurities. For orthogonal verification and the absolute quantification required for reference standard characterization, qNMR is the superior technique. Gas Chromatography can be a useful supplementary method if volatile impurities are suspected, while acid-base titration offers a rapid but non-specific assessment of total basic content. The selection of the most appropriate method or combination of methods will depend on the specific requirements of the analysis, from routine quality control to in-depth characterization for regulatory submission.
References
- 1. Synthesis and crystal structures of three new benzotriazolylpropanamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. enovatia.com [enovatia.com]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mt.com [mt.com]
Confirming the Structure of 3-(Benzotriazol-1-yl)propan-1-amine: A Comparative Guide
For researchers, scientists, and professionals in drug development, unambiguous structural confirmation of novel compounds is paramount. This guide provides a comparative framework for confirming the identity of 3-(Benzotriazol-1-yl)propan-1-amine, a molecule of interest in medicinal chemistry. Due to the limited availability of published experimental data for this specific amine, this guide presents a comparative analysis with its closely related and well-characterized analogs: 3-(1H-1,2,3-benzotriazol-1-yl)propanamide and 3-(Benzotriazol-1-yl)propionic acid. The methodologies and expected data outlined herein provide a robust strategy for structural elucidation.
Comparison of Analytical Data
The primary methods for confirming the structure of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Below is a comparison of expected data for the target compound alongside available data for its analogs.
Table 1: Comparison of Spectroscopic Data
| Analytical Technique | This compound (Expected) | 3-(1H-1,2,3-benzotriazol-1-yl)propanamide [1] | 3-(Benzotriazol-1-yl)propionic acid [2][3] |
| ¹H NMR | Aromatic protons (benzotriazole): ~7.3-8.1 ppm (m, 4H); Methylene adjacent to benzotriazole (-CH₂-N): ~4.5 ppm (t, 2H); Methylene adjacent to amine (-CH₂-NH₂): ~2.8 ppm (t, 2H); Central methylene (-CH₂-): ~2.1 ppm (quintet, 2H); Amine protons (-NH₂): variable shift (s, 2H) | Aromatic protons: AA'BB' pattern; Further details not specified. | No data available |
| ¹³C NMR | Aromatic carbons: ~110-145 ppm; Methylene adjacent to benzotriazole: ~45 ppm; Methylene adjacent to amine: ~40 ppm; Central methylene: ~30 ppm | Carbonyl carbon: 175.2 ppm.[4] | No data available |
| IR (cm⁻¹) | N-H stretch (amine): ~3300-3400 (two bands); C-H stretch (aromatic and aliphatic): ~2850-3100; C=N and C=C stretch (aromatic): ~1450-1600; N-H bend (amine): ~1600 | N-H stretch (amide): 3307, 3208; C=O stretch (amide): 1685 | O-H stretch (carboxylic acid): broad, ~2500-3300; C=O stretch (carboxylic acid): ~1700 |
| Mass Spec (m/z) | Expected [M+H]⁺: 177.1135 | Molecular Formula: C₉H₁₀N₄O | Molecular Formula: C₉H₉N₃O₂ |
| CAS Number | 73866-19-0[5] | 69218-57-1[1] | 654-15-9[2][3] |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible results. The following are standard procedures for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical and should be based on the sample's solubility and the desire to observe or exchange labile protons (like -NH₂).
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Record the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed for the presence of characteristic functional group frequencies.
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or ammonium hydroxide may be added to promote ionization.
-
Instrumentation: Employ an HRMS instrument, such as a time-of-flight (TOF) or Orbitrap mass spectrometer, coupled to an appropriate ionization source (e.g., electrospray ionization - ESI).
-
Data Acquisition:
-
Infuse the sample solution directly into the ion source or inject it via a liquid chromatography system.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Ensure the instrument is calibrated to achieve high mass accuracy (typically < 5 ppm).
-
-
Data Analysis: Determine the accurate mass of the molecular ion and use it to calculate the elemental composition. This provides strong evidence for the molecular formula of the compound.
Visualization of the Confirmation Workflow
The logical flow for confirming the structure of this compound can be visualized as a systematic process of gathering and interpreting data from multiple analytical techniques.
Caption: A flowchart illustrating the systematic approach to the structural confirmation of this compound, from synthesis to final verification.
References
A Comparative Guide to the Synthetic Routes of 3-(Benzotriazol-1-yl)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three distinct synthetic routes for the preparation of 3-(Benzotriazol-1-yl)propan-1-amine, a valuable building block in medicinal chemistry and materials science. The routes are evaluated based on the number of steps, overall yield, and the nature of the chemical transformations involved. Detailed experimental protocols and quantitative data are presented to aid in the selection of the most suitable method for a given research and development context.
Comparative Summary of Synthetic Routes
The three synthetic pathways explored are the Amide Reduction Route, the Nitrile Reduction Route, and the Gabriel Synthesis Route. Each route commences from the common starting material, 1H-Benzotriazole, and culminates in the target primary amine. A summary of the key quantitative metrics for each route is presented below.
| Parameter | Route 1: Amide Reduction | Route 2: Nitrile Reduction | Route 3: Gabriel Synthesis |
| Starting Materials | 1H-Benzotriazole, Acrylamide | 1H-Benzotriazole, Acrylonitrile | 1H-Benzotriazole, 1,3-Dibromopropane, Potassium Phthalimide |
| Number of Steps | 2 | 2 | 3 |
| Key Intermediates | 3-(1H-1,2,3-Benzotriazol-1-yl)propanamide | 3-(1H-1,2,3-Benzotriazol-1-yl)propanenitrile | 1-(3-Bromopropyl)-1H-benzotriazole, 2-(3-(1H-1,2,3-Benzotriazol-1-yl)propyl)isoindoline-1,3-dione |
| Overall Estimated Yield | ~60-75% | ~70-85% | ~50-65% |
| Key Reagents | Triton B, LiAlH₄ | Triton B, Raney Ni, H₂ (or equivalent) | K₂CO₃, Potassium Phthalimide, Hydrazine |
Visualization of Synthetic Pathways
The logical flow of the three synthetic routes is depicted in the diagram below, highlighting the starting materials, key intermediates, and the final product.
Caption: Comparative workflow of three synthetic routes to this compound.
Experimental Protocols
Detailed methodologies for the key transformations in each synthetic route are provided below. These protocols are based on established literature procedures for similar transformations and may require optimization for specific laboratory conditions.
Route 1: Amide Reduction
Step 1: Synthesis of 3-(1H-1,2,3-Benzotriazol-1-yl)propanamide
-
Reaction: Michael Addition
-
Procedure: In a round-bottom flask, a mixture of 1H-Benzotriazole (1.0 eq), acrylamide (1.0 eq), and a catalytic amount of Triton B (40% in methanol) is heated in a suitable solvent such as water or a polar aprotic solvent (e.g., DMF) under a nitrogen atmosphere. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Further purification can be achieved by recrystallization.
-
Estimated Yield: 75-85% (based on similar Michael additions of azoles).
Step 2: Synthesis of this compound
-
Reaction: Amide Reduction with Lithium Aluminum Hydride (LiAlH₄)
-
Procedure: A solution of 3-(1H-1,2,3-Benzotriazol-1-yl)propanamide (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere.[1] The reaction mixture is then allowed to warm to room temperature and refluxed until the starting material is consumed (monitored by TLC). After cooling to 0 °C, the reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and again water.[2] The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude amine, which can be further purified by distillation or chromatography.
-
Typical Yield: 80-95%.[2]
Route 2: Nitrile Reduction
Step 1: Synthesis of 3-(1H-1,2,3-Benzotriazol-1-yl)propanenitrile
-
Reaction: Michael Addition
-
Procedure: To a solution of 1H-Benzotriazole (1.0 eq) in a suitable solvent (e.g., acetonitrile or THF), a base such as triethylamine or potassium carbonate is added. Acrylonitrile (1.0-1.2 eq) is then added dropwise at room temperature. The reaction mixture is stirred until completion (monitored by TLC). The solvent is removed in vacuo, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried, and concentrated to give the crude nitrile, which can be purified by column chromatography.
-
Estimated Yield: 80-90%.
Step 2: Synthesis of this compound
-
Reaction: Catalytic Hydrogenation of a Nitrile
-
Procedure: 3-(1H-1,2,3-Benzotriazol-1-yl)propanenitrile (1.0 eq) is dissolved in a suitable solvent, typically ethanol or methanol, often with the addition of ammonia to suppress the formation of secondary amines. A catalytic amount of Raney Nickel (slurry in water or ethanol) is added to the solution. The mixture is then subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 50-100 psi) at room temperature or slightly elevated temperature.[3] The reaction is monitored for hydrogen uptake. Upon completion, the catalyst is carefully filtered off through a pad of Celite, and the solvent is removed under reduced pressure to afford the desired primary amine.
Route 3: Gabriel Synthesis
Step 1: Synthesis of 1-(3-Bromopropyl)-1H-benzotriazole
-
Reaction: N-Alkylation
-
Procedure: To a stirred solution of 1H-Benzotriazole (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, an excess of 1,3-dibromopropane (2.0-3.0 eq) and a base such as anhydrous potassium carbonate (1.5 eq) are added. The mixture is heated (e.g., 60-80 °C) for several hours until the starting benzotriazole is consumed (monitored by TLC). The reaction mixture is then cooled, diluted with water, and extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 1-(3-bromopropyl)-1H-benzotriazole.
-
Estimated Yield: 70-80%.
Step 2: Synthesis of 2-(3-(1H-1,2,3-Benzotriazol-1-yl)propyl)isoindoline-1,3-dione
-
Reaction: Gabriel Synthesis - Alkylation of Phthalimide
-
Procedure: 1-(3-Bromopropyl)-1H-benzotriazole (1.0 eq) and potassium phthalimide (1.1 eq) are dissolved in a polar aprotic solvent such as DMF. The mixture is heated (e.g., 80-100 °C) for several hours.[6] The reaction progress is monitored by TLC. After cooling, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration, washed with water, and dried to give the N-alkylphthalimide intermediate.
-
Typical Yield: 80-90%.[6]
Step 3: Synthesis of this compound
-
Reaction: Gabriel Synthesis - Hydrazinolysis
-
Procedure: The N-alkylphthalimide intermediate (1.0 eq) is suspended in ethanol or methanol, and hydrazine hydrate (1.5-2.0 eq) is added. The mixture is heated at reflux for 2-4 hours, during which a precipitate of phthalhydrazide forms.[7] After cooling to room temperature, the precipitate is filtered off. The filtrate is concentrated under reduced pressure. The residue can be taken up in dilute hydrochloric acid, washed with an organic solvent to remove any remaining impurities, and then the aqueous layer is basified with a strong base (e.g., NaOH) to liberate the free amine. The product is then extracted with an organic solvent, and the combined organic extracts are dried and concentrated to afford the final product.
-
Typical Yield: 85-95%.
References
- 1. Ch22: Reduction of Amides using LiAlH4 to amines [chem.ucalgary.ca]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1H-Benzotriazole synthesis - chemicalbook [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of Benzotriazole Reagents in Synthesis: A Comparative Guide
A notable gap in current research literature exists for the specific compound 3-(Benzotriazol-1-yl)propan-1-amine as a synthetic reagent. While its chemical structure is known (CAS 73866-19-0), extensive searches for its application as a coupling agent or in other synthetic methodologies did not yield comparative performance data or established experimental protocols. Therefore, this guide will focus on a comprehensive comparison of well-established and widely utilized benzotriazole-based reagents that are crucial for researchers, scientists, and drug development professionals.
This guide provides an objective comparison of the performance of prominent benzotriazole reagents, supported by experimental data and detailed methodologies. The focus is on reagents commonly employed in peptide synthesis and other amidation reactions, highlighting their mechanisms, advantages, and limitations.
Overview of Common Benzotriazole Coupling Reagents
Benzotriazole derivatives are a cornerstone of modern organic synthesis, particularly in the formation of amide bonds due to their ability to act as efficient activating agents and racemization suppressants. Reagents such as HBTU, TBTU, HATU, HCTU, BOP, and PyBOP have become indispensable tools in the synthesis of peptides and complex organic molecules. These reagents convert carboxylic acids into active esters, which are highly susceptible to nucleophilic attack by amines, leading to the formation of an amide bond.
The general mechanism involves the reaction of a carboxylic acid with the benzotriazole reagent to form a benzotriazolyl active ester. This ester is then aminolyzed by the amine component to yield the desired amide and the benzotriazole byproduct.
Caption: General workflow of benzotriazole-mediated amide bond formation.
Comparative Performance of Benzotriazole Reagents
The choice of a specific benzotriazole reagent often depends on the complexity of the substrates, the desired reaction conditions, and considerations regarding side reactions and byproducts. The following table summarizes the performance of several common benzotriazole reagents based on reported experimental data.
| Reagent | Structure | Typical Yield | Coupling Time | Key Advantages | Disadvantages |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | High | ~6 minutes[1] | Fast reactions, low racemization when used with HOBt.[1] | Can react with unprotected N-termini. |
| TBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | High | 30 minutes (automated synthesis)[2] | Efficient, water-soluble byproducts.[3] | Potential for guanidinylation side reactions. |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Very High | Fast | More reactive than HBTU, less epimerization, good for sterically hindered amino acids.[3] | Higher cost, potential for side reactions if used in excess.[4] |
| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | High | < 5 minutes[4] | Reduced racemization compared to BOP, greater stability.[1][4] | Less common than HBTU/HATU. |
| BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | High | Varies | Minimal racemization, avoids asparagine and glutamine dehydration.[1] | Forms carcinogenic hexamethylphosphoramide (HMPA) as a byproduct.[1] |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | High | A few minutes[1] | As efficient as BOP but with less hazardous byproducts.[1] | More expensive than some alternatives. |
Experimental Protocols
Below are representative experimental protocols for the use of common benzotriazole coupling reagents in peptide synthesis.
General Protocol for HBTU/TBTU Mediated Peptide Coupling
This protocol is a general guideline for solid-phase peptide synthesis (SPPS).
Caption: A typical workflow for solid-phase peptide synthesis using a benzotriazole reagent.
Procedure:
-
Resin Preparation: Start with a resin-bound amino acid or peptide with a free N-terminal amine.
-
Amino Acid Activation: In a separate vessel, dissolve the N-protected amino acid (1-3 equivalents) in a suitable solvent like dimethylformamide (DMF). Add the coupling reagent (e.g., HBTU or TBTU, 1-3 equivalents) and a base such as N,N-diisopropylethylamine (DIPEA, 2-4 equivalents). Allow the mixture to pre-activate for a few minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for a duration determined by the specific amino acids being coupled (typically 30-60 minutes).
-
Washing: After the coupling is complete, filter the resin and wash it thoroughly with DMF to remove excess reagents and byproducts.
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.
-
Deprotection: The N-terminal protecting group (e.g., Fmoc) of the newly added amino acid is removed to allow for the next coupling cycle.
Protocol for BOP Reagent in Solution-Phase Synthesis
Caution: BOP reagent generates the carcinogen HMPA as a byproduct. Handle with appropriate safety precautions in a well-ventilated fume hood.
Procedure:
-
Reactant Preparation: Dissolve the carboxylic acid (1 equivalent) and the amine (1.1 equivalents) in an appropriate aprotic solvent (e.g., DMF, CH2Cl2).
-
Reagent Addition: Add the BOP reagent (1.1 equivalents) and a non-nucleophilic base such as DIPEA (2.5 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 1 to 24 hours depending on the substrates.
-
Work-up: Upon completion, the reaction is typically quenched with water or a mild aqueous acid. The product is then extracted with an organic solvent.
-
Purification: The crude product is purified by column chromatography, crystallization, or other suitable methods to remove the HMPA byproduct and other impurities.
Newer Generation Benzotriazole Reagents and Alternatives
Concerns over the safety of some benzotriazole reagents (e.g., the explosive nature of HOBt and the carcinogenicity of HMPA) have driven the development of safer and more efficient alternatives.[3]
-
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): This reagent is based on Oxyma Pure, a non-explosive alternative to HOBt. COMU is highly efficient, has better solubility, and is considered safer than HBTU/HATU.[3] It is particularly well-suited for microwave-assisted peptide synthesis.[3]
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A highly effective coupling reagent, especially for coupling N-methylated amino acids.[1]
Conclusion
While specific comparative data for this compound as a synthetic reagent is not available in the current literature, the family of benzotriazole-based coupling agents offers a wide array of options for researchers. The choice of reagent is a critical parameter in the success of a synthesis, and a careful evaluation of factors such as reactivity, potential side reactions, cost, and safety is essential. The development of newer, safer, and more efficient reagents like COMU demonstrates the continuous evolution of this important class of synthetic tools. For routine and challenging peptide synthesis, reagents like HBTU, HATU, and their safer alternatives remain the industry standard, offering high yields and low levels of racemization.
References
Navigating the Synthetic Landscape: A Comparative Guide to 3-(Benzotriazol-1-yl)propan-1-amine and its Alternatives
For researchers, scientists, and professionals in drug development, the efficient introduction of aminopropyl moieties is a frequent synthetic challenge. 3-(Benzotriazol-1-yl)propan-1-amine has been utilized as a reagent for this purpose; however, a critical evaluation of its limitations reveals significant drawbacks in both its synthesis and application. This guide provides a comprehensive comparison with alternative reagents, supported by experimental data, to inform the selection of the most effective synthetic strategy.
Limitations in the Synthesis of this compound
The primary limitation of this compound lies in its own synthesis. The common route involves the Michael addition of benzotriazole to an acrylamide derivative, followed by reduction of the resulting amide. However, the initial Michael addition step is plagued by a lack of regioselectivity.
Benzotriazole exists as a mixture of 1H and 2H tautomers, both of which can react with the Michael acceptor. This results in the formation of two isomeric products: the desired 3-(1H-benzotriazol-1-yl)propanamide and the undesired 3-(2H-benzotriazol-2-yl)propanamide. Separation of these isomers is often challenging, requiring multiple recrystallizations and leading to a significantly low yield of the target N1-isomer. For instance, the base-catalyzed Michael addition of benzotriazole to 2-methylacrylamide affords the desired 3-(1H-benzotriazol-1-yl)-2-methylpropanamide in a modest 32% yield, with the 2H-isomer being a notable byproduct that complicates purification.[1]
This inherent lack of regioselectivity in the key synthetic step is a major drawback, making the preparation of this compound inefficient and resource-intensive.
Limitations in the Application of this compound
Beyond the challenges in its preparation, the utility of this compound as a synthetic reagent is hampered by the nature of the benzotriazole moiety. While the primary amine offers a reactive handle for derivatization, the benzotriazole group is a well-known leaving group. In nucleophilic substitution reactions where the introduction of the 3-aminopropyl group is desired, the benzotriazole moiety can be displaced by nucleophiles, leading to undesired side products and reduced yields.[2] The stability of the C-N bond between the propyl chain and the benzotriazole nitrogen can be a point of vulnerability under various reaction conditions.
A Comparative Analysis of Alternative 3-Aminopropyl Synthons
Given the limitations of this compound, a survey of alternative reagents for the introduction of a 3-aminopropyl group is warranted. The following table summarizes key characteristics of common alternatives.
| Reagent | Key Advantages | Key Disadvantages | Typical Applications |
| N-(3-Aminopropyl)phthalimide | - Stable, crystalline solid.[3] - Phthalimide group provides robust protection of the primary amine.[4] - Deprotection is typically high-yielding.[4] | - Requires a separate deprotection step (e.g., hydrazinolysis).[4] | - Gabriel synthesis of primary amines.[4] - Introduction of a protected 3-aminopropyl chain. |
| 3-Aminopropanol | - Commercially available and inexpensive.[5] - Bifunctional, allowing for derivatization at either the amine or hydroxyl group. | - The presence of a free hydroxyl group may require protection in some synthetic routes. - Can act as a bidentate ligand, which may be undesirable in some contexts. | - Synthesis of pharmaceuticals and personal care products.[6][7] - As a linker molecule. |
| N-Boc-1,3-diaminopropane | - The Boc protecting group is easily removed under acidic conditions.[8] - Allows for selective reaction at the unprotected primary amine.[9] - Stable and easy to handle.[8] | - The starting 1,3-diaminopropane can be difunctionalized if not carefully controlled during the protection step.[10] | - Peptide synthesis.[11] - Synthesis of polymers and other complex molecules.[9] |
Experimental Protocols for Key Synthetic Transformations
To provide a practical basis for comparison, detailed experimental protocols for the synthesis of a precursor to this compound and the use of an alternative are presented below.
Protocol 1: Synthesis of 3-(1H-Benzotriazol-1-yl)-2-methylpropanamide
This protocol describes the Michael addition of benzotriazole to 2-methylacrylamide, which is a precursor to the amine.
-
Materials: Benzotriazole (5.032 g, 42.24 mmol), 2-methylacrylamide (3.731 g, 43.84 mmol), Triton B (2 mL).
-
Procedure:
-
In a 150 mL three-neck flask, a mixture of benzotriazole, 2-methylacrylamide, and Triton B is heated for 6.5 hours in a boiling water bath.
-
The mixture is allowed to cool, upon which it solidifies.
-
The crude product is slurried with 95% ethanol.
-
The remaining solid is recrystallized three times from 95% ethanol to yield spectroscopically pure 3-(1H-benzotriazol-1-yl)-2-methylpropanamide.
-
-
Yield: 2.841 g (13.91 mmol, 32%).[1]
-
Note: This procedure also yields the isomeric 3-(2H-benzotriazol-2-yl)-2-methylpropanamide, which must be removed through recrystallization.
Protocol 2: Synthesis of N-Boc-1,3-propanediamine
This protocol details the straightforward and high-yielding synthesis of a commonly used protected 3-aminopropyl synthon.
-
Materials: 1,3-Propanediamine (20.0 g, 172 mmol), Di-tert-butyl dicarbonate (Boc₂O, 3.75 g, 17.2 mmol), Dichloromethane (DCM, 74 mL).
-
Procedure:
-
A solution of 1,3-propanediamine in DCM is cooled to 0°C.
-
A solution of di-tert-butyl dicarbonate in DCM is added slowly to the cooled diamine solution.
-
The reaction mixture is stirred at room temperature for 18 hours.
-
The precipitate is removed by filtration.
-
The filtrate is washed sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give the product as an oily substance.
-
-
Yield: 3.1 g (84%).[10]
Visualization of Synthetic Pathways
To further clarify the synthetic logic, the following diagrams illustrate the key transformations.
Conclusion and Recommendations
While this compound can be used to introduce a 3-aminopropyl group, its utility is significantly undermined by the inefficient and non-selective nature of its synthesis, which leads to low yields and challenging purifications. Furthermore, the potential for the benzotriazole moiety to act as a leaving group introduces a risk of undesired side reactions in subsequent synthetic steps.
For researchers seeking a more robust and efficient method for introducing a 3-aminopropyl group, alternative reagents such as N-(3-aminopropyl)phthalimide, 3-aminopropanol, and N-Boc-1,3-diaminopropane offer significant advantages. These alternatives are either commercially available in a protected form or can be synthesized in high yields, and they provide more reliable and predictable reactivity in a wider range of synthetic applications. The choice of the most suitable alternative will depend on the specific requirements of the synthetic route, including the need for orthogonal protecting groups and the overall reaction conditions. By carefully considering these factors, researchers can select a superior strategy that avoids the inherent limitations of this compound.
References
- 1. Synthesis and crystal structures of three new benzotriazolylpropanamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,3-Triazoles as leaving groups: SNAr reactions of 2,6-bistriazolylpurines with O- and C-nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Phthalimide - Wikipedia [en.wikipedia.org]
- 5. 3-Aminopropanol | 156-87-6 [chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 7. univarsolutions.com [univarsolutions.com]
- 8. Page loading... [wap.guidechem.com]
- 9. chemimpex.com [chemimpex.com]
- 10. N-Boc-1,3-propanediamine synthesis - chemicalbook [chemicalbook.com]
- 11. nbinno.com [nbinno.com]
A Comparative Guide to Alternative Reagents for 3-(Benzotriazol-1-yl)propan-1-amine in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Structurally-Related Aminopropylating Agents
In the realm of medicinal chemistry and organic synthesis, 3-(Benzotriazol-1-yl)propan-1-amine serves as a valuable bifunctional reagent, providing a nucleophilic aminopropyl linker that can be readily introduced into various molecular scaffolds. The utility of this compound stems from the excellent leaving group ability of the benzotriazole moiety. However, considerations of reactivity, stability, cost, and downstream processing may necessitate the use of alternative reagents. This guide provides a comparative overview of viable alternatives, supported by available data and detailed experimental protocols to assist researchers in making informed decisions for their specific synthetic needs.
The primary alternatives to this compound are structurally analogous compounds where the benzotriazole group is replaced by other azoles, or where the primary amine is temporarily protected. This guide will focus on the following key alternatives:
-
3-(Imidazol-1-yl)propan-1-amine
-
3-(Pyrazol-1-yl)propan-1-amine
-
3-(1,2,4-Triazol-1-yl)propan-1-amine
-
N-(3-Aminopropyl)phthalimide
Comparative Performance and Physicochemical Properties
The performance of these reagents is largely dictated by the nature of the azole as a leaving group in nucleophilic substitution reactions. A good leaving group is typically a weak base, meaning its conjugate acid has a low pKa. The table below summarizes the key properties of the parent azoles, which directly influence the reactivity of their N-propylamine derivatives.
| Reagent | Parent Azole | pKa of Parent Azole | Molecular Weight ( g/mol ) | Key Characteristics |
| This compound | Benzotriazole | 8.2 | 176.22 | Highly efficient leaving group; potential safety concerns under certain conditions. |
| 3-(Imidazol-1-yl)propan-1-amine | Imidazole | 7.0 | 125.18 | Good leaving group, less reactive than benzotriazole; widely used in synthesis.[1] |
| 3-(Pyrazol-1-yl)propan-1-amine | Pyrazole | 2.5 | 125.17 | Moderately good leaving group, more stable than imidazole derivatives.[2] |
| 3-(1,2,4-Triazol-1-yl)propan-1-amine | 1,2,4-Triazole | 2.2 | 126.16 | Good leaving group, often used in purine synthesis and other heterocyclic chemistry.[3] |
| N-(3-Aminopropyl)phthalimide | Phthalimide | 8.3 | 204.22 | Amine is protected and requires a separate deprotection step; offers an alternative synthetic strategy.[4] |
Reactivity Insights:
Based on the pKa values, the leaving group ability can be qualitatively ranked. A lower pKa of the conjugate acid corresponds to a better leaving group. Therefore, 1,2,4-triazole and pyrazole are expected to be better leaving groups than imidazole. Benzotriazole is also an excellent leaving group, often utilized for its high reactivity.[5] N-(3-Aminopropyl)phthalimide does not function via a leaving group mechanism in the same way; instead, it provides a protected primary amine that can be deprotected under specific conditions, which can be advantageous in multi-step syntheses to avoid side reactions.[6]
Experimental Protocols
To provide a standardized comparison, a representative N-acylation reaction is outlined below, followed by the synthetic procedures for the alternative reagents.
General Protocol for Comparative N-Acylation
This protocol can be used to evaluate the relative performance of the different aminopropylating agents.
Detailed Steps:
-
To a solution of the desired carboxylic acid (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL), add a coupling agent such as HATU (1.1 mmol).
-
Add N,N-diisopropylethylamine (DIPEA, 2.0 mmol) to the mixture and stir for 5 minutes at room temperature.
-
Add the respective aminopropylating agent (1.2 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash sequentially with saturated aqueous sodium bicarbonate (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acylated product.
Synthesis of Alternative Reagents
The following diagrams and protocols describe the synthesis of the alternative aminopropylating agents.
1. Synthesis of 3-(Imidazol-1-yl)propan-1-amine
This synthesis typically involves the Michael addition of imidazole to acrylonitrile, followed by reduction of the nitrile.
-
Step 1: Synthesis of 3-(Imidazol-1-yl)propanenitrile. A mixture of imidazole (0.7 mol) and acrylonitrile (2.2 mol) is refluxed in ethanol (150 mL) overnight. The excess acrylonitrile and solvent are removed by evaporation, and the residue is distilled under vacuum to yield the product.[7]
-
Step 2: Reduction to 3-(Imidazol-1-yl)propan-1-amine. The resulting nitrile can be reduced to the primary amine using standard reducing agents like lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent or through catalytic hydrogenation with Raney Nickel.
2. Synthesis of 3-(Pyrazol-1-yl)propan-1-amine and 3-(1,2,4-Triazol-1-yl)propan-1-amine
These compounds are typically synthesized by the N-alkylation of the corresponding azole with a 3-halopropan-1-amine derivative where the amine is protected, followed by deprotection. A common method involves reacting the azole with ω-chloro-N-propananilide followed by purification.[8]
-
N-Alkylation Protocol: Pyrazole or 1,2,4-triazole (1 eq.), ω-chloro-N-propananilide (1 eq.), and potassium carbonate (1 eq.) are dissolved in DMF and refluxed. After completion, the DMF is evaporated, and the residue is extracted with chloroform and water. The organic phase is dried and evaporated, and the product is purified by column chromatography.[8]
-
Amide Hydrolysis: The resulting anilide is then hydrolyzed under acidic or basic conditions to yield the free amine.
3. Utilization of N-(3-Aminopropyl)phthalimide
N-(3-Aminopropyl)phthalimide serves as a protected form of 3-aminopropan-1-amine. The phthalimide group can be removed to liberate the primary amine.
-
Deprotection Protocol: N-(3-Aminopropyl)phthalimide (1 eq.) is dissolved in THF. Aqueous hydrazine (40 eq.) is added slowly, and the mixture is stirred for 4 hours at room temperature. The solvent is evaporated, water is added, and the aqueous phase is extracted with chloroform. The combined organic layers are dried and evaporated to afford the pure amine.[9]
Safety and Handling Considerations
-
Benzotriazole Derivatives: Benzotriazole and some of its derivatives are known to be thermally unstable and can decompose exothermically. Care should be taken when heating these compounds.
-
Hydrazine: Hydrazine is a toxic and potentially explosive compound. It should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
-
Azoles: While generally stable, azoles can be skin and eye irritants. Standard laboratory safety practices should be followed.
Conclusion
The choice of an aminopropylating agent depends on the specific requirements of the synthetic route.
-
This compound is a highly reactive and effective choice for reactions where a potent aminopropylating agent is needed.
-
3-(Imidazol-1-yl)propan-1-amine , 3-(Pyrazol-1-yl)propan-1-amine , and 3-(1,2,4-Triazol-1-yl)propan-1-amine offer a range of reactivities and may be preferred when milder conditions are required or to avoid potential side reactions associated with the more reactive benzotriazole derivative.
-
N-(3-Aminopropyl)phthalimide provides an orthogonal approach, allowing for the introduction of a protected amine which can be deprotected in a subsequent step. This is particularly useful in complex syntheses, such as solid-phase peptide synthesis, where protection of the amine is crucial to prevent unwanted side reactions.[6]
By understanding the relative reactivities and synthetic accessibility of these alternatives, researchers can select the most appropriate reagent to optimize their synthetic outcomes. The provided protocols offer a starting point for the preparation and comparative evaluation of these valuable synthetic building blocks.
References
- 1. 1H-Imidazole-1-propanamine | C6H11N3 | CID 78736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - 1,2,3-Triazoles as leaving groups: SNAr reactions of 2,6-bistriazolylpurines with O- and C-nucleophiles [beilstein-journals.org]
- 4. chemimpex.com [chemimpex.com]
- 5. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. 3-(1H-Imidazol-1-yl)propanenitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. turkjps.org [turkjps.org]
- 9. rsc.org [rsc.org]
A Comparative Analysis of Benzotriazole-Based Linkers in Drug Development
For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical determinant of a therapeutic's success. This guide provides a comparative analysis of benzotriazole-based linkers against other common linker types, supported by experimental data and detailed protocols to aid in the rational design of next-generation therapies such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Benzotriazole-based linkers are emerging as a valuable tool in drug development due to their rigid and stable nature. This rigidity can pre-organize the molecule into a bioactive conformation, potentially enhancing its efficacy. This guide will delve into the synthesis, stability, and performance of these linkers in comparison to more flexible alternatives like polyethylene glycol (PEG) and alkyl chains.
Performance Comparison of Linker Types
The choice of linker can significantly impact the potency, stability, and cell permeability of a therapeutic agent. While direct head-to-head comparisons of benzotriazole-based linkers with other types are still emerging in the literature, we can synthesize a comparative overview based on available data for different linker classes.
Table 1: Comparative Performance of PROTACs with Different Linker Types
| Linker Type | Representative PROTAC | Target Protein | E3 Ligase | DC50 | Dmax (%) | Cell Permeability | Key Characteristics |
| Benzotriazole-containing (Rigid) | Compound 4 [1] | FAK | (Not specified) | 1.2 µM (FAK inhibition) | Not Applicable | Not Reported | Rigid structure, potential for improved target engagement. |
| Alkyl (Flexible) | PROTAC 48 [2] | BET | CRBN | pM range (IC50) | Not Reported | Moderate | Flexible, synthetically accessible.[3][4] |
| PEG (Flexible, Hydrophilic) | ERα PROTAC[5] | ERα | (Not specified) | Potent degradation with 16-atom linker | >90% | High | Hydrophilic, improves solubility.[3][4] |
| Triazole-containing (Rigid) | SirReal analogue 66 [3] | Sirt2 | (Not specified) | (Improved aqueous solubility) | Not Applicable | Improved | Metabolically stable, improves solubility.[4] |
Note: DC50 represents the concentration for 50% maximal degradation, and Dmax is the maximum degradation percentage. IC50 is the half-maximal inhibitory concentration. Data is compiled from multiple sources and may not represent a direct controlled comparison.
Table 2: Comparative Stability of ADC Linkers
| Linker Type | Representative ADC | Stability in Plasma | Cleavage Mechanism | Key Characteristics |
| Benzotriazole-based | (Hypothetical) | Expected to be high | Non-cleavable (typically) | High chemical and metabolic stability. |
| Valine-Citrulline (Enzyme-cleavable) | Brentuximab vedotin | Stable | Cathepsin B cleavage[6] | Susceptible to premature cleavage in some cases.[6] |
| Thioether (Non-cleavable) | Ado-trastuzumab emtansine | High | Proteolytic degradation of the antibody[7] | Increased plasma stability.[7] |
| Carbamate | Gemcitabine Conjugate[8] | High (t1/2 = 48h in human serum) | Slow hydrolysis | More stable than ester linkers.[8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are protocols for key assays used to evaluate linker performance.
Protocol 1: In Vitro Plasma Stability Assay
This assay determines the stability of a compound in plasma, which is crucial for predicting its in vivo half-life.[9][10]
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled plasma from the desired species (e.g., human, mouse)
-
Acetonitrile containing an internal standard
-
96-well microtiter plate
-
Incubator at 37°C
-
LC-MS/MS system
Procedure:
-
Pre-warm the plasma to 37°C.
-
Add the test compound to the plasma to a final concentration of 1 µM.
-
Incubate the plate at 37°C.
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding 3 volumes of cold acetonitrile containing an internal standard to precipitate plasma proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample to determine the half-life (t1/2).
Protocol 2: PROTAC-Mediated Protein Degradation Assay (Western Blot)
This method is used to quantify the degradation of a target protein in cells following treatment with a PROTAC.[2][11]
Materials:
-
Adherent cells cultured in 6- or 24-well plates
-
PROTAC compound of interest
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
Secondary antibody conjugated to a detectable marker (e.g., HRP)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC compound or DMSO for the desired time period (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the target protein and the loading control.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control.
Protocol 3: ADC Payload Release Assay (Cathepsin B-Mediated)
This assay evaluates the release of the cytotoxic payload from an ADC in the presence of lysosomal enzymes like Cathepsin B.[12][13][14]
Materials:
-
ADC of interest
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.0, containing DTT)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
LC-MS/MS system
Procedure:
-
Prepare a solution of the ADC in the assay buffer.
-
Initiate the reaction by adding Cathepsin B to the ADC solution.
-
Incubate the reaction mixture at 37°C.
-
At various time points, take aliquots of the reaction and stop the enzymatic reaction by adding the quenching solution.
-
Centrifuge the samples to remove any precipitate.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.
-
Plot the concentration of the released payload over time to determine the release kinetics.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding. The following diagrams were generated using Graphviz.
PROTAC Mechanism of Action
Caption: Mechanism of action for a PROTAC, leading to targeted protein degradation.
ADC Internalization and Payload Release
Caption: Pathway of ADC internalization, payload release, and induction of cell death.
Experimental Workflow for PROTAC Evaluation
Caption: A typical experimental workflow for the evaluation of newly synthesized PROTACs.
References
- 1. Synthesis, biological evaluation, and molecular docking studies of novel 1,3,4-oxadiazole derivatives possessing benzotriazole moiety as FAK inhibitors with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifesensors.com [lifesensors.com]
- 9. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. charnwooddiscovery.com [charnwooddiscovery.com]
- 11. academic.oup.com [academic.oup.com]
- 12. debiopharm.com [debiopharm.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. An enzymatic deconjugation method for the analysis of small molecule active drugs on antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 3-(Benzotriazol-1-yl)propan-1-amine and Related Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological performance of 3-(Benzotriazol-1-yl)propan-1-amine derivatives and related benzotriazole compounds, supported by experimental data from recent studies. Benzotriazole derivatives are a significant class of heterocyclic compounds, recognized for their wide spectrum of pharmacological activities, including antimicrobial and anticancer properties.[1] This document summarizes key quantitative data, details the experimental protocols used for their evaluation, and visualizes relevant biological pathways and workflows to facilitate understanding and further research.
Antimicrobial Activity
Benzotriazole derivatives have demonstrated notable efficacy against a range of bacterial and fungal pathogens. Their mechanism often involves disrupting essential cellular processes or integrity. Several studies have synthesized and evaluated novel benzotriazole compounds, revealing promising candidates for antimicrobial drug development.[2]
Comparative Performance Data
The antimicrobial potential of various benzotriazole derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Table 1: Antibacterial Activity of Benzotriazole Derivatives (MIC in µg/mL)
| Compound | Bacillus subtilis | Staphylococcus aureus | S. aureus (MRSA) | Escherichia coli | Pseudomonas aeruginosa | Reference |
|---|---|---|---|---|---|---|
| Compound 19 * | 1.56 | 1.56 | - | 6.25 | 3.12 | [3] |
| Compound 6f | - | - | 4 | - | - | [2] |
| Chloromycin (Control) | - | - | 8 | - | - | [2] |
| Norfloxacin (Control) | - | - | - | - | - |[2] |
Note: Compound 19 is 3-benzotriazol-1-yl-1-(4-bromo-phenyl)-2-[4][5][6]triazol-1-yl-propan-1-one, a structurally related derivative.[3] Compound 6f is a 2,4-dichlorophenyl substituted benzotriazole derivative.[2]
Table 2: Antifungal Activity of Benzotriazole Derivatives (MIC in µg/mL)
| Compound | Candida albicans | Aspergillus niger | Reference |
|---|---|---|---|
| Compound 39 * | - | 0.5 | [7] |
| Compound 6f | 8 | - | [2] |
| Fluconazole (Control) | 2 | - |[2] |
Note: Compound 39 is a 2-oxo-4-substituted aryl-azetidinone derivative of benzotriazole.[7] Compound 6f is a 2,4-dichlorophenyl substituted benzotriazole derivative.[2]
In silico analysis of specific N-(3-(1H-benzo[d][3][4][5]triazol-1-yl)propyl)aniline derivatives showed successful docking with the Aspergillus fumigatus N-myristoyl transferase protein, suggesting a potential mechanism for their antifungal action.[8]
Experimental Protocols: Antimicrobial Susceptibility Testing
Standardized methods are crucial for evaluating and comparing the antimicrobial efficacy of chemical compounds. The Broth Microdilution and Agar Disk Diffusion methods are among the most widely used techniques.[4][5]
1. Broth Microdilution Method for MIC Determination
This quantitative method determines the minimum concentration of an agent required to inhibit microbial growth in a liquid medium.[5]
-
Inoculum Preparation:
-
Microorganisms are inoculated in a suitable broth (e.g., Luria Broth) and incubated at 37°C for 12 to 24 hours.[5]
-
Three to five colonies from the fresh culture are transferred to a saline solution (0.85% NaCl).[5]
-
The microbial suspension is adjusted to a concentration of approximately 1 x 10⁸ Colony Forming Units (CFU)/mL, equivalent to a 0.5 McFarland turbidity standard.[5][9]
-
-
Assay Protocol:
-
The test compounds are serially diluted in a 96-well microtiter plate with an appropriate broth.
-
The standardized microbial suspension is added to each well.
-
The plate is incubated under conditions appropriate for the test microorganism (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[10]
-
2. Agar Disk Diffusion Method
This is a widely used qualitative or semi-quantitative screening method to assess antimicrobial activity.[4][9]
-
Plate Preparation: A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton agar).
-
Disk Application: Sterile paper disks impregnated with a known concentration of the test compound are placed on the agar surface.[10]
-
Incubation: The plates are incubated (e.g., at 37°C for 18-24 hours).
-
Result Measurement: The antimicrobial agent diffuses from the disk into the agar. If the microorganism is susceptible, a clear zone of no growth, known as the zone of inhibition, will appear around the disk. The diameter of this zone is measured to assess the extent of the antimicrobial activity.[4][10]
Workflow Visualization
The following diagram illustrates a generalized workflow for antimicrobial susceptibility testing.
Caption: General workflow for determining Minimum Inhibitory Concentration (MIC).
Anticancer Activity
Derivatives of benzotriazole have also been investigated for their antiproliferative effects against various human cancer cell lines.[11] Studies indicate that these compounds can induce apoptosis and inhibit key enzymes involved in cell proliferation.
Comparative Performance Data
The anticancer efficacy is often measured by the IC₅₀ value, which is the concentration of a compound that inhibits 50% of the cancer cell population's growth.
Table 3: Antiproliferative Activity of Benzotriazole Derivatives (IC₅₀ in µM)
| Compound | VX2 Carcinoma | A549 (Lung) | MGC (Stomach) | MKN45 (Stomach) | Reference |
|---|---|---|---|---|---|
| Compound 2.1 * | 3.80 | - | - | - | [11] |
| Compound 2.2 * | - | - | 3.72 | - | [11] |
| Compound 2.5 * | - | 5.47 | - | 3.04 |[11] |
Note: Compounds 2.1, 2.2, and 2.5 are synthesized benzotriazole derivatives designed as tyrosine protein kinase inhibitors.[11]
Mechanisms of Action & Signaling Pathways
Research has uncovered several mechanisms through which benzotriazole derivatives exert their anticancer effects.
1. Induction of Apoptosis
Certain benzotriazole esters, particularly those derived from triterpenic acids like betulinic and oleanolic acid, have been shown to induce apoptosis.[12] A key mechanism involves the modulation of the Bcl-2 family of proteins. These compounds can decrease the expression of the anti-apoptotic protein Bcl-2 and increase the expression of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane, leading to the activation of caspases and subsequent programmed cell death.[12]
Caption: Simplified pathway of apoptosis induction by benzotriazole derivatives.
2. DNA Intercalation
Another proposed mechanism for the bioactivity of some benzotriazole derivatives is their ability to interact directly with DNA.[2] These compounds can insert themselves between the base pairs of the DNA double helix (intercalation). This interaction can distort the DNA structure, thereby blocking replication and transcription processes, ultimately leading to cell death. Molecular docking studies support this hypothesis, showing that derivatives can form hydrogen bonds with DNA bases like guanine.[2]
Caption: Mechanism of action via DNA intercalation.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. researchgate.net [researchgate.net]
- 3. ias.ac.in [ias.ac.in]
- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of antimicrobial activity [protocols.io]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jrasb.com [jrasb.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 12. mdpi.com [mdpi.com]
Comparative Guide to the Structure-Activity Relationship of Benzotriazole Analogs as Antiviral Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of benzotriazole-based analogs, with a focus on their antiviral activities. While the core structure of 3-(Benzotriazol-1-yl)propan-1-amine is a key pharmacophore, this guide extends the analysis to structurally related derivatives that have been synthesized and evaluated, providing valuable insights for the design of novel antiviral therapeutics. The data presented is compiled from various studies to offer a broader understanding of how structural modifications influence biological activity.
Quantitative Analysis of Antiviral Activity
The antiviral efficacy of various benzotriazole derivatives has been predominantly evaluated against Coxsackievirus B5 (CVB5) and Poliovirus. The following tables summarize the in vitro activity of selected analogs, highlighting the impact of substitutions on the benzotriazole ring and the pendant side chain.
Table 1: Antiviral Activity of N-(4-(2H-benzo[d][1][2][3]triazol-2-yl)phenyl)amide Analogs against Coxsackievirus B5 (CVB5)
| Compound ID | Benzotriazole Substitution (R) | Amide Substitution (R') | EC₅₀ (µM)[3][4][5] | CC₅₀ (µM) | Selectivity Index (SI) |
| 17 | H | 4-Cl-Phenyl | 6.9[4] | >100 | >14.5 |
| 18 | H | 4-F-Phenyl | 5.5[4] | >100 | >18.2 |
| 11b | 5,6-di-Cl | - | 6[2] | >100 | >16.7 |
| 41a | 4,5-di-Cl | 3,4,5-tri-OCH₃-Benzoyl | 18.5[2] | >100 | >5.4 |
| 43a | 4,5-di-Cl | 4-Cl-Benzoyl | 9[2] | >100 | >11.1 |
| 99b | 5,6-di-CH₃ | - | 10[2] | >100 | >10 |
Table 2: Antiviral Activity of N-(4-(2H-benzo[d][1][2][3]triazol-2-yl)phenyl)amide Analogs against Poliovirus (Sb-1)
| Compound ID | Benzotriazole Substitution (R) | Amide Substitution (R') | EC₅₀ (µM)[3][4] | CC₅₀ (µM) | Selectivity Index (SI) |
| 17 | H | 4-Cl-Phenyl | 20.5[4] | >100 | >4.9 |
| 18 | H | 4-F-Phenyl | 17.5[4] | >100 | >5.7 |
Structure-Activity Relationship (SAR) Summary
The analysis of the data reveals several key SAR trends for the antiviral activity of these benzotriazole analogs:
-
Substitution on the Benzotriazole Ring: The presence of small hydrophobic groups, such as chlorine or methyl groups, on the benzotriazole scaffold appears to be favorable for antiviral activity. For instance, dichlorinated analogs (e.g., 11b , 43a ) exhibit potent activity against CVB5.[2][6]
-
Nature of the Side Chain: The N-(4-(2H-benzo[d][1][2][3]triazol-2-yl)phenyl)amide scaffold is a promising chemical framework for developing new antiviral molecules.[3][4][5]
-
Amide Moiety Substitutions: Modifications of the amide portion significantly impact activity. For example, substituting the phenyl ring of the benzamide with electron-withdrawing groups like chlorine or fluorine (compounds 17 and 18 ) maintains good activity against both CVB5 and Poliovirus.[4]
-
Role of a Methylene Spacer: The introduction of a methylene spacer between the benzotriazole moiety and a para-substituted benzene ring has been shown to be a successful strategy to impart antiviral activity to previously inactive compounds.[2] This suggests that increased molecular flexibility can be beneficial for target interaction.
-
Lipophilicity and Steric Factors: While increased lipophilicity can sometimes improve activity, steric hindrance may play a crucial role. The introduction of bulky substituents can lead to a reduction or loss of activity, indicating that the size and nature of the substituents are critical determinants of inhibitory potential against viral proliferation.[6]
Experimental Protocols
General Synthesis of N-(4-(2H-benzo[d][1][2][3]triazol-2-yl)phenyl)amide Analogs
The synthesis of the target N-(4-(2H-benzo[d][1][2][3]triazol-2-yl)phenyl)amide derivatives generally involves a multi-step process:
-
Nitration of Substituted Benzotriazole: The starting benzotriazole is nitrated to introduce a nitro group, which is a precursor to the amine.
-
Reduction of the Nitro Group: The nitro-substituted benzotriazole is then reduced to the corresponding amine using a reducing agent such as hydrazine hydrate in the presence of a catalyst like palladium on carbon.
-
Amide Coupling: The resulting amino-benzotriazole derivative is coupled with a desired carboxylic acid or acid chloride to form the final amide product.
A general synthetic workflow is depicted in the diagram below.
In Vitro Antiviral Activity Assay
The antiviral activity of the synthesized compounds is typically evaluated using a cell-based assay:
-
Cell Culture: A suitable host cell line (e.g., Vero, HeLa) is cultured in appropriate media and seeded in microtiter plates.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations.
-
Infection and Treatment: The cells are infected with the target virus (e.g., CVB5, Poliovirus) and simultaneously treated with different concentrations of the test compounds.
-
Incubation: The plates are incubated for a period that allows for viral replication and the development of cytopathic effects (CPE).
-
Assessment of Viral Activity: The antiviral activity is determined by measuring the inhibition of viral-induced CPE. This is often quantified using a colorimetric method, such as the MTT assay, which measures cell viability.
-
Data Analysis: The 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits viral replication by 50%, is calculated from the dose-response curves. The 50% cytotoxic concentration (CC₅₀) is also determined on uninfected cells to assess the compound's toxicity. The selectivity index (SI) is then calculated as the ratio of CC₅₀ to EC₅₀.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral activity of benzotriazole based derivatives [iris.unica.it]
- 4. Antiviral Activity of Benzotriazole Based Derivatives [openmedicinalchemistryjournal.com]
- 5. Antiviral Activity of Benzotriazole Based Derivatives [openmedicinalchemistryjournal.com]
- 6. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 3-(Benzotriazol-1-yl)propan-1-amine: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-(Benzotriazol-1-yl)propan-1-amine, a benzotriazole derivative. Adherence to these procedures is critical to mitigate risks and ensure compliance with regulatory standards.
I. Hazard Profile and Safety Precautions
Key Hazards of 1,2,3-Benzotriazole:
-
May be harmful in contact with skin or if inhaled.[4]
Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
II. Quantitative Hazard Data Summary
The following table summarizes the key hazard classifications for the parent compound, 1,2,3-Benzotriazole, which should be considered as provisional data for this compound in the absence of specific information.
| Hazard Classification | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][2] |
| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects[1][2] |
III. Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][5]
Step 1: Waste Segregation and Collection
-
Segregate: Keep this compound waste separate from other chemical waste streams to prevent potentially hazardous reactions.[1][6] It should be classified as a non-halogenated organic waste containing nitrogen. As an amine, it should be kept separate from acids and oxidizing agents.[6][7]
-
Container: Collect the waste in a designated, properly sealed, and clearly labeled hazardous waste container. The container must be made of a compatible material (e.g., glass or polyethylene).
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., harmful, irritant, environmentally hazardous).
Step 2: Storage of Chemical Waste
-
Location: Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area.
-
Compatibility: Ensure the storage area is away from incompatible materials, such as strong acids and oxidizing agents.[6]
Step 3: Arrange for Professional Disposal
-
Contact: Engage a licensed hazardous waste disposal company for the collection and disposal of the chemical waste.[6] Provide them with all available safety information.
-
Documentation: Maintain a detailed record of the waste, including the quantity, date of generation, and disposal manifest provided by the disposal company.
Spill Management: In the event of a spill, evacuate the area and prevent access. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, dry sand) and collect it into a sealed container for disposal as hazardous waste. Do not allow the spilled material to enter drains or waterways.[7]
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these detailed procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance.
References
- 1. rtong.people.ust.hk [rtong.people.ust.hk]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. carlroth.com [carlroth.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 6. collectandrecycle.com [collectandrecycle.com]
- 7. ba.auburn.edu [ba.auburn.edu]
Essential Safety and Operational Guide for 3-(Benzotriazol-1-yl)propan-1-amine
This document provides crucial safety protocols and logistical plans for the handling and disposal of 3-(Benzotriazol-1-yl)propan-1-amine, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with this chemical.
Hazard Identification and Classification
Anticipated Hazards:
-
Skin Irritation: May cause skin irritation.
-
Aquatic Toxicity: May be toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory to prevent exposure through inhalation, skin contact, or eye contact.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile rubber recommended). | To prevent direct skin contact with the chemical. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | To protect eyes from splashes and airborne particles.[3] |
| Skin and Body Protection | Laboratory coat, long-sleeved, and closed-front. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for large quantities or in case of insufficient ventilation. | To minimize inhalation of dust or vapors. |
Experimental Workflow and Handling Procedures
The following workflow outlines the essential steps for safely handling this compound from receipt to disposal.
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
| Emergency Situation | Procedural Steps |
| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes. 2. Remove contaminated clothing. 3. Seek medical attention if irritation persists.[4] |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4] 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention. |
| Inhalation | 1. Move the affected person to fresh air. 2. If not breathing, give artificial respiration. 3. Seek medical attention.[4] |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Never give anything by mouth to an unconscious person. 4. Seek immediate medical attention.[4] |
| Minor Spill | 1. Alert others in the area. 2. Wear appropriate PPE. 3. Absorb the spill with inert material (e.g., vermiculite, sand). 4. Collect the absorbed material into a labeled, sealed container for hazardous waste disposal. 5. Clean the spill area with soap and water. |
| Major Spill | 1. Evacuate the immediate area.[5] 2. Alert your supervisor and institutional safety office. 3. Prevent the spill from entering drains or waterways.[6][7] 4. Only trained personnel with appropriate respiratory protection should handle the cleanup.[5] |
Disposal Plan
Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination.
Waste Segregation and Collection:
-
Solid Waste: Collect unused chemical, contaminated labware (e.g., weigh boats, pipette tips), and spill cleanup materials in a clearly labeled, sealed, and chemically resistant container.
-
Liquid Waste: Collect solutions containing the chemical in a separate, labeled, and sealed waste container. Do not mix with other incompatible waste streams.
Disposal Method:
-
All waste containing this compound must be disposed of as hazardous waste.
-
Engage a licensed and certified hazardous waste disposal company for collection and disposal.[6]
-
Do not dispose of this chemical down the drain or in regular trash.[6][7][8]
Regulatory Compliance:
-
Ensure all disposal activities comply with local, state, and federal environmental regulations.[8]
By adhering to these safety and logistical guidelines, laboratory personnel can significantly mitigate the risks associated with handling this compound, ensuring a safer research environment.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. carlroth.com [carlroth.com]
- 4. Page loading... [guidechem.com]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. biochemopharma.fr [biochemopharma.fr]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
